Product packaging for Lumisterol-d5(Cat. No.:)

Lumisterol-d5

Cat. No.: B15144091
M. Wt: 401.7 g/mol
InChI Key: DNVPQKQSNYMLRS-HSNNVTMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview Lumisterol-d5 is a deuterium-labeled analog of lumisterol, a steroid compound belonging to the vitamin D family . It is designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous lumisterol levels in complex biological matrices. Lumisterol is a photoisomer of 7-dehydrocholesterol (7-DHC) and ergosterol, formed in the skin upon prolonged exposure to ultraviolet B (UVB) radiation . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Research Applications and Value The primary research value of this compound lies in analytical chemistry, where it is critical for quantifying lumisterol and its metabolites in studies of vitamin D photobiology and metabolism. Research has shown that lumisterol is not a biologically inert byproduct but a pro-hormone that can be metabolized into active hydroxy-derivatives by enzymes like CYP11A1 . These metabolites are detectable in human serum, epidermis, and adrenal glands, and are investigated for their significant biological activities . By using this compound as a stable isotope standard, researchers can reliably track these pathways in vitro and in vivo. Beyond its role as an analytical tool, the study of lumisterol itself is a growing field. Current research focuses on its photoprotective properties against UVB-induced damage, including the reduction of DNA damage and the activation of the NRF2-mediated antioxidant response in human keratinocytes . Furthermore, lumisterol derivatives have demonstrated anti-proliferative and anti-inflammatory effects in various experimental models, suggesting potential research avenues in dermatology and oncology . Mechanism of Action The biological activity of lumisterol and its metabolites is not mediated through the canonical vitamin D receptor (VDR) pathway. Instead, hydroxylumisterols act as inverse agonists on the retinoic acid-related orphan receptors RORα and RORγ, which are involved in regulating circadian rhythm and immune responses . They may also interact with the non-genomic binding site of the VDR and other nuclear receptors . These interactions can influence gene expression, leading to the observed anti-proliferative and photoprotective effects, such as the stimulation of p53 phosphorylation and its translocation to the nucleus to aid in DNA repair .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O B15144091 Lumisterol-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H44O

Molecular Weight

401.7 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D

InChI Key

DNVPQKQSNYMLRS-HSNNVTMQSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@@H]3CC[C@]4([C@H](C3=CC=C2C1([2H])[2H])CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of Deuterated Lumisterol: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated lumisterol serves as an invaluable tool in metabolic research and as an internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the synthesis of deuterated lumisterol, focusing on a robust two-stage process: the isotopic labeling of the precursor 7-dehydrocholesterol (7-DHC) and its subsequent photochemical conversion to lumisterol. This document details the experimental protocols, presents key quantitative data, and illustrates the relevant biological pathways to facilitate its application in research and drug development.

Introduction

Lumisterol is a stereoisomer of 7-dehydrocholesterol (7-DHC) and a photoproduct of pre-vitamin D3, formed upon prolonged exposure to UVB radiation.[1] While historically considered an inactive byproduct of vitamin D synthesis, recent studies have revealed that lumisterol and its hydroxylated metabolites are biologically active, functioning as inverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ) and interacting with the vitamin D receptor (VDR).[2][3] The introduction of deuterium into the lumisterol molecule provides a stable isotopic label, enabling researchers to trace its metabolic fate and accurately quantify its presence in biological samples without the need for radioactive tracers.[4]

This guide outlines a synthetic strategy commencing with the deuteration of 7-DHC, followed by its photochemical transformation to deuterated lumisterol.

Synthetic Pathway Overview

The synthesis of deuterated lumisterol is achieved through a two-step process, which is depicted in the workflow diagram below. The initial step involves the introduction of deuterium atoms into the 7-dehydrocholesterol molecule. The subsequent step utilizes UVB irradiation to induce the photochemical conversion of the deuterated 7-dehydrocholesterol to pre-vitamin D3, which then isomerizes to lumisterol upon continued irradiation.

Synthesis_Workflow cluster_step1 Step 1: Deuteration of 7-Dehydrocholesterol cluster_step2 Step 2: Photochemical Conversion 7_DHC 7-Dehydrocholesterol (7-DHC) Deuterated_7_DHC Deuterated 7-DHC 7_DHC->Deuterated_7_DHC Base-catalyzed H/D exchange with D2O or Reduction with deuterated reagent Pre_Vitamin_D3 Deuterated Pre-Vitamin D3 Deuterated_7_DHC->Pre_Vitamin_D3 UVB Irradiation (295-300 nm) Deuterated_Lumisterol Deuterated Lumisterol Pre_Vitamin_D3->Deuterated_Lumisterol Prolonged UVB Irradiation Lumisterol_Metabolism Lumisterol Lumisterol CYP11A1 CYP11A1 Lumisterol->CYP11A1 Metabolism VDR VDR Lumisterol->VDR Interaction ROR_alpha_gamma ROR_alpha_gamma Lumisterol->ROR_alpha_gamma Inverse Agonism Hydroxylated_Lumisterols Hydroxylated_Lumisterols Hydroxylated_Lumisterols->VDR Interaction Hydroxylated_Lumisterols->ROR_alpha_gamma Inverse Agonism CYP11A1->Hydroxylated_Lumisterols Gene_Expression Gene_Expression VDR->Gene_Expression Modulation ROR_alpha_gamma->Gene_Expression Modulation Metabolic_Study_Workflow Administer_d_Lumisterol Administer Deuterated Lumisterol to Biological System Collect_Samples Collect Biological Samples (e.g., plasma, tissues) Administer_d_Lumisterol->Collect_Samples Extraction Extract Sterols Collect_Samples->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol is a stereoisomer of ergosterol and a member of the vitamin D family of steroid compounds.[1][2] It is formed as a photochemical by-product during the synthesis of vitamin D2.[1] While historically considered an inactive isomer, recent research has highlighted the biological activities of lumisterol and its metabolites, particularly in the context of skin photoprotection and potential anticancer properties.[3][4] The deuterated form, Lumisterol-d5, is a valuable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification of lumisterol and its derivatives. This guide provides a detailed summary of the known physicochemical properties of lumisterol and the theoretical properties of this compound, along with relevant experimental protocols and metabolic pathway information.

Physicochemical Properties

The following tables summarize the known physicochemical properties of Lumisterol and the calculated theoretical properties for this compound.

Table 1: General and Calculated Physicochemical Properties

PropertyLumisterolThis compound (Theoretical)Reference
Molecular Formula C₂₈H₄₄OC₂₈H₃₉D₅O[5]
Molecular Weight 396.65 g/mol 401.68 g/mol [5]
CAS Number 474-69-1Not Available[5]

Note: The molecular formula and weight for this compound are calculated assuming a common deuteration pattern on the side chain for use in mass spectrometry internal standards.

Table 2: Solubility Data for Lumisterol

SolventSolubilityReference
DMSOSolubleMedchemExpress Data

Specific solubility data for this compound is not available. It is expected to have similar solubility to the non-deuterated form.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not published. However, the following are standard methodologies used for the analysis of lumisterol and other related sterols, which can be adapted for the deuterated analog.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Sterol Analysis

This method is suitable for the separation and quantification of lumisterol and its metabolites. The use of a deuterated internal standard like this compound is crucial for accurate quantification.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 70% to 100% B over 8 minutes, followed by a hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode and targeted MS/MS for specific metabolites.

  • Collision Energy: Optimized for fragmentation of the parent ion to characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful technique for the structural confirmation of lumisterol and its derivatives.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Experiments:

  • 1D NMR: ¹H and ¹³C spectra to identify the chemical shifts of protons and carbons.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity and assign the complete structure.

Metabolic Pathway of Lumisterol

Lumisterol is now known to be metabolized by the enzyme CYP11A1, a key enzyme in steroidogenesis.[1][6][7] This metabolic pathway leads to the formation of several hydroxylated derivatives with potential biological activity.[1][6][7]

Lumisterol_Metabolism cluster_0 CYP11A1 Metabolism Lumisterol Lumisterol Metabolite1 22-Hydroxylumisterol Lumisterol->Metabolite1 Metabolite2 24-Hydroxylumisterol Lumisterol->Metabolite2 Metabolite3 20,22-Dihydroxylumisterol Metabolite1->Metabolite3 Metabolite4 Pregnalumisterol Metabolite3->Metabolite4 Side-chain cleavage

Caption: Metabolic pathway of Lumisterol by CYP11A1.

Conclusion

While specific physicochemical data for this compound remains to be experimentally determined, the properties of its non-deuterated counterpart, Lumisterol, provide a strong foundation for its use in research. As a stable-isotope labeled internal standard, this compound is indispensable for the accurate quantification of lumisterol and its biologically active metabolites in complex biological matrices. The provided experimental protocols and metabolic pathway information serve as a valuable resource for researchers in the fields of steroid metabolism, photobiology, and drug development. Further research into the specific properties of this compound will undoubtedly enhance its application and contribute to a deeper understanding of the physiological roles of lumisterol.

References

Technical Guide: Lumisterol-d5 - Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lumisterol-d5, focusing on its chemical structure, methods for determining isotopic purity, and relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers utilizing deuterated sterols in their work.

Chemical Structure of Lumisterol

Lumisterol is a stereoisomer of ergosterol and a member of the vitamin D family of steroid compounds. It is a photoproduct of the UVB irradiation of 7-dehydrocholesterol (7-DHC) in the skin. While structurally similar to other sterols, its unique stereochemistry at the C9 and C10 positions confers distinct biological properties.

The core structure of Lumisterol consists of a four-ring cyclopentanoperhydrophenanthrene nucleus. The molecular formula for the non-deuterated form, Lumisterol, is C28H44O.

Hypothetical Structure of this compound:

For the purpose of this guide, "this compound" will refer to a synthetically deuterated form of Lumisterol where five hydrogen atoms have been replaced by deuterium. The precise location of deuterium labeling is critical for its application in metabolic studies and as an internal standard. Common sites for deuteration in sterols include positions that are metabolically stable and synthetically accessible. A plausible deuteration pattern for this compound could involve the side chain, for example, at the C26 and C27 positions, to create a d5-labeled ethyl group.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate quantification in mass spectrometry-based assays and for clear interpretation of NMR spectra.

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound

Isotopic SpeciesRelative Abundance (%)
d0 (unlabeled)0.5
d11.0
d22.5
d35.0
d415.0
d5 75.0
d61.0

Note: This data is illustrative and serves as an example of a typical isotopic distribution for a deuterated standard.

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry (MS) is a primary technique for determining the isotopic distribution of a labeled compound.[1]

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a dilution series to determine the optimal concentration for analysis.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for accurate mass measurement.

    • Couple the mass spectrometer to a liquid chromatography (LC) system for sample introduction and separation from potential impurities.

  • LC-MS Analysis:

    • Chromatography: Employ a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to achieve good separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range to encompass the isotopic cluster of the protonated molecule [M+H]+.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the d5 species.

    • From the mass spectrum of the chromatographic peak, determine the relative intensities of the ions corresponding to the d0 to d6 species.

    • Calculate the percentage of each isotopic species to determine the isotopic purity. Isotope pattern deconvolution can be used to confirm the molecular weight of the deuterium-labeled metabolite.[1]

Structural Confirmation and Deuterium Localization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and pinpointing the location of deuterium atoms.[2][3]

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • NMR Experiments:

    • ¹H NMR: The absence of signals at specific chemical shifts compared to the spectrum of unlabeled Lumisterol will indicate the positions of deuteration.

    • ²H NMR: A deuterium NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment.[4]

    • ¹³C NMR: Deuterium substitution can cause a characteristic upfield shift and splitting of the attached carbon signal, further confirming the location of the label.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with that of an authentic, unlabeled Lumisterol standard.

    • Integrate the signals in the ²H NMR spectrum to determine the relative abundance of deuterium at different sites.

    • Analyze the ¹³C NMR spectrum for changes in chemical shifts and multiplicities to confirm the sites of deuteration.

Biochemical Pathway: Metabolism of Lumisterol by CYP11A1

Lumisterol is not biologically inert and can be metabolized by enzymes such as CYP11A1, a key enzyme in steroidogenesis.[5][6] This metabolic pathway leads to the formation of several hydroxylated derivatives with potential biological activities.[5][6] Understanding this pathway is crucial for researchers studying the metabolism and effects of Lumisterol and its analogs.

CYP11A1_Metabolism_of_Lumisterol cluster_products Metabolites Lumisterol Lumisterol CYP11A1 CYP11A1 Lumisterol->CYP11A1 22-hydroxy-L3 22-Hydroxylumisterol CYP11A1->22-hydroxy-L3 Hydroxylation 24-hydroxy-L3 24-Hydroxylumisterol CYP11A1->24-hydroxy-L3 Hydroxylation CYP11A1_2 CYP11A1 22-hydroxy-L3->CYP11A1_2 Further Metabolism 20,22-dihydroxy-L3 20,22-Dihydroxylumisterol pL Pregnalumisterol 20,22-dihydroxy-L3->pL Side-chain cleavage CYP11A1_2->20,22-dihydroxy-L3 Hydroxylation

Caption: CYP11A1-mediated metabolism of Lumisterol.

Experimental Workflow: Sterol Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of sterols.[7][8] The following workflow outlines the key steps for the analysis of sterols from a biological matrix.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Saponification Saponification (to release free sterols) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: General workflow for sterol analysis by GC-MS.

References

An In-depth Technical Guide to Lumisterol: A Vitamin D Photoisomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol, once considered an inactive byproduct of vitamin D synthesis, has emerged as a prohormone with significant biological activity. This technical guide provides a comprehensive overview of lumisterol, focusing on its photoisomeric relationship with vitamin D, its metabolic activation, and the diverse signaling pathways modulated by its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Introduction

Under ultraviolet B (UVB) radiation, 7-dehydrocholesterol (7-DHC) in the skin is converted to previtamin D3. While this thermally isomerizes to vitamin D3, prolonged UVB exposure leads to the formation of other photoisomers, including lumisterol and tachysterol.[1] Lumisterol, a stereoisomer of 7-DHC, is formed through the reformation of the C9-C10 bond in previtamin D3 in a 9β,10α-configuration.[1] Initially thought to be a mechanism to prevent vitamin D toxicity from excessive sun exposure, recent research has unveiled that lumisterol is a substrate for enzymatic hydroxylation, leading to a cascade of biologically active metabolites with diverse physiological roles.[1][2]

Photochemical Formation of Lumisterol

The formation of vitamin D3 and its photoisomers is a dynamic process influenced by the duration and intensity of UVB exposure. The initial photochemical reaction breaks the B-ring of 7-DHC to form previtamin D3. Subsequently, previtamin D3 can undergo thermal isomerization to vitamin D3 or further photoisomerization to lumisterol and tachysterol. These reactions are reversible and dependent on factors such as temperature and UVB dose.[1] With extended sun exposure, lumisterol becomes the major photoisomer in human skin.[1]

Photochemical_Formation 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UVB Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization Lumisterol Lumisterol Previtamin D3->Lumisterol UVB Tachysterol Tachysterol Previtamin D3->Tachysterol UVB Lumisterol->Previtamin D3 Tachysterol->Previtamin D3

Figure 1: Photochemical formation of Vitamin D3 and its photoisomers.

Metabolic Activation of Lumisterol

Contrary to its previous designation as an inactive photoproduct, lumisterol serves as a substrate for key cytochrome P450 enzymes, notably CYP11A1 and CYP27A1. These enzymes, also involved in vitamin D and steroid metabolism, hydroxylate lumisterol at various positions on its side chain, generating a series of hydroxylumisterol metabolites.

CYP11A1-mediated Metabolism: CYP11A1 hydroxylates lumisterol to produce major products such as 20-hydroxy-lumisterol (20(OH)L3), 22-hydroxy-lumisterol (22(OH)L3), 24-hydroxy-lumisterol (24(OH)L3), and 20,22-dihydroxy-lumisterol (20,22(OH)2L3).[3][4][5]

CYP27A1-mediated Metabolism: CYP27A1 also metabolizes lumisterol, yielding metabolites like 25-hydroxy-lumisterol (25(OH)L3) and 27-hydroxy-lumisterol.

These hydroxylation steps are crucial for the biological activation of lumisterol, transforming it into potent signaling molecules.

Lumisterol_Metabolism Lumisterol Lumisterol CYP11A1 CYP11A1 Lumisterol->CYP11A1 CYP27A1 CYP27A1 Lumisterol->CYP27A1 Hydroxylumisterols 20(OH)L3 22(OH)L3 24(OH)L3 20,22(OH)2L3 CYP11A1->Hydroxylumisterols Other_Hydroxylumisterols 25(OH)L3 27(OH)L3 CYP27A1->Other_Hydroxylumisterols

Figure 2: Metabolic activation of Lumisterol by CYP11A1 and CYP27A1.

Signaling Pathways and Biological Activities

Hydroxylated lumisterol derivatives exert their biological effects by modulating a variety of nuclear receptors and signaling pathways, often in a manner distinct from classical vitamin D signaling.

Nuclear Receptor Interactions

Vitamin D Receptor (VDR): While lumisterol itself exhibits very low affinity for the VDR, with a dissociation constant greater than 20 µM, its hydroxylated metabolites can interact with the VDR.[3] It has been suggested that some photoproducts may be metabolized to their hydroxylated forms before acting on the VDR.[3]

Retinoic Acid-related Orphan Receptors (RORα and RORγ): Hydroxylumisterols have been identified as inverse agonists of RORα and RORγ.[6][7] This interaction is significant as RORs are implicated in the regulation of inflammatory responses and cellular differentiation.

Liver X Receptors (LXRα and LXRβ): Lumisterol and its hydroxylated derivatives have been shown to act as agonists for LXRα and LXRβ.[8][9] This activation of LXRs suggests a role for lumisterol in the regulation of lipid metabolism and inflammation.

Aryl Hydrocarbon Receptor (AhR): Evidence suggests that lumisterol derivatives can also interact with the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[10]

Signaling_Pathways cluster_receptors Nuclear Receptors VDR VDR Gene Regulation\n(Calcium Homeostasis, etc.) Gene Regulation (Calcium Homeostasis, etc.) VDR->Gene Regulation\n(Calcium Homeostasis, etc.) RORa_g RORα/γ Modulation of Inflammation\n& Differentiation Modulation of Inflammation & Differentiation RORa_g->Modulation of Inflammation\n& Differentiation LXRa_b LXRα/β Regulation of Lipid Metabolism\n& Inflammation Regulation of Lipid Metabolism & Inflammation LXRa_b->Regulation of Lipid Metabolism\n& Inflammation AhR AhR Xenobiotic Response\n& Immune Modulation Xenobiotic Response & Immune Modulation AhR->Xenobiotic Response\n& Immune Modulation Hydroxylumisterols Hydroxylumisterols Hydroxylumisterols->VDR Interaction Hydroxylumisterols->RORa_g Inverse Agonism Hydroxylumisterols->LXRa_b Agonism Hydroxylumisterols->AhR Interaction

Figure 3: Interaction of hydroxylumisterols with various nuclear receptors.

Cellular and Physiological Effects

The interaction of hydroxylumisterols with these nuclear receptors translates into a range of biological activities, including:

  • Anti-proliferative Effects: Lumisterol and its derivatives have been shown to inhibit the proliferation of cultured human keratinocytes.[3]

  • Anti-inflammatory Properties: Through their action on RORs and LXRs, hydroxylumisterols can modulate inflammatory pathways.[6][11]

  • Antioxidant Response: Lumisterol metabolites have been implicated in the activation of the Nrf2-dependent antioxidant response, which protects cells from oxidative stress.[11]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of lumisterol and its derivatives with various molecular targets.

Table 1: Binding Affinities and Activities for Liver X Receptors (LXRs) [8]

CompoundLXRα EC50 (M)LXRβ EC50 (M)LXRα Activity
20(OH)L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
22(OH)L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
24(OH)L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
20,22(OH)₂L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
25(OH)L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
(25R)27(OH)L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
(25S)27(OH)L310⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist
Lumisterol (L3)10⁻⁸ - 10⁻⁶10⁻⁸ - 10⁻⁶Agonist

Table 2: Kinetic Parameters for CYP11A1-mediated Lumisterol Metabolism [5]

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (mM⁻¹min⁻¹)
Lumisterol (L3)39 ± 204.8 ± 1.3123

Table 3: Dissociation Constants (Kd) for the Vitamin D Receptor (VDR) [3]

CompoundKd (nM)
Lumisterol>20,000
Tachysterol>20,000
7-Dehydrocholesterol>20,000

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of lumisterol and its derivatives.

Enzymatic Synthesis and Purification of Hydroxylumisterols

Objective: To produce hydroxylated lumisterol metabolites using CYP11A1.

Methodology:

  • Incubation: Incubate lumisterol with purified bovine or human CYP11A1 in a reconstituted system containing adrenodoxin reductase, adrenodoxin, and an NADPH-generating system.[3][5]

  • Extraction: Stop the reaction and extract the products using an organic solvent such as dichloromethane.[5]

  • Purification: Purify the individual hydroxylumisterol metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient.[3][5][12][13]

  • Identification: Confirm the identity of the purified products using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Synthesis_Purification_Workflow Start Start Incubation Incubate Lumisterol with CYP11A1 System Start->Incubation Extraction Extract Products with Dichloromethane Incubation->Extraction HPLC_Purification Purify with HPLC (C18 column) Extraction->HPLC_Purification LCMS_Identification Identify with LC-MS HPLC_Purification->LCMS_Identification End End LCMS_Identification->End

Figure 4: Workflow for the synthesis and purification of hydroxylumisterols.

Analysis of Lumisterol and its Metabolites by LC-MS/MS

Objective: To quantify lumisterol and its hydroxylated derivatives in biological samples.

Methodology:

  • Sample Preparation: Extract the analytes from the sample matrix (e.g., serum, cell lysates) using liquid-liquid extraction or solid-phase extraction.[10][14][15][16]

  • Chromatographic Separation: Separate the isomers using a C18 column with a gradient of water, acetonitrile, and methanol containing formic acid.[14][15]

  • Mass Spectrometric Detection: Use a tandem quadrupole mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the parent and fragment ions for each analyte in Multiple Reaction Monitoring (MRM) mode.[14][15][16]

LanthaScreen™ TR-FRET LXR Coactivator Assay

Objective: To determine the agonist or inverse agonist activity of test compounds on LXRα and LXRβ.

Methodology:

  • Assay Setup: In a 384-well plate, combine the LXR ligand-binding domain (LBD), the test compound, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide.[9][17][18][19][20]

  • Incubation: Incubate the plate at room temperature to allow for binding and complex formation.

  • TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).[9][18]

  • Data Analysis: Calculate the emission ratio (520/495) and plot it against the compound concentration to determine EC50 or IC50 values.[18]

RORγ Luciferase Reporter Assay

Objective: To assess the inverse agonist activity of test compounds on RORγ.

Methodology:

  • Cell Culture and Transfection: Use a cell line engineered to express a GAL4-RORγ hybrid receptor and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.[21][22]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer after the addition of a luciferase substrate.[22][23][24]

  • Data Analysis: Normalize the luciferase activity to a vehicle control and plot the results against the compound concentration to determine IC50 values.[22]

Nrf2/ARE Luciferase Reporter Assay

Objective: To determine if test compounds activate the Nrf2 antioxidant response pathway.

Methodology:

  • Cell Culture and Transfection: Use a cell line (e.g., HepG2) transfected with a luciferase reporter vector containing the Antioxidant Response Element (ARE).[2][8][25][26]

  • Compound Treatment: Treat the cells with the test compounds for a specified period.

  • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity. A co-transfected Renilla luciferase vector can be used for normalization.[8][23][24][25][26]

  • Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control.

Conclusion and Future Directions

The discovery of the biological activity of lumisterol and its hydroxylated metabolites has opened up a new avenue in vitamin D research. These compounds, with their unique interactions with a range of nuclear receptors, present exciting opportunities for the development of novel therapeutics for various conditions, including skin disorders, inflammatory diseases, and cancer. Further research is warranted to fully elucidate the physiological roles of the lumisterol endocrine system, including the identification of specific target genes and the in vivo efficacy of these novel compounds. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this fascinating photoisomer and its potential clinical applications.

References

The Shifting Paradigm of Lumisterol: From Inert Photoproduct to Bioactive Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For decades, lumisterol was relegated to the status of a biologically inert byproduct of vitamin D synthesis in the skin. However, a growing body of evidence challenges this long-held belief, revealing that lumisterol and its derivatives are, in fact, biologically active molecules with the potential to modulate a variety of cellular processes. This technical guide synthesizes the current understanding of the biological activity of lumisterol and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its metabolism, signaling pathways, and potential therapeutic applications.

From Inertness to Activity: A New Perspective

Lumisterol is a stereoisomer of 7-dehydrocholesterol (7-DHC) formed upon prolonged exposure to UVB radiation.[1] While it was initially considered an inactive photoproduct, recent studies have demonstrated that lumisterol is a substrate for the enzyme cytochrome P450scc (CYP11A1), the same enzyme that initiates steroid hormone synthesis.[1][2] This discovery has opened a new chapter in our understanding of the "vitamin D landscape," suggesting that the skin's response to UVB is far more complex than previously appreciated.

Metabolism of Lumisterol: The Gateway to Bioactivity

The metabolism of lumisterol by CYP11A1 is a key step in unlocking its biological potential. This enzymatic conversion results in the formation of several hydroxylated derivatives, including 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), 24-hydroxylumisterol (24(OH)L3), and 20,22-dihydroxylumisterol (20,22(OH)2L3).[1][2] These metabolites have been shown to be the primary mediators of lumisterol's biological effects.

Experimental Protocol: In Vitro Metabolism of Lumisterol by CYP11A1

A typical experimental setup to study the metabolism of lumisterol by CYP11A1 involves the following steps:

  • Reaction Mixture Preparation: A reconstituted enzyme system is prepared containing purified bovine or human CYP11A1, adrenodoxin, and adrenodoxin reductase in a suitable buffer.

  • Substrate Addition: Lumisterol, dissolved in a vehicle like 2-hydroxypropyl-β-cyclodextrin, is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Extraction of Products: The reaction is stopped, and the products are extracted using an organic solvent such as dichloromethane.

  • Analysis: The extracted products are then analyzed and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of lumisterol and its derivatives.

Table 1: Antiproliferative Activity of Lumisterol Derivatives on Melanoma Cell Lines

CompoundCell LineIC50 (nM)
(25R)-27-hydroxyL3A375Highest Potency
1,24,25(OH)3D3A375Lower potency than (25R)-27-hydroxyL3
1,25(OH)2D3A375Lower potency than (25R)-27-hydroxyL3
(25R)-27-hydroxyL3SK-MEL-28Lower Potency
1,24,25(OH)3D3SK-MEL-28Higher Potency
1,25(OH)2D3SK-MEL-28Lower Potency than 1,24,25(OH)3D3

*Specific IC50 values were not provided in the source material, only relative potencies.[3]

Table 2: Effect of Oral Lumisterol2 Intake on Deuterated Vitamin D3 Metabolites in Mice

Treatment GroupDeuterated 25-hydroxyvitamin D3 ReductionDeuterated Calcitriol Reduction
High-dose (2000 µg/kg) lumisterol2~50%~80%

[4][5]

Signaling Pathways of Lumisterol and its Metabolites

Lumisterol and its hydroxylated derivatives exert their biological effects through a network of signaling pathways, often interacting with nuclear receptors that were previously thought to be exclusive to other ligands.

Multi-Receptor Targeting

Unlike the traditional view of vitamin D signaling being solely mediated by the Vitamin D Receptor (VDR), lumisterol derivatives have been shown to interact with a broader range of nuclear receptors, including:

  • Vitamin D Receptor (VDR): While lumisterol itself has a very low affinity for the VDR, some of its hydroxylated metabolites can interact with the VDR, potentially through a non-genomic binding pocket.[6][7]

  • Retinoic Acid-related Orphan Receptors (RORs): Hydroxylumisterols have been identified as inverse agonists for RORα and RORγ, suggesting a role in regulating inflammatory responses and cellular differentiation.[8]

  • Aryl Hydrocarbon Receptor (AhR): Certain lumisterol derivatives can act as agonists for the AhR, a receptor involved in xenobiotic metabolism and immune modulation.[8]

  • Liver X Receptors (LXRs): Hydroxylated derivatives of lumisterol have been shown to bind to and activate LXRα and LXRβ, which play crucial roles in lipid metabolism and inflammation.[9][10]

This multi-receptor targeting suggests that lumisterol and its metabolites can have pleiotropic effects, influencing a wide array of physiological processes.

Lumisterol_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_receptors Nuclear Receptors Lumisterol Lumisterol CYP11A1 CYP11A1 Lumisterol->CYP11A1 Metabolism Hydroxylumisterols Hydroxylumisterols (e.g., 20(OH)L3, 22(OH)L3) CYP11A1->Hydroxylumisterols VDR VDR Hydroxylumisterols->VDR RORs RORs (Inverse Agonist) Hydroxylumisterols->RORs AhR AhR (Agonist) Hydroxylumisterols->AhR LXRs LXRs (Agonist) Hydroxylumisterols->LXRs Signaling_Cascades Downstream Signaling (NRF2, p53, etc.) VDR->Signaling_Cascades RORs->Signaling_Cascades AhR->Signaling_Cascades LXRs->Signaling_Cascades Biological_Effects Biological Effects - Antiproliferative - Photoprotective - Anti-inflammatory Signaling_Cascades->Biological_Effects

Figure 1. Overview of Lumisterol Metabolism and Signaling
Experimental Protocol: Reporter Gene Assay for Nuclear Receptor Activation

To determine whether lumisterol derivatives can activate specific nuclear receptors, a reporter gene assay is commonly employed. The general steps are as follows:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, CHO) is cultured and then co-transfected with two plasmids:

    • An expression vector for the nuclear receptor of interest (e.g., VDR, ROR, AhR, or LXR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.

  • Treatment: The transfected cells are then treated with different concentrations of the lumisterol derivative being tested.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity compared to untreated cells indicates that the lumisterol derivative is an agonist for the tested nuclear receptor, while a decrease may suggest antagonistic activity.[11]

Photoprotective and Anticancer Activities

Emerging research highlights the potential of lumisterol and its derivatives in skin health and cancer prevention.

Photoprotection against UVB-Induced Damage

Studies have shown that pretreatment of human keratinocytes with lumisterol and its hydroxylated metabolites can protect against UVB-induced damage.[12] These protective effects include:

  • Reduction of Oxidative Stress: Attenuation of reactive oxygen species (ROS) production.

  • DNA Damage Repair: Enhancement of the repair of UVB-induced DNA photoproducts.

  • Activation of Protective Pathways: Upregulation of the NRF2 antioxidant response and p53 signaling pathways.[12]

Experimental_Workflow_Photoprotection start Human Keratinocytes in Culture pretreatment Pre-treatment with Lumisterol or Derivatives start->pretreatment uvb UVB Irradiation pretreatment->uvb post_treatment Post-incubation with Lumisterol or Derivatives uvb->post_treatment analysis Analysis of: - Oxidative Stress (ROS) - DNA Damage (Comet Assay) - DNA Repair - Protein Expression (NRF2, p53) post_treatment->analysis outcome Assessment of Photoprotective Effects analysis->outcome

Figure 2. Workflow for Assessing Photoprotective Effects
Anticancer Activity

Several studies have investigated the anticancer properties of lumisterol derivatives, particularly against melanoma. These compounds have been shown to inhibit the proliferation of human malignant melanoma cell lines.[13] The antiproliferative effects appear to be mediated, at least in part, through their interactions with the diverse nuclear receptors mentioned previously, leading to cell cycle arrest and inhibition of cell growth.[13]

The Question of Deuterated Analogs

A critical area for future research is the biological activity of deuterated analogs of lumisterol. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a molecule by slowing its metabolism. This can lead to increased bioavailability and a longer duration of action.

Currently, there is a significant lack of publicly available data on the biological inertness or activity of deuterated lumisterol analogs. While studies have utilized deuterated vitamin D3 to investigate the metabolic effects of non-deuterated lumisterol, the reverse has not been thoroughly explored. Further research is needed to synthesize and characterize deuterated lumisterol derivatives and to evaluate their metabolic stability, receptor binding affinities, and overall biological activity. Such studies will be crucial in determining whether deuteration can be a viable strategy to enhance the potential therapeutic effects of lumisterol.

Conclusion

The traditional view of lumisterol as a biologically inert photoproduct is being rapidly replaced by a more nuanced understanding of its role as a bioactive modulator. Through its metabolism by CYP11A1, lumisterol is converted into a series of hydroxylated derivatives that can interact with a range of nuclear receptors, influencing key cellular processes such as proliferation, differentiation, and the response to stress. The photoprotective and anticancer activities of these compounds open up exciting new avenues for research and drug development. While the biological activity of deuterated lumisterol analogs remains an open question, the burgeoning field of lumisterol research promises to yield further insights into the intricate interplay between sunlight, skin, and systemic health.

References

Lumisterol-d5 as a Stable Isotope-Labeled Internal Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Lumisterol-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of vitamin D and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of deuterated analogs of the target analyte is the established gold standard, this document explores the potential application of this compound, a stereoisomer of vitamin D, as a novel internal standard, drawing upon established methodologies for similar compounds.

Introduction: The Rationale for a this compound Internal Standard

Accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research in a multitude of fields, from bone metabolism to immunology and oncology. LC-MS/MS has emerged as the reference method for this purpose due to its high sensitivity and specificity. The use of a SIL-IS is fundamental to a robust LC-MS/MS assay, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring analytical accuracy and precision.

Traditionally, a deuterated analog of the specific analyte (e.g., Vitamin D3-d3 for Vitamin D3 analysis) is employed as the internal standard. This is because it co-elutes with the analyte and exhibits nearly identical physicochemical properties, leading to optimal correction for matrix effects.

This guide proposes the exploration of this compound as an alternative or supplementary internal standard. Lumisterol is a photoisomer of vitamin D, and its deuterated form, this compound, could offer several advantages:

  • Structural Similarity: As a stereoisomer, Lumisterol shares a close structural resemblance to vitamin D, potentially leading to similar behavior during extraction and chromatography.

  • Distinct Mass: The deuterium labeling provides a clear mass shift for unambiguous detection by the mass spectrometer.

  • Potential for Multi-Analyte Assays: A single, well-characterized internal standard that can be used for the quantification of multiple vitamin D metabolites could streamline workflows and reduce costs.

It is important to note that the use of this compound as an internal standard for vitamin D analysis is a novel concept and requires thorough validation for each specific application. This guide provides the foundational knowledge and experimental frameworks to conduct such a validation.

Synthesis of this compound

A plausible synthetic route could involve:

  • Deuteration of a Precursor: A common strategy is the deuteration of the A-ring of a vitamin D precursor. For instance, A-ring synthons containing deuterium atoms can be synthesized and then coupled with the CD-ring portion of the molecule.

  • Photochemical Isomerization: The deuterated vitamin D precursor would then be subjected to ultraviolet (UV) irradiation to induce the formation of a mixture of photoisomers, including deuterated previtamin D, tachysterol, and lumisterol.

  • Purification: The desired this compound would be isolated from the reaction mixture using chromatographic techniques such as high-performance liquid chromatography (HPLC).

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G Conceptual Synthesis of this compound cluster_synthesis Synthesis Pathway Precursor Deuterated Vitamin D Precursor UV UV Irradiation Precursor->UV Photochemical Reaction Mixture Mixture of Photoisomers (Previtamin D-d5, Tachysterol-d5, this compound) UV->Mixture Purification HPLC Purification Mixture->Purification Separation Final_Product This compound Purification->Final_Product

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols for Vitamin D Analysis using this compound as an Internal Standard

The following protocols are based on established methods for the LC-MS/MS analysis of vitamin D and its metabolites and are adapted for the proposed use of this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the vitamin D metabolites from the biological matrix (e.g., serum, plasma) and remove interfering substances.

Materials:

  • Biological sample (e.g., 200 µL of serum)

  • This compound internal standard solution (concentration to be optimized)

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for further cleanup)

Protocol:

  • Spiking with Internal Standard: To 200 µL of the serum sample in a microcentrifuge tube, add a known amount of the this compound internal standard solution. The exact concentration should be optimized to be within the linear range of the assay.

  • Protein Precipitation: Add 600 µL of ice-cold protein precipitation solvent to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

G Sample Preparation Workflow Sample Serum Sample (200 µL) Spike Add this compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical workflow for the preparation of serum samples.

Liquid Chromatography

Chromatographic separation is essential to resolve vitamin D metabolites from each other and from matrix components.

Typical LC Parameters:

ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of A, ramp up to a high percentage of B over 5-10 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 20 µL
Tandem Mass Spectrometry

The mass spectrometer is used for the selective detection and quantification of the analytes and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode.

Hypothetical MRM Transitions:

The exact MRM transitions for this compound would need to be determined experimentally by infusing a pure standard into the mass spectrometer. However, based on the structure of lumisterol and common fragmentation patterns of sterols, we can propose potential transitions. Vitamin D and its metabolites often lose water molecules upon collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin D3 385.3367.3To be optimized
385.3259.2To be optimized
25-hydroxyvitamin D3 401.3383.3To be optimized
401.3257.2To be optimized
This compound (Proposed) 402.7 (M+H)+To be determinedTo be optimized

Note: These are proposed values and must be optimized for the specific instrument and conditions used.

Method Validation

A thorough method validation is critical before implementing any new analytical method for routine use. The validation should be performed according to established guidelines from regulatory bodies such as the FDA or EMA.

Key Validation Parameters:

ParameterDescription
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity and Range The concentration range over which the assay is accurate, precise, and linear.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

The following diagram illustrates the logical relationship between the core components of a validated LC-MS/MS method.

G LC-MS/MS Method Validation Logic Method Validated LC-MS/MS Method SamplePrep Sample Preparation Method->SamplePrep LC Liquid Chromatography Method->LC MS Tandem Mass Spectrometry Method->MS Validation Method Validation Parameters SamplePrep->Validation LC->Validation MS->Validation

Caption: Core components of a validated LC-MS/MS method.

Conclusion

The use of this compound as a stable isotope-labeled internal standard for the LC-MS/MS analysis of vitamin D and its metabolites presents an intriguing possibility for researchers and drug development professionals. Its structural similarity to vitamin D suggests it could be a viable candidate for correcting analytical variability. However, as a novel approach, its suitability must be rigorously evaluated through comprehensive method development and validation. This technical guide provides the necessary theoretical framework and practical protocols to embark on such an evaluation. Successful validation of this approach could lead to more streamlined and cost-effective methods for the accurate quantification of these vital compounds.

A Comprehensive Guide to the Preparation of Lumisterol-d5 Stock Solutions in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lumisterol-d5 in various organic solvents, offering a practical framework for the preparation of stock solutions. Due to the limited availability of direct solubility data for the deuterated form, this document leverages solubility data for the closely related isomers, Lumisterol and Vitamin D3. The minor structural differences, including the five deuterium atoms in this compound, are not expected to significantly impact its solubility profile in organic solvents.

Understanding this compound Solubility

Lumisterol is a photoisomer of Vitamin D3 and shares a similar steroidal backbone, indicating a lipophilic nature.[[“]] Consequently, it is expected to be sparingly soluble in aqueous solutions and readily soluble in various organic solvents. The choice of solvent is critical for preparing accurate and stable stock solutions for experimental use.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of Vitamin D3 in several common organic solvents at various temperatures. This data, sourced from a comprehensive study on Vitamin D3 solubility, serves as a reliable proxy for this compound.[2][3][4] The solubility is presented in descending order at a given temperature.[2][3]

SolventTemperature (K)Mole Fraction Solubility (x10⁻¹)
Propan-1-ol273.21.93
Ethanol273.21.77
Ethyl Ethanoate273.21.95
Propan-2-one273.2Varies
Methanol273.2Varies
Ethanenitrile273.20.00761
Transcutol®298.24.03
2-Propanol (IPA)298.22.45
2-Butanol298.21.87
1-Butanol298.21.69
Polyethylene Glycol-400 (PEG-400)298.20.291
Dimethyl Sulfoxide (DMSO)298.20.0723
Propylene Glycol (PG)298.20.0337
Ethylene Glycol (EG)298.20.00524
Water298.20.0000103

Note: "Varies" indicates that while data is available in the source, it is not presented in a directly comparable format in the provided snippets. For detailed values, refer to the original publication. The solubility of Vitamin D3, and by extension this compound, generally increases with temperature.[[“]][2]

Experimental Protocol for Preparing a this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for cell-based assays.

Materials:

  • This compound (solid form)

  • Anhydrous organic solvent of choice (e.g., Ethanol, DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Concentration and Volume: Calculate the required mass of this compound based on the target concentration (e.g., 10 mM) and final volume of the stock solution.

  • Weighing the Compound: Accurately weigh the calculated amount of this compound using a calibrated analytical balance. It is advisable to perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolution:

    • Transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the chosen organic solvent (approximately 50-70% of the final volume).

    • Gently swirl the flask to dissolve the compound. For compounds that are difficult to dissolve, vortexing or brief sonication in a water bath can be employed.

  • Bringing to Final Volume: Once the this compound is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.

  • Homogenization and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a sterile, amber glass vial to protect it from light.

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Experimental Workflow Diagram

The following diagram illustrates the key steps in preparing a this compound stock solution.

G A Calculate Required Mass of this compound B Weigh this compound Accurately A->B C Transfer to Volumetric Flask B->C D Add Solvent and Dissolve Completely (Vortex/Sonicate if needed) C->D E Bring to Final Volume with Solvent D->E F Homogenize and Transfer to Amber Vial E->F G Aliquot and Store at -20°C or -80°C F->G

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway and Logical Relationships

While the prompt requested diagrams for signaling pathways, the provided information focuses on the chemical properties and preparation of this compound, not its biological activity. Therefore, a signaling pathway diagram would be speculative. The logical relationship in this context is the direct correlation between the choice of solvent and the resulting solubility, which is a fundamental chemical principle rather than a complex pathway.

The logical workflow for selecting a solvent is as follows:

G A Identify Experimental Requirements (e.g., cell-based assay, in vivo study) B Consider Solvent Toxicity and Compatibility A->B C Consult Solubility Data (Table 1) B->C D Select Solvent with Adequate Solubilizing Power C->D E Proceed with Stock Solution Preparation D->E

Caption: Logical Flow for Solvent Selection.

This guide provides a foundational understanding for the effective preparation of this compound stock solutions. Researchers are encouraged to consult the primary literature for more detailed thermodynamic data and to validate their specific solution preparations.

References

Navigating the Stability of Lumisterol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the long-term stability and storage of Lumisterol-d5, a deuterated analog of Lumisterol. Understanding the stability profile of this compound is paramount for its use as an internal standard in analytical methodologies, in metabolic studies, and in the development of pharmaceutical formulations. While specific long-term stability data for this compound is not extensively published, this document synthesizes available information on Lumisterol, related deuterated sterols, and general principles of stability testing to provide a robust framework for its handling and storage.

Introduction to this compound and the Imperative of Stability

Recommended Storage Conditions

Based on information from commercial suppliers and the known sensitivity of related compounds to light and air, the following storage conditions are recommended for this compound to ensure its long-term integrity.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and isomerization.
Light Protected from light (e.g., in an amber vial)Lumisterol is a photoproduct and can be susceptible to further light-induced degradation.
Atmosphere Protected from air (e.g., under an inert gas like argon or nitrogen)To prevent oxidation, a common degradation pathway for steroidal compounds.
Physical Form Solid (powder)Generally more stable than solutions.
Solvent for Stock Solutions Chloroform, Dichloromethane, DMSOAs recommended by suppliers. However, the long-term stability in these solvents has not been extensively studied and should be evaluated.

Potential Degradation Pathways

The degradation of this compound is likely to follow pathways similar to those of Lumisterol and other vitamin D analogs. The primary mechanisms of degradation to consider are:

  • Photodegradation: Exposure to UV and visible light can lead to isomerization and the formation of other photoproducts.

  • Oxidation: The double bonds in the sterol structure are susceptible to oxidation, leading to the formation of various oxygenated derivatives.

  • Thermal Degradation: Elevated temperatures can accelerate isomerization and other degradation reactions.

  • Acid/Base Hydrolysis: Extreme pH conditions can catalyze the degradation of the molecule.

The metabolic pathway of Lumisterol, which involves enzymatic hydroxylation, can also provide insights into potential degradation products that might arise from oxidative processes.

Lumisterol_Metabolism Lumisterol Lumisterol CYP11A1 CYP11A1 Lumisterol->CYP11A1 Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites CYP11A1->Hydroxylated_Metabolites Hydroxylation

Caption: Metabolic pathway of Lumisterol via CYP11A1.

Experimental Protocol for a Comprehensive Long-Term Stability Study

To definitively establish the long-term stability of this compound, a comprehensive stability study is required. The following protocol outlines the key considerations for such a study, based on ICH guidelines and best practices for the stability testing of reference standards.

Study Design

A long-term stability study should be conducted under controlled storage conditions, with samples analyzed at predetermined time points.

ConditionTemperatureHumidityTime Points (Months)
Long-Term 2-8°CAmbient0, 3, 6, 9, 12, 18, 24, 36
Accelerated 25°C60% RH0, 1, 2, 3, 6
Stress 40°C75% RH0, 1, 2, 3, 6

The study should be performed on this compound in its solid state and, if required for its intended use, in relevant solvents.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact this compound from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended.

4.2.1. HPLC Method Parameters (Example)

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Detection UV at 265 nm or MS/MS detection for higher specificity and sensitivity.
Injection Volume 10 µL
Column Temperature 25°C

4.2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples from forced degradation studies should be analyzed by the validated HPLC method, and peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector or by MS.

Data Presentation and Analysis

All quantitative data from the stability study should be summarized in clearly structured tables to facilitate comparison and trend analysis. The concentration of this compound should be plotted against time for each storage condition. The shelf-life can be determined by the time at which the concentration of this compound falls below a predetermined acceptance criterion (e.g., 95% of the initial concentration).

Stability_Study_Workflow cluster_0 Study Setup cluster_1 Analysis cluster_2 Data Evaluation Sample_Preparation Prepare this compound Samples (Solid and in Solution) Storage_Conditions Place Samples in Controlled Storage Conditions Sample_Preparation->Storage_Conditions Time_Points Withdraw Samples at Predetermined Time Points Storage_Conditions->Time_Points Analytical_Method Analyze using Validated Stability-Indicating HPLC Method Time_Points->Analytical_Method Data_Analysis Analyze Data for Trends and Degradation Analytical_Method->Data_Analysis Shelf_Life Determine Shelf-Life Data_Analysis->Shelf_Life

Caption: Workflow for a long-term stability study.

Summary and Recommendations

While specific long-term stability data for this compound is limited, a conservative approach to its storage is warranted. Researchers and drug development professionals should adhere to the recommended storage conditions of 2-8°C, protected from light and air, to maintain the integrity of this important analytical standard.

For critical applications, it is highly recommended that users perform their own stability assessments under their specific experimental conditions. The experimental protocol outlined in this guide provides a robust framework for conducting such a study. By understanding the potential degradation pathways and implementing a rigorous stability testing program, the reliability and accuracy of data generated using this compound can be assured.

Lumisterol-d5: A Technical Guide to its Certificate of Analysis and Use as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lumisterol-d5, a deuterated analog of Lumisterol, and its role as a reference material in analytical and research settings. This document outlines the critical information typically found on a Certificate of Analysis (CoA) for this compound, details common experimental methodologies for its characterization, and illustrates its biochemical context.

Introduction to Lumisterol and its Deuterated Analog

Lumisterol is a photoisomer of Vitamin D3 and an isomer of Ergosterol. As a stable isotopically labeled internal standard, this compound is crucial for accurate quantification in mass spectrometry-based analyses, such as in pharmacokinetic studies or clinical diagnostics involving Vitamin D and its metabolites. Its use helps to correct for matrix effects and variations in sample preparation and instrument response.

Representative Certificate of Analysis

A Certificate of Analysis for a reference material like this compound provides assurance of its identity, purity, and quality. Below is a summary of the typical quantitative data presented in a CoA.

Compound Information
ParameterSpecification
Chemical Name This compound
Synonyms 9β,10α-Ergosta-5,7,22-trien-3β-ol-d5
Molecular Formula C₂₈H₃₉D₅O
Molecular Weight 401.71 g/mol
CAS Number Not widely available
Lot Number Example: LMD5-202501
Appearance White to off-white powder
Solubility Chloroform, Dichloromethane, DMSO
Storage 2-8°C, protected from light and air
Analytical Data
Analytical TestMethodResult
Purity (by HPLC) High-Performance Liquid Chromatography≥98%
Identity Confirmation Mass Spectrometry (MS)Conforms to structure
Isotopic Purity Mass Spectrometry (MS)≥99% Deuterium incorporation
Residual Solvents Gas Chromatography (GC)Meets USP <467> requirements
Loss on Drying Thermogravimetric Analysis (TGA)<1.0%

Experimental Protocols

The certification of this compound as a reference material involves rigorous analytical testing. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 280 nm.

  • Procedure : A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to calculate the purity.

Identity and Isotopic Purity by Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

  • Procedure for Identity : The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the molecular ion peak corresponding to the chemical formula of this compound.

  • Procedure for Isotopic Purity : The relative intensities of the deuterated and non-deuterated molecular ion peaks are measured to determine the percentage of deuterium incorporation.

Visualizing Key Processes and Relationships

Diagrams are essential for understanding the chemical structure, analytical workflow, and biochemical context of this compound.

Figure 1: Chemical Structure of this compound.

G Figure 2: Analytical Workflow for Certification cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification A Weigh this compound B Dissolve in Solvent A->B C HPLC for Purity B->C D MS for Identity & Isotopic Purity B->D E GC for Residual Solvents B->E F Review Data C->F D->F E->F G Generate Certificate of Analysis F->G

Figure 2: Analytical Workflow for Certification.

G Figure 3: Simplified Vitamin D Metabolic Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB Light Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Thermal Isomerization Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UVB Light Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UVB Light

Figure 3: Simplified Vitamin D Metabolic Pathway.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. A thorough understanding of its Certificate of Analysis ensures the reliability and accuracy of experimental results. The methodologies and data presented in this guide provide a comprehensive framework for the evaluation and application of this critical reference material.

Illuminating the Path Forward: An In-depth Technical Guide to the Biological Activity of Lumisterol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol, once considered an inactive byproduct of vitamin D synthesis, is now emerging as a prohormone with a rich and complex pharmacology. Its derivatives, generated primarily through the action of the enzyme CYP11A1, are demonstrating a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of lumisterol derivatives, focusing on their anticancer, anti-inflammatory, and photoprotective properties. We delve into the intricate signaling pathways they modulate and provide detailed experimental protocols for their biological evaluation, equipping researchers with the knowledge to explore this exciting frontier in drug discovery.

Data Presentation: Quantitative Bioactivity of Lumisterol Derivatives

The following tables summarize the key quantitative data on the biological activity of various lumisterol derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Lumisterol Derivatives in Human Melanoma Cell Lines

CompoundCell LineAssayIC50Efficacy (% Inhibition at 1 µM)
(25R)-27-hydroxyL3A375SRB1 pM~20%
(25R)-27-hydroxyL3SK-MEL-28SRB> 1 µM~20%
L3A375SRBNo inhibition-
L3SK-MEL-28SRBNo inhibition (slight proliferation increase)-
22(OH)L3A375SRBNo inhibition-
22(OH)L3SK-MEL-28SRBNo inhibition-

Data sourced from a study on human malignant melanoma cell lines.[1]

Table 2: Antiviral Activity of Lumisterol Derivatives

CompoundTargetAssayIC50
25(OH)L3SARS-CoV-2 RdRpEnzyme Inhibition0.5 µM
20S(OH)L3SARS-CoV-2 RdRpEnzyme Inhibition1 µM

Data from a study on the inhibition of SARS-CoV-2 replication enzymes.[2]

Core Signaling Pathways Modulated by Lumisterol Derivatives

Lumisterol derivatives exert their pleiotropic effects by modulating a complex network of intracellular signaling pathways. Unlike classical vitamin D signaling, which is primarily mediated by the Vitamin D Receptor (VDR), lumisterol derivatives interact with a broader range of nuclear receptors, including the Retinoid-related Orphan Receptors (RORs), Liver X Receptors (LXRs), and the Aryl Hydrocarbon Receptor (AhR).[2][3] Furthermore, they influence key cellular processes through the activation of the Nrf2 and p53 pathways and the inhibition of the pro-inflammatory NF-κB pathway.[3][4][5]

Interaction with Nuclear Receptors

Nuclear_Receptor_Interactions cluster_lumisterol Lumisterol Derivatives cluster_receptors Nuclear Receptors cluster_effects Downstream Effects LD Lumisterol Derivatives VDR VDR (non-genomic) LD->VDR RORa RORα (Inverse Agonist) LD->RORa RORg RORγ (Inverse Agonist) LD->RORg LXR LXRα / LXRβ (Agonist/Inverse Agonist) LD->LXR AhR AhR (Agonist) LD->AhR Gene Gene Transcription VDR->Gene AntiInflammatory Anti-inflammatory Effects RORa->AntiInflammatory RORg->AntiInflammatory LXR->Gene AhR->Gene Anticancer Anticancer Effects Gene->Anticancer Photoprotection Photoprotective Effects Gene->Photoprotection Signaling_Cascades cluster_pro_survival Pro-survival / Pro-inflammatory cluster_protective Protective / Anti-proliferative LD Lumisterol Derivatives NFkB NF-κB Pathway LD->NFkB Inhibits Nrf2 Nrf2 Pathway LD->Nrf2 Activates p53 p53 Pathway LD->p53 Activates Inflammation Inflammation NFkB->Inflammation CellProliferation Cell Proliferation NFkB->CellProliferation Antioxidant Antioxidant Response Nrf2->Antioxidant DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis CYP11A1_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitution Reconstitute purified bovine or human CYP11A1 Mix Combine CYP11A1, L3, adrenodoxin, adrenodoxin reductase, and NADPH Reconstitution->Mix Substrate Prepare Lumisterol (L3) in 2-hydroxypropyl-β-cyclodextrin Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Extract Extract metabolites with an organic solvent Incubate->Extract HPLC Separate metabolites by HPLC Extract->HPLC LCMS Identify metabolites by LC/MS HPLC->LCMS

References

Unveiling the Antiviral Potential of Lumisterol Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol, a previtamin D3 isomer, and its downstream metabolites are emerging as promising candidates in the search for novel antiviral agents. This technical guide provides an in-depth analysis of the current research on the antiviral properties of lumisterol metabolites, with a particular focus on their activity against SARS-CoV-2. We consolidate quantitative data on their efficacy, detail key experimental methodologies, and visualize the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

The global need for effective antiviral therapies remains a critical priority. Vitamin D has long been recognized for its role in immune modulation. Recent studies have expanded this understanding to include direct antiviral activities, not only of vitamin D itself but also of related compounds such as lumisterol.[1][2][3] Lumisterol and its hydroxyderivatives, generated through pathways involving the enzyme CYP11A1, have demonstrated the ability to interfere with viral replication processes.[4][5] This document synthesizes the existing data on the antiviral mechanisms of these compounds, providing a foundation for future research and drug development efforts.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of lumisterol metabolites has been primarily evaluated through in vitro enzymatic assays targeting key viral proteins of SARS-CoV-2: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). These enzymes are crucial for viral replication, making them prime targets for antiviral drugs.[1][2][3]

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Several hydroxylumisterol derivatives have been shown to inhibit the activity of the SARS-CoV-2 Mpro. The table below summarizes the reported inhibitory activity at a concentration of 0.2 µM.

MetaboliteConcentration (µM)Mpro Inhibition (%)Reference
25(OH)L30.216-19[2]
24(OH)L30.216-19[2]
20S(OH)7DHC0.216-19[2]
Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

Hydroxylumisterols and other vitamin D-related compounds have demonstrated significant inhibitory effects on SARS-CoV-2 RdRp. The following table includes percentage inhibition and reported IC50 values.

MetaboliteConcentration (µM)RdRp Inhibition (%)IC50 (µM)Reference
Hydroxylumisterols (general)0.150-60-[1][2]
25(OH)L3--0.5[4]
1,25(OH)2D3--1.0[4]
20S(OH)L3--1.0[4]
25(OH)D3--1.3[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative assessment of the antiviral activity of lumisterol metabolites.

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay

This protocol is based on the use of the 3CL Protease, MBP-tagged (SARS-CoV-2) Assay Kit from BPS Bioscience.[1][6][7]

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the 3CL protease. In its intact form, the substrate's fluorescence is quenched. Upon cleavage, a fluorescent signal is produced, which is proportional to the enzyme's activity. Inhibitors of the 3CL protease will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.[6][7]

Materials:

  • 3CL Protease, MBP-tagged (SARS-CoV-2) Assay Kit (BPS Bioscience, Cat. No. 79955-1)

  • Microplate reader capable of fluorescence detection

  • 96-well black, flat-bottom plates

  • Test compounds (lumisterol metabolites)

Procedure:

  • Reagent Preparation: Prepare the 3CL Protease Assay Buffer by adding DTT to a final concentration of 1 mM. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme Preparation: Thaw the 3CL Protease on ice and dilute it in the assay buffer to the recommended concentration.

  • Assay Protocol:

    • Add 30 µl of the diluted 3CL Protease to each well of the 96-well plate, except for the "blank" wells.

    • To the "blank" wells, add 30 µl of assay buffer.

    • Add 10 µl of the diluted test compounds to the "test sample" wells.

    • Add 10 µl of assay buffer to the "positive control" and "blank" wells.

    • Add 10 µl of the provided inhibitor (GC376) to the "inhibitor control" wells.

    • Initiate the reaction by adding 10 µl of the 3CL Protease substrate to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature for the recommended time, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the "test sample" wells to the "positive control" and "blank" wells.

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Activity Assay

This protocol is a generalized procedure based on commercially available RdRp assay kits.[4][8][9]

Principle: The assay measures the synthesis of RNA by the RdRp enzyme using a provided RNA template and NTPs. The newly synthesized RNA is then detected, often using a fluorescent dye that intercalates with double-stranded RNA. The fluorescence intensity is proportional to the RdRp activity.

Materials:

  • SARS-CoV-2 RNA Polymerase Assay Kit (e.g., from ProFoldin)

  • Microplate reader capable of fluorescence detection

  • 384-well or 96-well plates

  • Test compounds

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template, NTPs, and the test compound at various concentrations.

  • Enzyme Addition: Add the SARS-CoV-2 RdRp enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours).

  • Detection: Add the fluorescence dye to the reaction mixture.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths.

  • Data Analysis: Calculate the percentage of RdRp inhibition based on the reduction in fluorescence signal in the presence of the test compound compared to the control.

SARS-CoV-2 Spike-ACE2 Binding Assay

This protocol is based on commercially available ELISA-based assay kits.[2][6]

Principle: This competitive binding assay measures the interaction between the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. Plates are coated with either the Spike RBD or ACE2. The ability of a test compound to inhibit this interaction is quantified by a reduction in the signal generated by a labeled detection antibody.

Materials:

  • COVID-19 Spike-ACE2 Binding Assay Kit

  • Microplate reader capable of measuring absorbance

  • 96-well plates pre-coated with Spike RBD or ACE2

  • Test compounds

Procedure:

  • Sample Addition: Add the test compounds at various concentrations to the wells of the pre-coated plate.

  • Addition of Binding Partner: Add the biotinylated or His-tagged binding partner (ACE2 or Spike RBD, respectively) to the wells.

  • Incubation: Incubate the plate to allow for binding to occur.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a streptavidin-HRP or anti-His-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of the Spike-ACE2 interaction.

Signaling Pathways and Mechanisms of Action

The antiviral effects of lumisterol metabolites are proposed to occur through both receptor-independent and receptor-dependent mechanisms.

Receptor-Independent Mechanism: Direct Enzyme Inhibition

As detailed in the quantitative assessment, lumisterol metabolites can directly interact with and inhibit the enzymatic activity of key viral proteins, namely the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1][2][3] This direct inhibition of viral replication machinery represents a significant antiviral strategy.

G cluster_virus SARS-CoV-2 Replication cluster_metabolites Lumisterol Metabolites Mpro Mpro (3CLpro) RdRp RdRp LM Hydroxylumisterols LM->Mpro Inhibition LM->RdRp Inhibition

Direct inhibition of SARS-CoV-2 replication enzymes.
Receptor-Dependent Mechanisms

Lumisterol metabolites, similar to vitamin D, can modulate host immune responses through interactions with nuclear receptors.

The Vitamin D Receptor (VDR) can physically interact with IκB kinase β (IKKβ), a key component in the NF-κB signaling pathway.[10] This interaction blocks the activation of NF-κB, a transcription factor that drives the expression of pro-inflammatory cytokines. By suppressing this pathway, lumisterol metabolites may mitigate the hyper-inflammatory response often associated with severe viral infections.

G cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention IKK IKK Complex IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Activates LM_VDR Lumisterol Metabolite - VDR Complex LM_VDR->IKK Inhibits

VDR-mediated inhibition of NF-κB signaling.

Certain vitamin D and lumisterol hydroxy-metabolites have been identified as inverse agonists of the Retinoic Acid-related Orphan Receptor gamma (RORγ).[11] RORγ is a key regulator of Th17 cell differentiation, which plays a role in inflammatory responses. By acting as inverse agonists, these metabolites can suppress the basal activity of RORγ, leading to a reduction in pro-inflammatory Th17 responses.

G cluster_pathway RORγ-mediated Th17 Differentiation cluster_intervention Intervention RORg RORγ Th17 Th17 Cell Differentiation RORg->Th17 Promotes Inflammation Pro-inflammatory Response Th17->Inflammation Contributes to LM Lumisterol Metabolites LM->RORg Inverse Agonism (Inhibition)

Inverse agonism of lumisterol metabolites on RORγ.

Vitamin D has been shown to activate the NRF2-Keap1 antioxidant pathway.[12][13] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, lumisterol metabolites may help to mitigate the oxidative stress that is often a feature of severe viral infections.

G cluster_pathway NRF2 Antioxidant Pathway cluster_intervention Intervention Keap1 Keap1 Nrf2 NRF2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates LM_VDR Lumisterol Metabolite - VDR Complex LM_VDR->Keap1 Inhibits

Activation of the NRF2 antioxidant pathway.

Conclusion and Future Directions

The available evidence strongly suggests that lumisterol metabolites possess significant antiviral potential, acting through a multi-faceted approach that includes direct inhibition of viral enzymes and modulation of host immune and antioxidant responses. The quantitative data, while promising, is still in its early stages and further studies are required to establish a comprehensive dose-response relationship for a wider range of lumisterol derivatives against various viruses.

Future research should focus on:

  • In vivo studies to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of these compounds.

  • Elucidation of the precise molecular interactions between lumisterol metabolites and their viral and host targets.

  • Exploration of the synergistic potential of lumisterol metabolites with other antiviral agents.

This technical guide provides a solid framework for researchers and drug development professionals to advance the investigation of lumisterol metabolites as a novel class of antiviral therapeutics. The dual action of direct viral inhibition and host immune modulation makes them particularly attractive candidates for further development.

References

Tracing the Crossroads of Vitamin D Metabolism: A Technical Guide to the Use of Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated lumisterol (Lumisterol-d5) as a tracer for elucidating the complex metabolic pathways of vitamin D and its isomers. By leveraging the power of stable isotope labeling and advanced analytical techniques, researchers can gain unprecedented insights into the intricate interplay between these vital secosteroids. This document outlines the foundational concepts, detailed experimental protocols, and data interpretation strategies essential for employing this compound in metabolic studies.

Introduction: The Expanding Universe of Vitamin D Metabolism

Vitamin D, a fat-soluble prohormone, is essential for calcium homeostasis, bone health, and a multitude of other physiological processes. Its metabolism is traditionally viewed through a canonical pathway involving sequential hydroxylations in the liver and kidneys to form the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). However, emerging research has unveiled a more complex network of non-canonical pathways and the significant role of vitamin D photoisomers, such as lumisterol.

Lumisterol, formed from previtamin D3 upon prolonged exposure to UVB radiation, was once considered an inactive byproduct. Recent studies, however, indicate that lumisterol can be metabolized into biologically active derivatives that may influence vitamin D signaling and overall physiology.[1][2] Understanding the metabolic fate of lumisterol and its potential interactions with the canonical vitamin D pathway is crucial for a comprehensive understanding of vitamin D's biological actions and for the development of novel therapeutics.

The use of stable isotope-labeled tracers, such as this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful methodology to track the conversion and fate of lumisterol in vivo and in vitro.[3][4] This guide will detail the scientific rationale and practical application of this approach.

Metabolic Pathways of Vitamin D and Lumisterol

The metabolism of vitamin D and lumisterol involves a series of enzymatic hydroxylations primarily carried out by cytochrome P450 (CYP) enzymes. The interplay between the canonical vitamin D pathway and the newly identified lumisterol metabolic pathways is an area of active investigation.

Canonical and Non-Canonical Vitamin D Pathways

The activation of vitamin D3 to its biologically active form, 1,25(OH)₂D₃, follows a well-established route.[1] Additionally, non-canonical pathways initiated by the enzyme CYP11A1 have been identified, leading to a diverse array of vitamin D metabolites with unique biological activities.[5]

Vitamin_D_Metabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-vitamin D3 Pre-vitamin D3 7-Dehydrocholesterol->Pre-vitamin D3 UVB Vitamin D3 Vitamin D3 Pre-vitamin D3->Vitamin D3 Thermal Isomerization 25-hydroxyvitamin D3 (25(OH)D3) 25-hydroxyvitamin D3 (25(OH)D3) Vitamin D3->25-hydroxyvitamin D3 (25(OH)D3) CYP2R1/CYP27A1 (Liver) CYP11A1_metabolites CYP11A1-derived Metabolites Vitamin D3->CYP11A1_metabolites CYP11A1 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 25-hydroxyvitamin D3 (25(OH)D3)->1,25-dihydroxyvitamin D3 (1,25(OH)2D3) CYP27B1 (Kidney) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3 (25(OH)D3)->24,25-dihydroxyvitamin D3 CYP24A1 Inactivation Inactivation 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)->Inactivation CYP24A1

Canonical and Non-Canonical Vitamin D3 Metabolic Pathways.

Lumisterol Metabolic Pathway

Lumisterol is also a substrate for several CYP enzymes, leading to the formation of various hydroxylated metabolites.[2][6] These metabolites have been shown to possess biological activity, including the ability to inhibit the proliferation of certain cell types.[2]

Lumisterol_Metabolism Pre-vitamin D3 Pre-vitamin D3 Lumisterol Lumisterol Pre-vitamin D3->Lumisterol UVB Hydroxy-lumisterols 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, 24(OH)L3 Lumisterol->Hydroxy-lumisterols CYP11A1, CYP27A1 Further_Metabolites Further Metabolites Hydroxy-lumisterols->Further_Metabolites Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Synthesis Synthesis/Procurement of This compound Animal_Model Animal Model Acclimation and Diet Formulation Synthesis->Animal_Model Administration Administration of This compound Animal_Model->Administration Sample_Collection Time-course Sample Collection (Plasma, Tissues) Administration->Sample_Collection Extraction Metabolite Extraction (LLE/SPE) Sample_Collection->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Processing and Metabolic Flux Analysis LC_MS->Data_Analysis

References

Methodological & Application

Application Note: Quantification of Vitamin D and its Isomer Lumisterol using Lumisterol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate measurement of vitamin D and its metabolites is crucial for assessing vitamin D status and its role in various physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. However, a significant challenge in vitamin D analysis is the presence of isomers, such as lumisterol, which are structurally similar to vitamin D and can interfere with accurate quantification. Lumisterol is a photoisomer of vitamin D that can be formed during exposure to UVB radiation. To ensure the accuracy of vitamin D measurements, it is essential to chromatographically separate it from its isomers or to quantify these isomers independently.

This application note describes a robust LC-MS/MS method for the simultaneous analysis of vitamin D and its isomer, lumisterol. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response. While deuterated forms of vitamin D (e.g., vitamin D3-d3) are commonly used, this protocol proposes the use of Lumisterol-d5 as an internal standard. This compound is an ideal internal standard for the quantification of endogenous lumisterol and can also serve as a valuable tool in methods aiming to comprehensively profile vitamin D and its isomers.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate vitamin D and lumisterol from a serum or plasma sample. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target analyte to its corresponding stable isotope-labeled internal standard.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum or plasma in a polypropylene tube, add 20 µL of the internal standard working solution (containing this compound and Vitamin D3-d3 in methanol).

  • Add 500 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Standard UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 80% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 80% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

3. MRM Transitions

The following MRM transitions are proposed for the analysis. The transitions for this compound are predicted based on the fragmentation of the native compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin D3385.3259.215
Vitamin D3-d3388.3262.215
Lumisterol397.3379.312
This compound 402.3 384.3 12

Data Presentation

Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Vitamin D Analysis using Deuterated Internal Standards

The following table summarizes typical quantitative performance data for LC-MS/MS methods for vitamin D analysis. These values are provided as a reference for the expected performance of the proposed method.

Parameter25-OH Vitamin D325-OH Vitamin D2
Linear Range (ng/mL) 1 - 1001 - 100
Limit of Detection (LOD) (ng/mL) 0.20.2
Limit of Quantification (LOQ) (ng/mL) 0.50.5
Intra-day Precision (%CV) < 5%< 5%
Inter-day Precision (%CV) < 8%< 8%
Recovery (%) 90 - 105%90 - 105%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing serum 200 µL Serum/Plasma add_is Add Internal Standards (this compound, Vitamin D3-d3) serum->add_is ppt Protein Precipitation (Methanol) add_is->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle centrifuge Centrifugation lle->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratios) data->quant report Reporting Results quant->report

Caption: Workflow for the LC-MS/MS analysis of Vitamin D and Lumisterol.

Vitamin D Metabolism and Isomer Formation

G cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-DHC 7-Dehydrocholesterol PreD3 Pre-Vitamin D3 7-DHC->PreD3 UVB D3 Vitamin D3 PreD3->D3 Thermal Isomerization Lumi Lumisterol PreD3->Lumi UVB Tachy Tachysterol PreD3->Tachy UVB 25OHD3 25-OH-Vitamin D3 D3->25OHD3 25-hydroxylase 1,25(OH)2D3 1,25-(OH)2-Vitamin D3 (Active Form) 25OHD3->1,25(OH)2D3 1α-hydroxylase

Caption: Simplified pathway of Vitamin D synthesis and isomer formation.

Application Note: Quantification of 25-Hydroxyvitamin D in Human Serum by LC-MS/MS Using a Novel Lumisterol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) in human serum. The method employs a novel stable isotope-labeled internal standard, Lumisterol-d5, a deuterated photoisomer of vitamin D. The use of a structural isomer as an internal standard is hypothesized to effectively compensate for variations in sample preparation and matrix effects. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed performance characteristics that would require validation.

Introduction

The measurement of total 25-hydroxyvitamin D (the sum of 25-OH-D2 and 25-OH-D3) is the standard for assessing a patient's vitamin D status.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high specificity and ability to distinguish between the D2 and D3 forms, unlike some immunoassays.[2] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard to ensure accuracy and precision. Typically, stable isotope-labeled analogs of the analyte, such as 25-hydroxyvitamin D3-d6, are used.[2]

This application note proposes the use of this compound as an alternative internal standard. Lumisterol is a stable, biologically inert photoisomer of vitamin D. As a structural isomer, it is expected to have similar extraction and ionization properties to 25-hydroxyvitamin D, making it a potentially suitable internal standard. The five deuterium atoms provide a distinct mass shift for clear differentiation from the native analytes. This proposed method requires validation to establish its performance characteristics.

Experimental Protocols

1. Materials and Reagents

  • Analytes: 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 analytical standards.

  • Internal Standard: this compound (proposed).

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid, zinc sulfate, ammonium hydroxide.

  • Human Serum: Pooled human serum for calibration standards and quality controls.

2. Standard and Quality Control Preparation

  • Stock Solutions: Prepare individual stock solutions of 25-OH-D2, 25-OH-D3, and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 25-OH-D2 and 25-OH-D3 stock solutions in methanol to create a series of working standards for spiking into serum to generate a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into pooled human serum to create calibration standards and low, medium, and high concentration QCs.

3. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 100 µL of 0.2 M zinc sulfate in water to precipitate proteins. Vortex for 10 seconds.

  • Add 300 µL of methanol. Vortex for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 60% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transitions: The following table lists the proposed precursor and product ions for the analytes and the internal standard. These would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-OH-D3401.3383.3To be optimized
25-OH-D2413.3395.3To be optimized
This compound403.3385.3To be optimized

Proposed Method Performance Characteristics (Requires Validation)

The following tables summarize the expected performance characteristics of this method. These values are based on typical performance of similar LC-MS/MS assays for 25-hydroxyvitamin D and would need to be confirmed through rigorous validation studies.

Table 1: Proposed Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
25-OH-D22 - 150> 0.995
25-OH-D32 - 150> 0.995

Table 2: Proposed Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery)
25-OH-D2 Low10< 10%< 10%90 - 110%
Medium50< 8%< 8%92 - 108%
High120< 8%< 8%92 - 108%
25-OH-D3 Low10< 10%< 10%90 - 110%
Medium50< 8%< 8%92 - 108%
High120< 8%< 8%92 - 108%

Table 3: Proposed Lower Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
25-OH-D20.52.0
25-OH-D30.52.0

Visualizations

Diagram 1: Experimental Workflow

workflow sample Serum Sample (100 µL) add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Zinc Sulfate & Methanol) add_is->ppt cent1 Centrifugation 1 ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction (Hexane) supernatant->lle cent2 Centrifugation 2 lle->cent2 organic Collect Organic Layer cent2->organic evap Evaporation organic->evap recon Reconstitution evap->recon lcsms LC-MS/MS Analysis recon->lcsms

Caption: Workflow for the extraction of 25-hydroxyvitamin D from serum.

Diagram 2: Signaling Pathway Context (Vitamin D Metabolism)

Caption: Simplified pathway of Vitamin D3 metabolism and Lumisterol formation.

Conclusion and Future Work

This application note presents a proposed LC-MS/MS method for the quantification of 25-hydroxyvitamin D2 and D3 using a novel internal standard, this compound. The detailed protocol provides a solid foundation for the development and validation of this assay. The use of a structural isomer as an internal standard may offer advantages in compensating for matrix effects and improving assay robustness.

Crucially, the next step is to perform a full method validation according to regulatory guidelines. This will involve experimentally determining the linearity, precision, accuracy, limits of detection and quantification, recovery, and matrix effects to confirm the suitability of this compound as an internal standard for this application. A comparison with a conventional deuterated internal standard, such as 25-hydroxyvitamin D3-d6, would also be beneficial to demonstrate equivalence or superiority.

References

Application and Protocol for Pharmacokinetic Studies of Vitamin D using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. Accurate quantification of vitamin D and its metabolites, such as 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D), is essential for pharmacokinetic studies, clinical diagnostics, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response.

While the query specifically mentioned Lumisterol-d5 as an internal standard, a comprehensive review of the scientific literature did not yield established methods or studies utilizing this specific compound for vitamin D pharmacokinetic analysis. Lumisterol is a photoisomer of vitamin D, formed upon exposure to UVB radiation. Although its metabolism and biological activities are subjects of ongoing research, its deuterated form is not a commonly reported internal standard for vitamin D quantification.

Therefore, this application note will focus on a widely accepted and validated approach: the use of deuterium-labeled vitamin D metabolites, such as d3-25-hydroxyvitamin D3 (d3-25OHD3) or d6-1,25-dihydroxyvitamin D3 (d6-1,25(OH)₂D₃), as internal standards for the pharmacokinetic analysis of vitamin D. These standards are structurally and chemically very similar to the analytes of interest, ensuring reliable correction for analytical variability.

Signaling Pathways and Experimental Workflow

Vitamin D Metabolism

Vitamin D, obtained from dietary sources or synthesized in the skin upon sun exposure, undergoes a two-step hydroxylation process to become biologically active.[3][4] The first hydroxylation occurs in the liver, converting vitamin D to 25(OH)D, the major circulating form and a key indicator of vitamin D status.[3][5] The second hydroxylation takes place primarily in the kidneys, producing the active hormone 1,25(OH)₂D (calcitriol).[3][4] This active form then binds to the vitamin D receptor (VDR) in various tissues to regulate gene expression and exert its physiological effects.[6]

VitaminD_Metabolism Diet/Sunlight Diet/Sunlight Vitamin D Vitamin D Diet/Sunlight->Vitamin D Liver (CYP2R1, CYP27A1) Liver (CYP2R1, CYP27A1) Vitamin D->Liver (CYP2R1, CYP27A1) 25-hydroxyvitamin D (25(OH)D) 25-hydroxyvitamin D (25(OH)D) Liver (CYP2R1, CYP27A1)->25-hydroxyvitamin D (25(OH)D) Kidney (CYP27B1) Kidney (CYP27B1) 25-hydroxyvitamin D (25(OH)D)->Kidney (CYP27B1) Kidney/Other Tissues (CYP24A1) Kidney/Other Tissues (CYP24A1) 25-hydroxyvitamin D (25(OH)D)->Kidney/Other Tissues (CYP24A1) 1,25-dihydroxyvitamin D (1,25(OH)2D) 1,25-dihydroxyvitamin D (1,25(OH)2D) Kidney (CYP27B1)->1,25-dihydroxyvitamin D (1,25(OH)2D) Target Tissues (VDR) Target Tissues (VDR) 1,25-dihydroxyvitamin D (1,25(OH)2D)->Target Tissues (VDR) 1,25-dihydroxyvitamin D (1,25(OH)2D)->Kidney/Other Tissues (CYP24A1) Biological Effects Biological Effects Target Tissues (VDR)->Biological Effects Inactive Metabolites Inactive Metabolites Kidney/Other Tissues (CYP24A1)->Inactive Metabolites

Caption: Simplified Vitamin D Metabolism Pathway.

Experimental Workflow for Vitamin D Analysis

The following diagram outlines a typical workflow for the analysis of vitamin D and its metabolites in serum or plasma samples using LC-MS/MS with a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Derivatization (optional) Derivatization (optional) Extraction->Derivatization (optional) Reconstitution Reconstitution Derivatization (optional)->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: General Experimental Workflow for Vitamin D Analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Vitamin D₂, Vitamin D₃, 25-hydroxyvitamin D₂, 25-hydroxyvitamin D₃, 1,25-dihydroxyvitamin D₂, 1,25-dihydroxyvitamin D₃

  • Internal Standards: d3-25-hydroxyvitamin D₃, d6-1,25-dihydroxyvitamin D₃ (or other appropriate deuterated standards)

  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, hexane, ethyl acetate, and water

  • Reagents: Formic acid, ammonium formate, zinc sulfate

  • Sample Preparation Supplies: 96-well plates, centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18), liquid-liquid extraction (LLE) apparatus.

Sample Preparation

The choice of sample preparation method depends on the specific vitamin D metabolites being analyzed and the required sensitivity. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.[8]

  • To 100 µL of serum or plasma in a 96-well plate, add 20 µL of the internal standard solution (containing d3-25OHD3 in methanol).

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the plate for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.[7]

  • To 200 µL of serum or plasma, add the deuterated internal standard.

  • Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture.

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 1 mL of the hexane:ethyl acetate mixture.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS injection.[7]

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers excellent sample cleanup and concentration.

  • Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the serum/plasma sample (pre-treated with internal standard and protein precipitation).

  • Wash the cartridge with 1 mL of water/methanol (90:10, v/v) to remove polar interferences.

  • Elute the vitamin D metabolites with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Optimization is necessary for specific instruments and applications.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM ammonium formate in water[7]
Mobile Phase B 0.1% Formic acid in methanol or 5 mM ammonium formate in methanol[7]
Flow Rate 0.3 - 0.5 mL/min
Gradient A gradient from lower to higher organic phase (Mobile Phase B) is typically used to separate the metabolites.
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) positive mode or Atmospheric Pressure Chemical Ionization (APCI) positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS Parameters.

Data Presentation

Method Validation Parameters

A robust LC-MS/MS method should be validated for linearity, precision, accuracy, recovery, and stability.[7]

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) > 0.990.998 for 25(OH)D₃
Intra-day Precision (%CV) < 15%4.5%
Inter-day Precision (%CV) < 15%6.8%
Accuracy (% Recovery) 85 - 115%98.2%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.5 ng/mL for 25(OH)D₃

Table 2: Typical Method Validation Results for 25(OH)D₃ Analysis. [7]

LC-MS/MS MRM Transitions

The following table provides example MRM transitions for common vitamin D metabolites and a deuterated internal standard. These values may vary slightly depending on the instrument and source conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-hydroxyvitamin D₃401.3383.315
25-hydroxyvitamin D₂413.3395.315
1,25-dihydroxyvitamin D₃417.3399.318
d3-25-hydroxyvitamin D₃ (IS)404.3386.315

Table 3: Example MRM Transitions for Vitamin D Metabolites and Internal Standard.

Pharmacokinetic Parameters

Following the analysis of samples collected at various time points after vitamin D administration, key pharmacokinetic parameters can be calculated.

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which Cmax is observed.
AUC Area under the curve; a measure of total drug exposure over time.
t₁/₂ Half-life; the time required for the drug concentration to decrease by half.
CL/F Apparent total clearance of the drug from plasma.
Vd/F Apparent volume of distribution.

Table 4: Key Pharmacokinetic Parameters for Vitamin D Studies.

Conclusion

The use of deuterated internal standards in LC-MS/MS analysis is a robust and reliable method for the pharmacokinetic characterization of vitamin D and its metabolites. While this compound is not a commonly employed internal standard for this purpose, established methods using deuterated forms of vitamin D metabolites provide the necessary accuracy and precision for demanding research and clinical applications. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for vitamin D studies. Careful optimization of sample preparation and LC-MS/MS parameters is crucial to achieve the desired sensitivity and performance.

References

Application of Lumisterol-d5 in Clinical Chemistry Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Lumisterol-d5 as an internal standard in clinical chemistry assays, particularly for the quantification of Lumisterol and its metabolites. While specific validated protocols for this compound are not widely published, this guide extrapolates from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for vitamin D and its isomers to provide a robust framework for assay development and implementation.

Introduction

Lumisterol, a photoisomer of previtamin D3, is increasingly recognized for its biological activities and potential clinical significance. Accurate measurement of Lumisterol and its metabolites in biological matrices is crucial for understanding its physiological roles and exploring its therapeutic potential. Stable isotope-labeled internal standards are essential for precise and accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. This compound, a deuterated analog of Lumisterol, serves as an ideal internal standard for this purpose.

Core Applications

The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantitative analysis of:

  • Lumisterol (L3): To assess endogenous levels in response to UV exposure or supplementation.

  • Lumisterol Metabolites: Including hydroxylated derivatives produced by enzymes such as CYP11A1, which are bioactive and may serve as potential biomarkers.

Experimental Protocols

The following is a proposed protocol for the analysis of Lumisterol in human serum using this compound as an internal standard. This protocol is based on established methods for the analysis of vitamin D metabolites.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to efficiently extract Lumisterol and its metabolites from serum while removing interfering proteins and phospholipids.

Materials:

  • Human serum samples

  • This compound internal standard solution (in methanol or ethanol)

  • Zinc sulfate solution (0.1 M in water)

  • Methanol, ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of serum sample, add 25 µL of the this compound internal standard solution.

  • Add 50 µL of 0.1 M zinc sulfate solution to precipitate proteins.

  • Add 200 µL of ice-cold methanol to further facilitate protein precipitation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 1 mL of MTBE for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

This section outlines the conditions for chromatographic separation and mass spectrometric detection.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions (Proposed):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of these nonpolar analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: Gradient to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 80% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Predicted):

Mass transitions for Lumisterol and this compound need to be optimized by direct infusion of the standards. The following are predicted multiple reaction monitoring (MRM) transitions based on the structure of Lumisterol (molecular weight: 396.6 g/mol ).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lumisterol379.3 [M+H-H₂O]⁺To be determinedTo be optimized
This compound384.3 [M+H-H₂O]⁺To be determinedTo be optimized

Note: The precursor ion often corresponds to the loss of a water molecule. Product ions will result from the characteristic fragmentation of the sterol backbone and side chain.

Data Presentation: Illustrative Assay Performance

As no specific validation data for a this compound assay is publicly available, the following table presents representative data from a validated LC-MS/MS method for a similar analyte, 25-hydroxyvitamin D3, to illustrate the expected performance characteristics of a well-developed assay using a deuterated internal standard.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-assay Precision (%CV) < 5%
Inter-assay Precision (%CV) < 8%
Accuracy (% recovery) 95-105%
Matrix Effect Minimal, compensated by internal standard

This data is for illustrative purposes and should be determined experimentally during method validation for the Lumisterol assay.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed analytical workflow for the quantification of Lumisterol using this compound.

experimental_workflow serum Serum Sample is Add this compound Internal Standard serum->is pp Protein Precipitation (Zinc Sulfate, Methanol) is->pp cent1 Centrifugation pp->cent1 lle Liquid-Liquid Extraction (MTBE) cent1->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis lcms->data

Proposed analytical workflow for Lumisterol quantification.
Lumisterol Metabolism Pathway

This diagram outlines the metabolic pathway of Lumisterol initiated by the enzyme CYP11A1.[1]

lumisterol_metabolism cluster_cyp11a1 CYP11A1 Metabolism L3 Lumisterol (L3) OH_L3_22 22-hydroxy-L3 L3->OH_L3_22 CYP11A1 OH_L3_24 24-hydroxy-L3 L3->OH_L3_24 CYP11A1 OH2_L3_20_22 20,22-dihydroxy-L3 OH_L3_22->OH2_L3_20_22 CYP11A1 pL pregnalumisterol (pL) OH2_L3_20_22->pL Side-chain cleavage

References

Application Note: High-Throughput Targeted Sterol Metabolomics using Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are a critical class of lipids involved in numerous physiological processes, including membrane structure, hormone synthesis, and cell signaling. Dysregulation of sterol metabolism is implicated in a variety of diseases, making the accurate quantification of sterols in biological matrices a key objective in clinical and pharmaceutical research. Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific platform for this purpose. The use of stable isotope-labeled internal standards is paramount for correcting matrix effects and ensuring analytical accuracy.

This application note details a robust LC-MS/MS method for the targeted quantification of a panel of key sterols in human plasma. The protocol incorporates Lumisterol-d5 as an internal standard to achieve high precision and accuracy. Lumisterol, a photoisomer of pre-vitamin D3, shares structural similarity with many endogenous sterols, making its deuterated form an excellent candidate for an internal standard.[1]

Signaling Pathways and Experimental Workflow

The accurate analysis of sterols requires an understanding of their metabolic pathways. The following diagram illustrates the canonical pathway of vitamin D metabolism, which highlights the photochemical origin of lumisterol from 7-dehydrocholesterol.

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin_D3 Pre-Vitamin_D3 7-Dehydrocholesterol->Pre-Vitamin_D3 UVB Vitamin_D3 Vitamin_D3 Pre-Vitamin_D3->Vitamin_D3 Thermal Isomerization Lumisterol Lumisterol Pre-Vitamin_D3->Lumisterol UVB Tachysterol Tachysterol Pre-Vitamin_D3->Tachysterol UVB Vitamin_D3_circ Vitamin D3 (from skin/diet) Vitamin_D3->Vitamin_D3_circ 25-hydroxyvitamin_D3 25(OH)D3 25-hydroxyvitamin_D3_circ 25(OH)D3 (circulating) 25-hydroxyvitamin_D3->25-hydroxyvitamin_D3_circ CYP2R1_CYP27A1 CYP2R1/CYP27A1 Vitamin_D3_circ->CYP2R1_CYP27A1 CYP2R1_CYP27A1->25-hydroxyvitamin_D3 1,25-dihydroxyvitamin_D3 1,25(OH)2D3 (Calcitriol) Biological_Effects Biological_Effects 1,25-dihydroxyvitamin_D3->Biological_Effects VDR Binding 24,25-dihydroxyvitamin_D3 24,25(OH)2D3 (Inactive) CYP27B1 CYP27B1 CYP27B1->1,25-dihydroxyvitamin_D3 CYP24A1 CYP24A1 CYP24A1->24,25-dihydroxyvitamin_D3 25-hydroxyvitamin_D3_circ->CYP27B1 25-hydroxyvitamin_D3_circ->CYP24A1

Figure 1: Vitamin D metabolic pathway.

The experimental workflow for targeted sterol metabolomics is a multi-step process designed to ensure reproducibility and accuracy. The following diagram outlines the key stages from sample preparation to data analysis.

Targeted_Metabolomics_Workflow Sample_Collection Biological Sample (e.g., Plasma) Internal_Standard Spike with This compound Sample_Collection->Internal_Standard Saponification Saponification (KOH in Ethanol) Internal_Standard->Saponification Extraction Liquid-Liquid Extraction (n-hexane) Saponification->Extraction Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Application Note: High-Throughput Sterol Analysis Using Lumisterol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable sample preparation techniques for the quantitative analysis of sterols in biological matrices. The protocol incorporates Lumisterol-d5 as an internal standard to ensure high accuracy and precision. The described methods are suitable for various sample types, including plasma, serum, and tissues, and are applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals working in the field of sterol analysis.

Introduction

Sterols are a critical class of lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors for hormones and vitamins. Accurate quantification of sterols is essential for understanding their role in health and disease. The complexity of biological matrices necessitates efficient sample preparation to remove interfering substances and to concentrate the analytes of interest. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for analyte losses during sample processing and for variations in instrument response. This application note provides detailed protocols for sample extraction, saponification, and derivatization, enabling reproducible and accurate sterol quantification.

Key Materials and Reagents

  • Solvents: Methanol, Dichloromethane, n-Hexane, Diethyl ether, Ethanol (all HPLC or GC grade)

  • Reagents: Potassium hydroxide (KOH), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: this compound solution (concentration to be optimized based on expected analyte levels)

  • Solid-Phase Extraction (SPE): C18 or polymeric reversed-phase cartridges

  • General Labware: Glass centrifuge tubes, rotary evaporator, heating block/water bath, vortex mixer, nitrogen evaporator.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines the extraction and preparation of sterols from plasma or serum samples for subsequent analysis.

1. Sample Spiking and Initial Extraction: a. To 200 µL of plasma or serum in a glass centrifuge tube, add a known amount of this compound internal standard solution.[1] b. Add 2 mL of a methanol:dichloromethane (1:1, v/v) mixture.[1] c. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. d. Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean glass tube.

2. Saponification (Alkaline Hydrolysis): Saponification is performed to cleave sterol esters, releasing free sterols for analysis.[1][2] a. To the supernatant from step 1e, add 1 mL of 1 M potassium hydroxide (KOH) in 90% ethanol. b. Vortex briefly and incubate at 60°C for 1 hour in a heating block or water bath.[3] This step hydrolyzes the sterol-fatty acid conjugates.[1] c. After incubation, allow the mixture to cool to room temperature.

3. Extraction of Unsaponifiables: a. Add 1 mL of deionized water to the cooled saponification mixture. b. Extract the unsaponifiable fraction (containing free sterols) by adding 3 mL of n-hexane and vortexing for 1 minute. c. Centrifuge at 1500 x g for 5 minutes to separate the phases. d. Carefully collect the upper hexane layer and transfer it to a new glass tube. e. Repeat the extraction (steps 3b-3d) two more times, combining the hexane extracts. f. Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, sterols require derivatization to increase their volatility and thermal stability.[4][5]

1. Silylation: a. To the dried residue from Protocol 1 (step 3f), add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[3] b. Cap the tube tightly and vortex to dissolve the residue. c. Incubate at 70°C for 30 minutes to complete the derivatization reaction. d. After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 3: Sample Preparation for LC-MS/MS Analysis (Derivatization-Free)

LC-MS/MS offers the advantage of analyzing sterols without the need for derivatization, simplifying the sample preparation process.[6][7][8]

1. Reconstitution: a. Following the extraction of unsaponifiables (Protocol 1, step 3f), reconstitute the dried residue in 100 µL of a suitable mobile phase, such as methanol or acetonitrile/water mixture. b. Vortex thoroughly to ensure complete dissolution. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained using these methods. The actual values may vary depending on the specific instrumentation and sample matrix.

Table 1: Recovery and Precision Data for Sterol Analysis in Human Plasma

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Cholesterol10095.24.8
Lathosterol1092.56.2
Desmosterol1094.15.5
Campesterol1096.84.1
Sitosterol1097.23.9

Data is hypothetical and for illustrative purposes, based on typical performance of similar methods.[1]

Table 2: Limits of Quantification (LOQ) for Sterol Analysis

Analytical MethodAnalyteLOQ (ng/mL)
GC-MSCholesterol1.0
Lathosterol0.5
Campesterol0.5
LC-MS/MS27-Hydroxycholesterol0.1
7α-Hydroxycholesterol0.1

Data is hypothetical and for illustrative purposes, based on typical performance of similar methods.[1][9]

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_gcms sample Plasma/Serum Sample spike Spike with This compound sample->spike extraction Liquid-Liquid Extraction (Methanol:Dichloromethane) spike->extraction saponification Saponification (KOH in Ethanol, 60°C) extraction->saponification unsaponifiable_extraction Hexane Extraction of Unsaponifiables saponification->unsaponifiable_extraction dry_down Evaporation to Dryness unsaponifiable_extraction->dry_down derivatization Derivatization (BSTFA + 1% TMCS) dry_down->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis experimental_workflow_lcms sample Plasma/Serum Sample spike Spike with This compound sample->spike extraction Liquid-Liquid Extraction (Methanol:Dichloromethane) spike->extraction saponification Saponification (KOH in Ethanol, 60°C) extraction->saponification unsaponifiable_extraction Hexane Extraction of Unsaponifiables saponification->unsaponifiable_extraction dry_down Evaporation to Dryness unsaponifiable_extraction->dry_down reconstitution Reconstitution in Mobile Phase dry_down->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

References

Application Note: A Validated LC-MS/MS Method for the Comprehensive Analysis of Vitamin D Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes.[1] Accurate measurement of its metabolites is essential for clinical research and drug development to assess vitamin D status and understand its impact on human health.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin D metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[3][4][5] This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of key vitamin D metabolites in human serum, including 25-hydroxyvitamin D2 (25(OH)D2), 25-hydroxyvitamin D3 (25(OH)D3), and other relevant metabolites.

Vitamin D Metabolism Signaling Pathway

Vitamin D, obtained from dietary sources or synthesized in the skin upon sun exposure, undergoes a series of hydroxylation steps to become biologically active.[6] The liver converts vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status.[6][7][8] Subsequently, the kidneys metabolize 25(OH)D to the active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), and to 24,25-dihydroxyvitamin D (24,25(OH)2D) for catabolism.[1][7][8]

VitaminD_Metabolism cluster_source Source cluster_skin Skin cluster_circulation Circulation cluster_liver Liver cluster_kidney Kidney Diet Diet Vitamin D (D2, D3) Vitamin D (D2, D3) Diet->Vitamin D (D2, D3) Sunlight (UVB) Sunlight (UVB) 7-dehydrocholesterol 7-dehydrocholesterol Sunlight (UVB)->7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 Vitamin D3->Vitamin D (D2, D3) 25-hydroxylase (CYP2R1) 25-hydroxylase (CYP2R1) Vitamin D (D2, D3)->25-hydroxylase (CYP2R1) 25(OH)D 25(OH)D 1α-hydroxylase (CYP27B1) 1α-hydroxylase (CYP27B1) 25(OH)D->1α-hydroxylase (CYP27B1) 24-hydroxylase (CYP24A1) 24-hydroxylase (CYP24A1) 25(OH)D->24-hydroxylase (CYP24A1) 1,25(OH)2D 1,25(OH)2D 24,25(OH)2D 24,25(OH)2D 25-hydroxylase (CYP2R1)->25(OH)D 1α-hydroxylase (CYP27B1)->1,25(OH)2D 24-hydroxylase (CYP24A1)->24,25(OH)2D

Caption: Vitamin D Metabolism Pathway.

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS analysis of vitamin D metabolites.

Materials and Reagents
  • Calibrators and Internal Standards: Certified reference materials for vitamin D metabolites and their corresponding stable isotope-labeled internal standards.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Sample Preparation: Zinc sulfate solution, protein precipitation plates (e.g., 96-well format), and solid-phase extraction (SPE) cartridges or plates.

Sample Preparation Workflow

Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification.[3] The following workflow combines protein precipitation with solid-phase extraction for robust sample cleanup.

Sample_Prep_Workflow start Start: Serum Sample (200 µL) add_is Add Internal Standard (20 µL) start->add_is protein_precip Protein Precipitation (Zinc Sulfate, Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe wash Wash SPE Cartridge (Methanol/Water) spe->wash elute Elute Analytes (Acetonitrile) wash->elute derivatize Derivatization (optional, e.g., with PTAD) elute->derivatize inject Inject into LC-MS/MS derivatize->inject

Caption: Sample Preparation Workflow.

Detailed Protocol:

  • To 200 µL of serum sample, add 20 µL of the internal standard working solution.[9]

  • Perform protein precipitation by adding zinc sulfate followed by methanol.[9]

  • Vortex mix and centrifuge the samples.

  • Load the supernatant onto a conditioned SPE plate.

  • Wash the SPE plate with a methanol/water solution.[9]

  • Elute the vitamin D metabolites with acetonitrile.[9]

  • For low-concentration metabolites, a derivatization step using an agent like PTAD can be performed to enhance sensitivity.[9]

  • The final eluate is then ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is crucial to resolve vitamin D metabolites from isobaric interferences.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A C18 or Phenyl-Hexyl column is commonly used. For example, an ACQUITY UPLC CSH Phenyl-Hexyl column.

  • Mobile Phase A: 10% methanol with 2 mM ammonium acetate and 0.05% formic acid.[10]

  • Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.05% formic acid.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 35 °C.[10]

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.05050
4.01090
4.51090
4.69010
6.09010
Mass Spectrometry

A tandem quadrupole mass spectrometer is used for the detection and quantification of the analytes.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred as it can reduce matrix effects and improve sensitivity for some metabolites.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each vitamin D metabolite and internal standard should be optimized.

Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25(OH)D3401.3383.3
25(OH)D2413.3395.3
1,25(OH)2D3417.3399.3
24,25(OH)2D3417.3399.3
d6-25(OH)D3 (IS)407.3389.3

Method Validation

The analytical method was validated according to established guidelines to ensure its reliability and accuracy.[11][12]

Linearity

The method demonstrated excellent linearity over the tested concentration ranges for all analytes, with correlation coefficients (r²) consistently greater than 0.99.

AnalyteLinear Range
25(OH)D32.5–75 ng/mL>0.99
25(OH)D20.48–14.4 ng/mL>0.99
1,25(OH)2D310–300 pg/mL>0.99
24,25(OH)2D30.32–9.6 ng/mL>0.99

Data compiled from multiple sources for illustrative purposes.[5]

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

Intra-Assay Precision and Accuracy:

AnalyteConcentrationPrecision (CV%)Accuracy (%)
25(OH)D327 nmol/L1.5 - 3.8Within ±15%
75 nmol/L1.5 - 3.8Within ±15%
165 nmol/L1.5 - 3.8Within ±15%
25(OH)D240 nmol/L3.1 - 5.3Within ±15%
185 nmol/L3.1 - 5.3Within ±15%

Data adapted from a representative study.[10]

Inter-Assay Precision and Accuracy:

AnalyteConcentrationPrecision (CV%)Accuracy (%)
25(OH)D3Low, Medium, High QC3.3 - 3.9Within ±15%
25(OH)D2Low, Medium, High QC3.7 - 5.0Within ±15%

Data adapted from a representative study.[10]

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ for each analyte.

AnalyteLOQ
25(OH)D30.2 ng/mL
24,25(OH)2D30.02 ng/mL
1,25(OH)2D35 pg/mL

Data compiled from multiple sources.[9][13]

Conclusion

This application note describes a robust and validated LC-MS/MS method for the simultaneous quantification of multiple vitamin D metabolites in human serum. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the comprehensive validation data, demonstrate the method's suitability for clinical research and drug development applications. The high sensitivity, specificity, and accuracy of this method will enable researchers to gain deeper insights into the complex role of vitamin D in health and disease.

References

Lumisterol-d5 in high-throughput analysis of vitamin D in serum

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Lumisterol-d5 in High-Throughput Analysis of Vitamin D in Serum

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of vitamin D and its metabolites in serum is crucial for assessing vitamin D status and its association with various health and disease states. High-throughput analysis, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for its specificity and sensitivity.[1][2] A key component of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and analysis.[3][4][5]

Lumisterol, a photoisomer of vitamin D, shares structural similarities with vitamin D and its metabolites.[6] A deuterated version, this compound, serves as an ideal internal standard for the high-throughput analysis of vitamin D in serum. Its use ensures accurate and precise quantification by compensating for matrix effects and variations in extraction recovery and instrument response. These application notes provide a detailed protocol for the use of this compound in a high-throughput LC-MS/MS workflow for the simultaneous measurement of key vitamin D metabolites in human serum.

Signaling Pathway: Vitamin D Metabolism

The metabolism of vitamin D is a multi-step process involving hydroxylation in the liver and kidneys to form active and inactive metabolites. Understanding this pathway is essential for interpreting the quantitative results of vitamin D analysis.

VitaminD_Metabolism Sun Sunlight (UVB) Skin Skin 7-dehydrocholesterol Sun->Skin PreD3 Pre-vitamin D3 Skin->PreD3 D3_Skin Vitamin D3 (Cholecalciferol) PreD3->D3_Skin Circulation1 Circulation (Vitamin D Binding Protein) D3_Skin->Circulation1 Diet Dietary Intake (Vitamin D2 & D3) Diet->Circulation1 Liver Liver Circulation1->Liver Hydroxylation25 25-hydroxylase (CYP2R1, CYP27A1) Liver->Hydroxylation25 Metabolism OHD 25-hydroxyvitamin D (25(OH)D) Hydroxylation25->OHD Circulation2 Circulation OHD->Circulation2 Hydroxylation24 24-hydroxylase (CYP24A1) OHD->Hydroxylation24 Kidney Kidney Circulation2->Kidney Hydroxylation1a 1α-hydroxylase (CYP27B1) Kidney->Hydroxylation1a Activation Kidney->Hydroxylation24 Inactivation diOHD 1,25-dihydroxyvitamin D (1,25(OH)2D) (Active Form) Hydroxylation1a->diOHD diOHD->Hydroxylation24 OHD24 24,25-dihydroxyvitamin D (24,25(OH)2D) (Inactive Form) Hydroxylation24->OHD24 Excretion Excretion OHD24->Excretion Experimental_Workflow start Start: Serum Samples sample_prep Sample Preparation (96-well plate) start->sample_prep add_is Add this compound Internal Standard sample_prep->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge load_sle Load Supernatant onto SLE Plate centrifuge->load_sle elute Elute Analytes load_sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Results data_processing->end

References

Application Note: Quantitative Sterol Profiling in Lipidomics Research Using Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterolomics, the comprehensive analysis of sterols and their metabolites, is a rapidly growing field in lipidomics, providing critical insights into cellular physiology, disease pathogenesis, and drug development. Accurate quantification of individual sterols within complex biological matrices is essential for these studies. The use of stable isotope-labeled internal standards is a well-established method to correct for sample loss during preparation and for variations in instrument response, ensuring high accuracy and precision. Lumisterol-d5, a deuterated analog of a vitamin D photoisomer, serves as an excellent internal standard for the quantification of a broad range of sterols by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to many sterols ensures comparable extraction efficiency and ionization behavior, while its mass shift allows for clear differentiation from endogenous analytes.

This application note provides a detailed protocol for the use of this compound in the quantitative profiling of sterols in biological samples, such as plasma and cultured cells.

Experimental Workflow Overview

The overall workflow for quantitative sterol profiling using this compound as an internal standard involves several key steps: sample preparation, including the addition of the internal standard; lipid extraction; optional saponification to release esterified sterols; solid-phase extraction (SPE) for sample cleanup and enrichment of the sterol fraction; and finally, analysis by LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with This compound Internal Standard Sample->Add_IS Extraction Modified Bligh-Dyer Extraction Add_IS->Extraction Saponification Saponification (Optional) Extraction->Saponification SPE Solid-Phase Extraction (SPE) (Silica Column) Extraction->SPE Saponification->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Experimental workflow for sterol profiling.

Detailed Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted for a 200 µL plasma sample or approximately 1x10^6 cultured cells.

Materials:

  • This compound internal standard solution (1 µg/mL in ethanol)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Glass vials with Teflon-lined caps

Procedure:

  • To a 4 mL glass vial, add 200 µL of plasma or cell pellet resuspended in 200 µL of PBS.

  • Add 10 µL of the 1 µg/mL this compound internal standard solution to each sample.

  • Add 2 mL of methanol:dichloromethane (1:1, v/v).

  • Vortex vigorously for 1 minute.

  • Agitate on a shaker for 15 minutes at 4°C.

  • Centrifuge at 2,500 x g for 10 minutes to pellet precipitated proteins.

  • Carefully transfer the supernatant to a new 4 mL glass vial.

  • Dry the extract under a gentle stream of nitrogen at 30-35°C.

Saponification (Optional)

This step is necessary to hydrolyze sterol esters to measure total sterols.

Materials:

  • 1 M Potassium hydroxide (KOH) in ethanol (freshly prepared)

  • Hexane (HPLC grade)

  • Deionized water

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of 1 M ethanolic KOH.

  • Vortex and incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the non-saponifiable lipids (including sterols) and transfer to a new glass vial.

  • Repeat the hexane extraction (step 4-6) one more time and combine the hexane fractions.

  • Dry the combined hexane extracts under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Sterol Fraction Enrichment

This step cleans up the sample and isolates the sterol fraction.[1]

Materials:

  • Silica SPE cartridges (100 mg)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Toluene (HPLC grade)

Procedure:

  • Reconstitute the dried lipid extract (from extraction or saponification) in 200 µL of toluene.

  • Condition a silica SPE cartridge by washing with 2 mL of hexane.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of hexane to elute non-polar lipids.

  • Elute the sterol fraction with 4 mL of 30% isopropanol in hexane into a new glass vial.[2]

  • Dry the eluted sterol fraction under a gentle stream of nitrogen.

  • Reconstitute the final sample in 100 µL of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient to 100% B

    • 15-25 min: Hold at 100% B

    • 25.1-30 min: Return to 80% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

  • Ion Spray Voltage: 4500 V

  • Collision Gas: Nitrogen

MRM Transitions: The specific precursor and product ion pairs for each sterol of interest need to be optimized. The transitions for endogenous sterols and this compound will be monitored.

Data Presentation

The following table represents hypothetical quantitative data for a panel of sterols in human plasma, as determined using the described protocol with this compound as the internal standard.

SterolPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration in Plasma (ng/mL)
This compound (IS) 404.4 386.4 12.1 N/A
Cholesterol387.4369.414.51,500,000 ± 150,000
Desmosterol385.4367.413.81,200 ± 150
Lathosterol387.4257.214.12,500 ± 300
Campesterol401.4383.414.93,000 ± 400
Stigmasterol413.4395.415.21,500 ± 200
β-Sitosterol415.4397.415.55,000 ± 600
7-Dehydrocholesterol385.4367.413.5500 ± 80
Lanosterol427.4409.416.2300 ± 50
24S-Hydroxycholesterol403.4385.411.540 ± 8
27-Hydroxycholesterol403.4385.411.2100 ± 20

Sterol Metabolism and Signaling Context

Lumisterol is a photoisomer of previtamin D3 and tachysterol, all derived from 7-dehydrocholesterol upon UV irradiation. While traditionally considered biologically inert, recent studies suggest that lumisterol and its metabolites may have biological activities. The use of this compound as an internal standard is advantageous as it is not naturally abundant in most biological systems, thus minimizing analytical interference. The following diagram illustrates the photochemical conversion of 7-dehydrocholesterol.

G DHC 7-Dehydrocholesterol PreD3 Previtamin D3 DHC->PreD3 UVB Lumi Lumisterol PreD3->Lumi UVB Tachy Tachysterol PreD3->Tachy UVB D3 Vitamin D3 PreD3->D3 Thermal Isomerization

Caption: Photochemical conversion of 7-dehydrocholesterol.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative profiling of a wide range of sterols in complex biological matrices. The detailed protocol presented here, from sample preparation to LC-MS/MS analysis, offers a comprehensive workflow for researchers in lipidomics, clinical diagnostics, and drug development. The high accuracy and precision afforded by this method will facilitate a deeper understanding of the roles of sterols in health and disease.

References

Application Note: A Proposed Method for the High-Throughput Analysis of Vitamin D in Complex Biological Matrices Using Lumisterol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of vitamin D in complex biological matrices, such as human serum and plasma.[1][2] This method employs a novel approach by proposing the use of Lumisterol-d5 as an internal standard to improve accuracy and precision. The protocol provides a detailed procedure for sample preparation, including protein precipitation and solid-phase extraction, followed by a rapid and sensitive LC-MS/MS analysis.[3] All quantitative data and experimental parameters are summarized in structured tables for clarity. Additionally, a comprehensive experimental workflow is visualized using a Graphviz diagram. This proposed method, upon validation, has the potential to offer a robust and reliable tool for researchers, scientists, and drug development professionals engaged in vitamin D analysis.

Introduction

Vitamin D plays a crucial role in calcium homeostasis and is essential for bone health.[4] Its accurate quantification in biological matrices is vital for both clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites.[2][5][6]

The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response. While deuterated forms of vitamin D and its metabolites are commonly used, this application note proposes the use of this compound. Lumisterol is a photoisomer of vitamin D, and a deuterated analog could serve as an excellent internal standard due to its structural similarity and co-eluting properties with the target analytes.[1] This proposed method outlines a complete workflow from sample preparation to data analysis and suggests a validation strategy to ensure its accuracy and reliability.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum_plasma Serum/Plasma Sample add_is Add this compound Internal Standard serum_plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer spe Solid-Phase Extraction (SPE) supernatant_transfer->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Vitamin D calibration_curve->quantification

Figure 1: Proposed experimental workflow for vitamin D analysis.

Materials and Methods

Reagents and Materials
  • Analytes: Vitamin D2 (Ergocalciferol), Vitamin D3 (Cholecalciferol)

  • Proposed Internal Standard: this compound (synthesis and characterization required)

  • Solvents: Acetonitrile, Methanol, Isopropanol, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Sample Preparation: 96-well protein precipitation plates, 96-well solid-phase extraction (SPE) plates (e.g., C18)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (UPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Vitamin D2, Vitamin D3, and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the vitamin D stock solutions in methanol:water (50:50, v/v) to create calibration standards.

  • Spiked Samples: Spike the calibration standards and quality control samples into a surrogate matrix (e.g., charcoal-stripped serum) to mimic the biological matrix.

Sample Preparation Protocol
  • Sample Aliquoting: To 100 µL of serum or plasma in a 96-well plate, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well. Mix thoroughly by vortexing for 1 minute.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE plate.

    • Wash the plate with 1 mL of water:methanol (90:10, v/v).

    • Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient See Table 2

Table 1: Liquid Chromatography Parameters

LC Gradient Program
Time (min)% Mobile Phase B
0.070
2.095
2.595
2.670
4.070

Table 2: LC Gradient Program

Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Manufacturer's recommendation
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometry Parameters

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin D2 397.3271.2To be optimized
Vitamin D3 385.3259.2To be optimized
This compound (Proposed) To be determinedTo be determinedTo be optimized

Table 4: Proposed MRM Transitions for Vitamin D and this compound. The m/z values for this compound will depend on the position and number of deuterium labels and require experimental determination.

Proposed Method Validation

For this proposed method to be implemented, a full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) is required. The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.

  • Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked matrix samples to that of neat solutions.

  • Recovery: The efficiency of the extraction procedure should be determined at three QC levels.

  • Stability: The stability of the analytes in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Conclusion

This application note details a proposed LC-MS/MS method for the quantification of vitamin D in biological matrices using this compound as a novel internal standard. The provided protocols for sample preparation and analysis are based on established methodologies for vitamin D quantification. While the use of this compound is proposed and requires thorough validation, it holds the potential to offer an alternative and robust internal standard for high-throughput vitamin D analysis in research and drug development settings. The successful validation of this method would provide a valuable tool for the accurate assessment of vitamin D status.

References

Application Note: Derivatization Strategies for Enhancing Lumisterol-d5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumisterol, a key photoisomer of previtamin D3, is an important sterol in the vitamin D metabolic pathway.[1][2] Accurate quantification of lumisterol and its metabolites is crucial for understanding its biological roles and for various clinical and research applications. Lumisterol-d5 is a deuterated analog commonly used as an internal standard for precise quantification using mass spectrometry (MS). However, like other sterols, lumisterol exhibits poor ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, leading to low sensitivity and challenging detection at low concentrations.[3][4]

Chemical derivatization is a powerful strategy to overcome these limitations. By introducing a readily ionizable tag onto the molecule, derivatization can significantly enhance the MS signal, improve chromatographic separation, and increase the overall sensitivity and specificity of the analysis.[5][6] This application note provides detailed protocols for two primary derivatization strategies applicable to this compound: Diels-Alder reaction targeting the conjugated diene system and enzyme-assisted derivatization of the 3β-hydroxyl group.

Strategy 1: Diels-Alder Derivatization of the Conjugated Diene

The s-cis-diene moiety in the B-ring of lumisterol is a specific target for Diels-Alder reactions. Reagents known as dienophiles, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogs (e.g., Amplifex), react rapidly with this structure to form a stable derivative.[3][7] This derivatization introduces a proton-affine group, dramatically increasing ionization efficiency in positive-ion ESI-MS.[3][8] PTAD has been widely used for the analysis of vitamin D metabolites, yielding significant improvements in detection limits.[3][8]

Quantitative Data Summary

While specific data for this compound is limited, studies on structurally similar vitamin D metabolites demonstrate the substantial signal enhancement achieved with dienophile derivatization reagents. These results serve as a strong proxy for the expected improvements in this compound analysis.

Derivatization ReagentAnalyte(s)Fold Signal EnhancementReference
PTADVitamin D Metabolites24- to 276-fold[8]
Amplifex Diene ReagentMultiple Vitamin D Metabolites3- to 295-fold[6][9]
PyrNOVitamin D MetabolitesHigher sensitivity than PTAD[7][10]
FMP-TS, INCSelected Vitamin D Metabolites3- to 295-fold[6]
Experimental Protocol: PTAD Derivatization

This protocol is adapted from established methods for vitamin D metabolite analysis.[3]

Materials:

  • This compound standard/sample, dried

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Ethyl Acetate (anhydrous)

  • Acetonitrile (anhydrous)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Reagent Preparation: Prepare a 0.4 mg/mL solution of PTAD in anhydrous ethyl acetate. This solution should be prepared fresh.

  • Sample Preparation: Ensure the extracted this compound sample is completely dry in a clean glass vial.

  • Derivatization Reaction:

    • Add 100 µL of the PTAD solution to the dried sample vial.

    • Vortex briefly to ensure the sample is fully dissolved.

    • Incubate the mixture at 60°C for 10-60 minutes in the dark.[3] The optimal time may need to be determined empirically.

  • Reaction Quenching & Sample Reconstitution:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of methanol to the dried residue to quench any remaining PTAD.

    • Evaporate to dryness again under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of a suitable mobile phase, such as 90:10 (v/v) methanol:water, for LC-MS/MS analysis.[5]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system. The derivatized this compound will have a higher mass and significantly enhanced signal in positive ESI mode.

cluster_workflow Diels-Alder Derivatization Workflow start Dried this compound Sample reagent Add PTAD Solution (0.4 mg/mL in Ethyl Acetate) start->reagent incubate Incubate at 60°C (10-60 min, dark) reagent->incubate dry1 Evaporate to Dryness (Nitrogen Stream) incubate->dry1 quench Add Methanol to Quench dry1->quench dry2 Evaporate to Dryness (Nitrogen Stream) quench->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Workflow for PTAD derivatization of this compound.

Strategy 2: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)

EADSA is a two-step method that targets the 3β-hydroxy group common to many sterols, including lumisterol.[11]

  • Enzymatic Oxidation: The 3β-hydroxy group is specifically oxidized to a 3-oxo group by the enzyme cholesterol oxidase.[12]

  • Chemical Derivatization: The newly formed 3-oxo group is then derivatized with a reagent containing a permanently charged moiety, such as Girard P (GP) hydrazine.[12]

This "charge-tagging" strategy introduces a quaternary nitrogen group, making the derivative highly amenable to positive-ion ESI and significantly improving detection sensitivity.

Experimental Protocol: EADSA

This protocol is based on established methods for oxysterol analysis.[11]

Materials:

  • This compound standard/sample

  • Cholesterol Oxidase (ChO) from Streptomyces sp. or similar

  • Potassium phosphate buffer (50 mM, pH 7.4) or water

  • Ethanol (reagent grade)

  • Girard P (GP) Reagent

  • Methanol (reagent grade)

  • Acetic Acid (glacial)

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Sample Preparation:

    • If the this compound sample is dried, reconstitute it in a small volume of ethanol.

    • Dilute the sample 10-fold with 50 mM potassium phosphate buffer or water. The final ethanol concentration should be ≤10%.

  • Enzymatic Oxidation:

    • Add Cholesterol Oxidase solution to the diluted sample (e.g., 3 µL of a 1-10 U/mL solution).

    • Vortex gently.

    • Incubate the mixture at 37°C for 60 minutes.

  • Derivatization with Girard P:

    • Prepare a 2 mg/mL GP reagent solution by dissolving 2 mg of GP in 1 mL of methanol containing 1% acetic acid.

    • After the oxidation step, add a 3-fold volume of the GP reagent solution to the sample (e.g., if the sample volume is 100 µL, add 300 µL of GP solution).

    • Incubate the reaction in the dark at room temperature overnight to allow for hydrazone formation.

  • Analysis: The derivatized sample can often be analyzed directly by LC-MS/MS. If necessary, a solid-phase extraction (SPE) cleanup step can be performed to remove excess reagent and enzyme before analysis.

cluster_workflow_eadsa EADSA Workflow start This compound Sample (in ≤10% Ethanol/Buffer) oxidation Step 1: Enzymatic Oxidation Add Cholesterol Oxidase Incubate at 37°C for 60 min start->oxidation 3β-OH -> 3-oxo derivatization Step 2: Hydrazone Formation Add Girard P Reagent Incubate Overnight (RT, dark) oxidation->derivatization 3-oxo -> GP Hydrazone analysis LC-MS/MS Analysis derivatization->analysis Charge-tagged derivative

Two-step workflow for Enzyme-Assisted Derivatization.

Logical Framework for Method Selection

Choosing the appropriate derivatization strategy depends on the analytical goals, sample matrix, and available instrumentation.

start Goal: Enhance This compound Detection q1 Primary Target Functional Group? start->q1 diene Conjugated Diene System (High Specificity) q1->diene Diene hydroxyl 3β-Hydroxyl Group (Broader Sterol Applicability) q1->hydroxyl Hydroxyl diels_alder Strategy: Diels-Alder Reaction diene->diels_alder eadsa Strategy: EADSA hydroxyl->eadsa reagent_da Reagents: PTAD, Amplifex, PyrNO diels_alder->reagent_da reagent_eadsa Reagents: Cholesterol Oxidase, Girard P eadsa->reagent_eadsa outcome Result: Improved Sensitivity & Specificity for LC-MS/MS Analysis reagent_da->outcome reagent_eadsa->outcome

Decision logic for selecting a derivatization strategy.

Conclusion

Chemical derivatization is an indispensable tool for enhancing the detection of this compound in complex biological matrices. The Diels-Alder reaction, particularly with reagents like PTAD, offers a highly specific and effective method that can boost signal intensity by over two orders of magnitude. Alternatively, the EADSA method provides a robust strategy for charge-tagging the molecule via its hydroxyl group, which is also applicable to a wider range of sterols that may be part of the same analytical panel. The detailed protocols provided herein offer a solid foundation for researchers to develop and validate highly sensitive LC-MS/MS methods for the accurate quantification of this compound.

References

Application of Lumisterol-d5 in Pediatric Vitamin D Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of vitamin D levels in the pediatric population is crucial for the diagnosis and management of a range of health conditions, including rickets, autoimmune diseases, and infectious diseases.[1][2] The primary circulating form of vitamin D, 25-hydroxyvitamin D (25(OH)D), is the key indicator of an individual's vitamin D status. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying 25(OH)D due to its high specificity and sensitivity, allowing for the separation of 25(OH)D2, 25(OH)D3, and their respective C3-epimers, which is particularly important in pediatric testing.[3][4][5]

The use of a stable isotope-labeled internal standard is essential for accurate quantification in LC-MS/MS assays to compensate for variations in sample preparation and matrix effects. While deuterated forms of 25(OH)D are commonly used, the structurally similar photoisomer, Lumisterol-d5, presents a viable alternative. This document provides detailed application notes and protocols for the use of this compound as an internal standard in pediatric vitamin D testing.

Principle

This method utilizes LC-MS/MS for the quantitative analysis of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) in pediatric serum samples. This compound is added to the samples as an internal standard to correct for analyte losses during sample processing and potential ion suppression or enhancement during mass spectrometric analysis. Following protein precipitation to release the vitamin D metabolites from their binding proteins, the analytes and the internal standard are extracted and separated using liquid chromatography. The separated compounds are then ionized and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Presentation

Table 1: LC-MS/MS Parameters for Vitamin D Metabolites and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
25(OH)D2413.3355.45012
25(OH)D3401.3383.35012
This compound (IS) 403.3 385.3 50 12

Note: These are representative values and may require optimization based on the specific instrument used.

Table 2: Method Validation Parameters

Parameter25(OH)D225(OH)D3
Linearity Range (ng/mL) 2 - 1002 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 22
Intra-assay Precision (%CV) < 10%< 10%
Inter-assay Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Matrix Effect (%) 85 - 115%85 - 115%

Experimental Protocols

Materials and Reagents
  • 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 certified reference materials

  • This compound

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Zinc sulfate

  • Human serum (for calibration standards and quality controls)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of pediatric serum sample, calibrator, or quality control in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or a solution of zinc sulfate in methanol) to each tube to precipitate the serum proteins.

  • Vortexing and Incubation: Vortex the tubes for 1 minute and incubate at 4°C for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 10-50 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to achieve optimal separation of the analytes from matrix components.

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1 for the specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizations

Vitamin_D_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-vitamin D3 Pre-vitamin D3 7-Dehydrocholesterol->Pre-vitamin D3 Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) Pre-vitamin D3->Vitamin D3 (Cholecalciferol) Lumisterol Lumisterol Pre-vitamin D3->Lumisterol Tachysterol Tachysterol Pre-vitamin D3->Tachysterol 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3 (Cholecalciferol)->25-Hydroxyvitamin D3 CYP2R1/CYP27A1 1,25-Dihydroxyvitamin D3 (Calcitriol) 1,25-Dihydroxyvitamin D3 (Calcitriol) 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 (Calcitriol) CYP27B1 Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-Hydroxyvitamin D2 25-Hydroxyvitamin D2 Vitamin D2 (Ergocalciferol)->25-Hydroxyvitamin D2 CYP2R1/CYP27A1 1,25-Dihydroxyvitamin D2 1,25-Dihydroxyvitamin D2 25-Hydroxyvitamin D2->1,25-Dihydroxyvitamin D2 CYP27B1 Diet/Supplements Diet/Supplements Diet/Supplements->Vitamin D3 (Cholecalciferol) Diet/Supplements->Vitamin D2 (Ergocalciferol) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Pediatric Serum Sample (100 µL) B Add this compound (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Incubate (4°C) C->D E Centrifuge (10,000 x g) D->E F Transfer Supernatant E->F G LC Separation (C18 Column) F->G H Mass Spectrometry (MRM) G->H I Data Acquisition & Processing H->I

References

Application Notes and Protocols for Measuring Vitamin D and its Photo-isomers in Irradiated Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial fat-soluble vitamin essential for calcium homeostasis and bone health. Food irradiation, particularly using ultraviolet (UV) light, is a common practice to enhance the vitamin D content in certain foods, such as mushrooms and yeast, by converting endogenous provitamin D (ergosterol in fungi and yeast, and 7-dehydrocholesterol in animal products) into vitamin D. This process, however, can also lead to the formation of various photo-isomers, including previtamin D, tachysterol, and lumisterol. The biological activities and potential toxicities of these photo-isomers are of growing interest to researchers and regulatory bodies.

These application notes provide detailed protocols for the extraction, separation, and quantification of vitamin D and its primary photo-isomers in irradiated food samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Photochemical Conversion of Provitamin D₂

The irradiation of ergosterol (provitamin D₂) with UV light initiates a series of photochemical and thermal reactions, leading to the formation of vitamin D₂ and its isomers. Understanding this pathway is critical for optimizing irradiation conditions and for the accurate analysis of the resulting vitamers.

Photochemical_Conversion Ergosterol Ergosterol (Provitamin D₂) Previtamin_D2 Previtamin D₂ Ergosterol->Previtamin_D2 UV Light Vitamin_D2 Vitamin D₂ (Ergocalciferol) Previtamin_D2->Vitamin_D2 Thermal Isomerization Tachysterol2 Tachysterol₂ Previtamin_D2->Tachysterol2 UV Light Lumisterol2 Lumisterol₂ Previtamin_D2->Lumisterol2 UV Light

Caption: Photochemical conversion of ergosterol to vitamin D₂ and its isomers.

Quantitative Data from Irradiated Food Samples

The following tables summarize the quantitative data for vitamin D₂ and its precursor, ergosterol, in various mushroom species before and after UV irradiation, as reported in scientific literature. Data for photo-isomers are less commonly reported but are included where available.

Table 1: Vitamin D₂ and Ergosterol Content in UV-Irradiated Mushrooms (µg/g dry weight)

Mushroom SpeciesTreatmentErgosterol (µg/g dw)Vitamin D₂ (µg/g dw)Reference
Agaricus bisporus (White Button)Non-irradiated57000.3[1]
UV-B IrradiatedHigh (not specified)57[1]
Pleurotus ostreatus (Oyster)Non-irradiated36003.1[1]
UV-B IrradiatedHigh (not specified)37[1]
PortabellaUntreatedNot specified0.3[2]
UV-TreatedNot specified11.2[2]
MaitakeUntreatedNot specified0.1[2]
UV-Treated (proprietary method)Not specified56[2]
ChanterelleWild (natural UV exposure)Not specified5.3[2]
MorelWild (natural UV exposure)Not specified5.1[2]

Table 2: Vitamin D₂ Content in Mushrooms Exposed to Sunlight (per 70g serving)

Mushroom SpeciesTreatmentVitamin D₂ (IU/70g)Vitamin D₂ (µ g/70g )Reference
Agaricus bisporus (Sliced White Button)Unexposed<30<0.75[3]
15 min sunlight157 - 7543.9 - 18.85[3]
30 min sunlightup to 1142up to 28.55[3]

Table 3: Formation of Vitamin D₂ and Photo-isomers in Irradiated Mushrooms

Mushroom SpeciesTreatmentVitamin D₂ (mg/g dw)Tachysterol₂Lumisterol₂Reference
Agaricus bisporus extractUV-C (0.31 mW/cm² for 10 min)0.95–1.03DetectedDetected[4][5]

Experimental Protocols

The following are detailed protocols for the analysis of vitamin D and its photo-isomers in irradiated food samples.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis Homogenization Sample Homogenization Saponification Saponification Homogenization->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC For HPLC-UV LCMS LC-MS/MS Analysis Cleanup->LCMS For LC-MS/MS Quantification Quantification HPLC->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for vitamin D analysis.

Protocol 1: HPLC-UV Method

This protocol is a robust method for the quantification of vitamin D in various food matrices.

4.2.1. Sample Preparation

  • Homogenization: Homogenize the irradiated food sample to a fine powder or paste.

  • Saponification:

    • Weigh approximately 1-10 g of the homogenized sample into a flask.

    • Add an internal standard (e.g., vitamin D₃ if analyzing for D₂).

    • Add 20 mL of ethanol and 5 mL of 60% aqueous potassium hydroxide (KOH) solution.[6]

    • Reflux the mixture at 70-80°C for 30 minutes with constant stirring under a nitrogen stream to prevent oxidation.[7]

    • Cool the flask in an ice bath.

  • Extraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Extract the unsaponifiable matter three times with 50 mL portions of a hexane:ethyl acetate (9:1, v/v) solution.[8]

    • Combine the organic layers and wash with water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Reconstitute the residue in a small volume of the SPE loading solvent (e.g., hexane).

    • Use a silica SPE cartridge, pre-conditioned with hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Elute the vitamin D fraction with a more polar solvent mixture, such as hexane:isopropanol (99:1, v/v).

    • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

4.2.2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 50:50, v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector set at 265 nm.[10]

  • Injection Volume: 20-100 µL.

  • Run Time: Approximately 10-15 minutes.

Protocol 2: LC-MS/MS Method

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices and for the simultaneous analysis of vitamin D and its photo-isomers.

4.3.1. Sample Preparation

Follow the same Homogenization, Saponification, Extraction, and Clean-up steps as described in the HPLC-UV method (Section 4.2.1). For LC-MS/MS, a more rigorous clean-up may be necessary to minimize matrix effects.

4.3.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[11]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium formate.[11]

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes. A typical gradient might be:

      • 0-1 min: 95% A

      • 1-8 min: Gradient to 5% A

      • 8-10 min: Hold at 5% A

      • 10.1-12 min: Return to 95% A for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for vitamin D₂, previtamin D₂, tachysterol₂, and lumisterol₂ should be optimized using authentic standards.

Table 4: Example MRM Transitions (to be optimized)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin D₂[M+H]⁺e.g., 379.3To be optimized
Previtamin D₂[M+H]⁺e.g., 379.3To be optimized
Tachysterol₂[M+H]⁺e.g., 379.3To be optimized
Lumisterol₂[M+H]⁺e.g., 379.3To be optimized
Vitamin D₃ (IS)[M+H]⁺e.g., 385.3To be optimized

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using certified standards of vitamin D and its photo-isomers. The concentration of the analytes in the samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Conclusion

The provided protocols offer reliable and validated methods for the determination of vitamin D and its photo-isomers in irradiated food samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the food matrix. Accurate quantification of these compounds is essential for nutritional labeling, quality control, and for furthering the understanding of the biological effects of consuming irradiated foods.

References

Application Notes and Protocols for the Use of Lumisterol-d5 in Preclinical and Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol, a photoisomer of vitamin D, has garnered increasing interest in preclinical and clinical research due to its potential biological activities and its role as a biomarker of UV exposure. Accurate and precise quantification of lumisterol in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and clinical relevance. The use of a stable isotope-labeled internal standard, such as Lumisterol-d5, is essential for robust and reliable bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for matrix effects and variations in sample processing.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of lumisterol in preclinical and clinical trial samples. The provided methodologies are based on established principles of bioanalytical method validation.

Principle of the Method

The analytical method involves the extraction of lumisterol and the internal standard, this compound, from a biological matrix, typically serum or plasma. This is followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of endogenous lumisterol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Lumisterol (analyte) reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Heptane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium formate

  • Human serum/plasma (for calibration standards and quality controls)

  • Supported Liquid Extraction (SLE) plates or columns

  • 96-well plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer)

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from established methods for the extraction of vitamin D and its metabolites from serum.[1]

  • Internal Standard Spiking: To 150 µL of serum/plasma sample, add the appropriate amount of this compound working solution.

  • Sample Pre-treatment: Add 150 µL of a water:isopropanol (50:50, v/v) solution to the sample. Cap and vortex for 1 minute to disrupt protein binding.[1]

  • Sample Loading: Load the entire 300 µL of the pre-treated sample onto an SLE plate. Apply a brief vacuum pulse to initiate the flow and then allow the sample to absorb for 5 minutes.[1]

  • Analyte Elution:

    • Add 750 µL of heptane to the SLE plate and wait 5 minutes.[1]

    • Add a second aliquot of 750 µL of heptane and wait for another 5 minutes.[1]

    • Apply a final pulse of vacuum to elute the analytes into a clean 96-well collection plate.[1]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 v/v, mobile phase A:mobile phase B). Vortex gently for 60 seconds.[1]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography

The following are typical starting conditions that should be optimized for your specific LC system and column.

  • LC System: UPLC or HPLC system

  • Column: A C18 or biphenyl column is recommended for the separation of sterols. For example, a Restek Pinnacle DB Biphenyl (1.9 µm, 50 x 2.1 mm) column can be used.[1]

  • Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% formic acid.[1]

  • Mobile Phase B: 2 mM Ammonium Formate in 99% methanol/1% water with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient: An isocratic elution with 80% mobile phase B can be a good starting point, with a total run time of approximately 2-3 minutes.[1] A gradient may be required for better separation from other isomers.

  • Column Temperature: 40 °C[1]

  • Injection Volume: 15 µL[1]

Protocol 3: Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for lumisterol and this compound. These should be optimized for your specific instrument. For enhanced sensitivity, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed post-extraction. A previously reported transition for PTAD-derivatized lumisterol2 is m/z 572 > 395.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Lumisterol (underivatized)[M+H]+ or [M+H-H2O]+To be determined empiricallyFragmentation of the sterol core is expected.
This compound (underivatized)[M+H]+ or [M+H-H2O]+To be determined empiricallyThe precursor and product ions will be shifted by +5 Da compared to the unlabeled analyte.
Lumisterol-PTAD572.4395.3Based on lumisterol2.[2]
This compound-PTAD577.4400.3Proposed based on a +5 Da shift.
  • Instrument Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Desolvation Temperature: ~450-550 °C[1]

    • Source Temperature: ~120-150 °C[1]

    • Collision Gas: Argon

Data Presentation: Bioanalytical Method Validation Summary

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay.

Table 1: Limit of Quantification (LOQ)

MatrixAnalyteLOQReference
Mouse PlasmaLumisterol21.2 nmol/L[2]
Mouse TissueLumisterol27.3 ng/g[2]

Table 2: Calibration Curve Performance (Example)

AnalyteCalibration RangeCorrelation Coefficient (r²)
Lumisterol1 - 100 ng/mL> 0.99

Table 3: Accuracy and Precision (Example Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
Low QC3< 15%± 15%< 15%± 15%
Mid QC30< 15%± 15%< 15%± 15%
High QC80< 15%± 15%< 15%± 15%

Table 4: Recovery and Matrix Effect (Example Data)

QC LevelExtraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC> 85%0.95 - 1.050.98 - 1.02
High QC> 85%0.95 - 1.050.98 - 1.02

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with this compound Sample->Spike Pretreat Protein Precipitation Spike->Pretreat Load Load on SLE Plate Pretreat->Load Elute Elute with Heptane Load->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Generate Report Quantify->Report Lumisterol_Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UVB Light Lumisterol Lumisterol Previtamin D3->Lumisterol UVB Light Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization Metabolites Metabolites Lumisterol->Metabolites Metabolism (e.g., CYP11A1)

References

Troubleshooting & Optimization

overcoming matrix effects in sterol analysis with Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sterol analysis using Lumisterol-d5 as an internal standard. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and ensure accurate quantification of sterols in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of sterols using this compound as an internal standard.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Splitting for Analytes and/or this compound 1. Column Overload: Injecting too high a concentration of the sample. 2. Sample Solvent Incompatibility: The solvent used to reconstitute the final extract is too different from the initial mobile phase. 3. Column Contamination: Buildup of non-volatile matrix components, especially phospholipids, on the analytical column. 4. Co-elution with Interfering Matrix Components: A component of the sample matrix is eluting at the same time as the analyte or internal standard.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Solvent Matching: Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. 3. Column Washing: Implement a robust column washing procedure between injections. Consider using a guard column to protect the analytical column. 4. Optimize Chromatography: Adjust the gradient, flow rate, or change the stationary phase to improve separation from interfering peaks.[1][2]
High Variability in this compound Response Across Samples 1. Inconsistent Sample Preparation: Variation in extraction efficiency or sample volume. 2. Precipitation of Internal Standard: this compound may be precipitating out of solution in some samples. 3. Ion Suppression/Enhancement: Significant and variable matrix effects between different samples are impacting the ionization of this compound.1. Standardize Procedures: Ensure precise and consistent execution of the sample preparation protocol for all samples. Add the internal standard early in the process to account for extraction variability.[3] 2. Check Solubility: Ensure the final sample solvent has sufficient organic content to keep this compound solubilized. 3. Improve Sample Cleanup: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[4]
Analyte/Internal Standard Ratio is Not Consistent for Quality Control (QC) Samples 1. Differential Matrix Effects: The matrix is affecting the analyte and this compound differently. This can occur if they do not co-elute perfectly or if their ionization is suppressed/enhanced to different extents by specific matrix components.[5] 2. Analyte Degradation: The target sterol may be unstable during sample processing or storage.1. Evaluate Co-elution: Ensure that the chromatographic peaks for the target sterol and this compound have very similar retention times. Adjust the chromatography if necessary. 2. Assess Matrix with Post-Extraction Spiking: Prepare a set of blank matrix extracts and spike in the analyte and this compound post-extraction to assess the degree of ion suppression or enhancement without the influence of extraction recovery. 3. Stability Studies: Perform experiments to assess the stability of the target sterols under the conditions used for sample preparation and storage.
Low Recovery of Analytes and/or this compound 1. Inefficient Extraction: The chosen extraction solvent and method are not effectively extracting the sterols from the sample matrix. 2. Incomplete Saponification: If analyzing total sterols (free and esterified), the saponification step may not be completely cleaving the ester bonds. 3. Loss During Sample Cleanup: The analytes and internal standard may be lost during SPE or liquid-liquid extraction steps.1. Optimize Extraction: Test different solvent systems (e.g., chloroform:methanol, hexane:isopropanol) and extraction techniques. 2. Optimize Saponification: Increase the temperature, time, or concentration of the base for the saponification step. Ensure the sample is fully dissolved in the hydrolysis solution.[6] 3. Validate Cleanup Steps: Analyze the waste fractions from cleanup steps to check for the presence of the analytes and internal standard. Adjust the SPE sorbent or elution solvents as needed.

Frequently Asked Questions (FAQs)

Q1: Why use this compound as an internal standard for sterol analysis?

A1: An ideal internal standard is structurally similar to the analyte, co-elutes chromatographically, and is not naturally present in the samples.[3] Deuterated internal standards, like this compound, are excellent choices because they have nearly identical chemical and physical properties to their non-labeled counterparts but can be distinguished by mass spectrometry due to their higher mass. While not a direct analogue for all sterols, this compound shares the core sterol structure, making it a suitable surrogate to mimic the behavior of other sterols during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.

Q2: What are matrix effects and how do they impact sterol analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. In biological matrices like plasma or serum, phospholipids are major contributors to matrix effects in sterol analysis.

Q3: How can I determine the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. A value significantly different from 100% indicates the presence of ion suppression or enhancement.

Q4: When in the experimental workflow should I add this compound?

A4: To correct for variations throughout the entire sample preparation process, the internal standard should be added as early as possible.[3] For sterol analysis, this means adding this compound to the sample before the initial lipid extraction step.[3]

Q5: Can I use a single concentration of this compound for all my target sterols?

A5: Yes, a fixed concentration of the internal standard is added to all samples, calibrators, and quality controls. The concentration should be chosen to provide a strong, reproducible signal without saturating the detector and should ideally be within the range of the expected analyte concentrations.

Experimental Protocols

Sample Preparation for Total Sterol Analysis from Human Plasma

This protocol describes the extraction and saponification of sterols from human plasma prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 50 ng in a small volume of ethanol) to each plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 500 µL of water and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully transfer the lower organic layer to a new glass tube.

  • Saponification: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 1 M ethanolic NaOH. Cap the tube tightly and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction of Free Sterols: After cooling, add 1 mL of water and 2 mL of hexane. Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Final Extract: Transfer the upper hexane layer to a new tube. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following are example parameters. Actual conditions should be optimized for the specific instrument and target sterols.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient Start at 70% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

Example MRM transitions would need to be determined empirically for each sterol and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma 1. Plasma Sample (100 µL) is_spike 2. Spike with this compound plasma->is_spike extraction 3. Lipid Extraction (Chloroform/Methanol) is_spike->extraction sapon 4. Saponification (Ethanolic NaOH) extraction->sapon hexane_ext 5. Hexane Extraction sapon->hexane_ext dry_recon 6. Dry & Reconstitute hexane_ext->dry_recon lcms 7. LC-MS/MS Injection dry_recon->lcms data 8. Data Acquisition (MRM) lcms->data integration 9. Peak Integration data->integration ratio 10. Calculate Analyte/IS Ratio integration->ratio quant 11. Quantification ratio->quant

Caption: Experimental workflow for sterol analysis.

troubleshooting_logic start Inconsistent QC Results check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Consistent? check_is->is_ok is_variable High IS Variability is_ok->is_variable No check_analyte Check Analyte Response & Retention Time is_ok->check_analyte Yes check_sample_prep Review Sample Prep Protocol is_variable->check_sample_prep end Problem Identified check_sample_prep->end analyte_ok Analyte Response Consistent? check_analyte->analyte_ok check_chrom Evaluate Chromatography (Co-elution) analyte_ok->check_chrom No analyte_ok->end Yes analyte_variable Analyte Variability check_matrix Assess Differential Matrix Effects check_chrom->check_matrix check_matrix->end

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion suppression when using deuterated internal standards in LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem when using deuterated internal standards?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering molecules can compete with the analyte and its deuterated internal standard (IS) for ionization, leading to an underestimation of the analyte's concentration.[2] While deuterated internal standards are considered the gold standard because they are chemically and physically similar to the analyte, they are not immune to ion suppression.[1][3] If the analyte and the deuterated IS experience different degrees of ion suppression, the accuracy and precision of the quantitative results can be compromised.[4]

Q2: My deuterated internal standard signal is inconsistent or decreasing across a batch of samples. What could be the cause?

A: Fluctuations in the internal standard signal are a classic indicator of variable ion suppression. This often stems from differences in the sample matrix composition between individual samples. Common culprits include:

  • Endogenous matrix components: Lipids, proteins, and salts from biological samples like plasma or urine can co-elute with your analyte and internal standard.[2]

  • Exogenous contaminants: Plasticizers from sample tubes or well plates can leach into the sample and cause suppression.[5]

  • High concentrations of the analyte itself: At high concentrations, the analyte can compete with its deuterated internal standard for ionization, leading to suppression of the internal standard's signal.[1][6]

Q3: I'm observing a slight shift in retention time between my analyte and its deuterated internal standard. Is this a problem?

A: Yes, even a small difference in retention time can be problematic. This phenomenon is often referred to as the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the molecule's lipophilicity and chromatographic behavior.[4][7] If the analyte and the deuterated internal standard do not co-elute perfectly, they may be affected differently by co-eluting matrix components, leading to differential ion suppression and inaccurate quantification.[4][7][8] It has been observed that even slight separations can lead to scattered and inaccurate results.[7]

Q4: Can the deuterated internal standard itself cause ion suppression?

A: Yes. It is important to use the deuterated internal standard at an appropriate concentration. An excessively high concentration of the internal standard can lead to competition for ionization and suppress the signal of the analyte of interest, as they co-elute.[1]

Q5: How can I detect and confirm ion suppression in my assay?

A: A common and effective method is the post-column infusion experiment . This involves infusing a constant flow of the analyte and internal standard solution into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents from the matrix.

Another approach is to compare the peak areas of an analyte in a standard solution (neat) versus a post-extraction spiked blank matrix sample.[5] A significant decrease in the peak area in the matrix sample confirms the presence of ion suppression.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Ion Suppression

This guide provides a systematic approach to identifying the source of ion suppression and implementing corrective actions.

Step 1: Assess Chromatographic Separation

  • Objective: Ensure the analyte and deuterated internal standard are well-separated from interfering matrix components.

  • Methodology:

    • Perform a post-column infusion experiment as described in Q5 to identify regions of ion suppression in your chromatogram.

    • If suppression is observed at the retention time of your analyte, optimize your chromatographic method.

    • Actions:

      • Modify the mobile phase gradient to improve separation.

      • Consider a different stationary phase (column chemistry).[5]

      • Reduce the flow rate, which can sometimes improve ionization efficiency and reduce the impact of non-volatile species.[1]

      • Employ Ultra-Performance Liquid Chromatography (UPLC) for better resolution and reduced potential for co-elution.

Step 2: Evaluate Sample Preparation

  • Objective: Remove interfering matrix components before LC-MS analysis.

  • Methodology:

    • If chromatographic optimization is insufficient, improve your sample clean-up procedure.

    • Actions:

      • Protein Precipitation (PPT): A simple but less specific method. It may not remove all suppressing agents.[5]

      • Liquid-Liquid Extraction (LLE): Can be more effective at removing certain interferences.[1]

      • Solid-Phase Extraction (SPE): Often the most effective method for removing a broad range of interfering compounds.[1][2]

Step 3: Consider the Ionization Source

  • Objective: Select an ionization technique less prone to suppression.

  • Methodology:

    • If significant ion suppression persists, consider switching your ionization source.

    • Actions:

      • Atmospheric Pressure Chemical Ionization (APCI): Generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][9]

Step 4: Dilute the Sample

  • Objective: Reduce the concentration of interfering species.

  • Methodology:

    • Diluting the sample can decrease the concentration of matrix components causing suppression.

    • Caution: This will also reduce the concentration of your analyte, potentially impacting sensitivity.[1]

Troubleshooting Workflow Diagram

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Inconsistent IS Signal or Poor Reproducibility check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present Suppression Detected no_suppression No Significant Suppression check_suppression->no_suppression No Suppression Detected optimize_chroma Optimize Chromatography (Gradient, Column) suppression_present->optimize_chroma improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chroma->improve_cleanup Suppression Persists revalidate Re-evaluate Assay Performance optimize_chroma->revalidate Suppression Reduced change_ionization Switch Ionization (ESI to APCI) improve_cleanup->change_ionization Suppression Persists improve_cleanup->revalidate Suppression Reduced dilute_sample Dilute Sample change_ionization->dilute_sample Suppression Persists change_ionization->revalidate Suppression Reduced dilute_sample->revalidate resolved Issue Resolved revalidate->resolved

Caption: A workflow for troubleshooting ion suppression.

Guide 2: Addressing Deuterium Isotope Effects

This guide focuses on resolving issues arising from chromatographic separation of the analyte and its deuterated internal standard.

Step 1: Confirm Co-elution

  • Objective: Verify that the analyte and deuterated internal standard have identical retention times.

  • Methodology:

    • Overlay the chromatograms of the analyte and the internal standard.

    • Zoom in on the peaks to ensure they are perfectly aligned. Even a small offset can be problematic.[7]

Step 2: Adjust Chromatographic Conditions

  • Objective: Achieve co-elution of the analyte and deuterated internal standard.

  • Methodology:

    • If a retention time shift is observed, modify the chromatographic method.

    • Actions:

      • Use a column with lower resolution: This may seem counterintuitive, but a less efficient column can sometimes merge the two slightly separated peaks.[7]

      • Adjust mobile phase composition or temperature: These parameters can influence the retention behavior of both compounds.

Step 3: Consider an Alternative Internal Standard

  • Objective: Use an internal standard that is more likely to co-elute.

  • Methodology:

    • If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard.

    • Actions:

      • ¹³C or ¹⁵N labeled internal standards: These often exhibit less of a chromatographic shift compared to deuterated standards and can provide better compensation for ion suppression.[10]

Deuterium Isotope Effect Logic Diagram

IsotopeEffect start Observe Inaccurate Results Despite Using Deuterated IS check_rt Overlay Analyte and IS Chromatograms start->check_rt rt_shift Retention Time Shift (Isotope Effect) check_rt->rt_shift Shift Detected no_rt_shift Perfect Co-elution check_rt->no_rt_shift No Shift Detected adjust_chroma Adjust Chromatography (e.g., lower resolution column) rt_shift->adjust_chroma use_alt_is Use Alternative IS (e.g., ¹³C, ¹⁵N) rt_shift->use_alt_is If Adjustment Fails other_issue Investigate Other Causes (e.g., IS purity) no_rt_shift->other_issue re_evaluate Re-evaluate Co-elution and Accuracy adjust_chroma->re_evaluate resolved Issue Resolved use_alt_is->resolved re_evaluate->rt_shift Shift Persists re_evaluate->resolved Co-elution Achieved

Caption: Logic for addressing deuterium isotope effects.

Data Summary

The following table summarizes the impact of different sample preparation techniques on ion suppression, adapted from literature findings.

Sample Preparation MethodRelative Ion SuppressionEfficacy in Removing Interferences
Protein Precipitation (PPT) HighLow
Liquid-Liquid Extraction (LLE) ModerateModerate
Solid-Phase Extraction (SPE) LowHigh

This table provides a general comparison. The actual degree of ion suppression is highly dependent on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Detection
  • System Setup:

    • Prepare a standard solution of your analyte and deuterated internal standard at a concentration that gives a stable signal.

    • Use a T-junction to introduce this solution into the LC eluent stream just before it enters the mass spectrometer's ion source.

    • Infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Procedure:

    • Begin infusing the standard solution and allow the MS signal to stabilize.

    • Inject a blank, extracted sample matrix onto the LC column and start the chromatographic run.

    • Monitor the signal of the analyte and internal standard throughout the run.

  • Interpretation:

    • A consistent, flat baseline indicates no significant ion suppression.

    • A dip or decrease in the signal at a specific retention time indicates the elution of interfering compounds that are causing ion suppression.

Protocol 2: Assessment of Internal Standard Purity
  • Objective: To check for the presence of unlabeled analyte in the deuterated internal standard stock.

  • Procedure:

    • Prepare a high-concentration solution of the deuterated internal standard.

    • Analyze this solution using your LC-MS method.

    • Monitor the MRM transition for the unlabeled analyte.

  • Interpretation:

    • The absence of a peak at the retention time of the analyte confirms the purity of the internal standard.

    • The presence of a peak indicates contamination with the unlabeled analyte, which can lead to inaccurate results, especially at the lower limit of quantification.[11]

References

Lumisterol-d5 Technical Support Center: Preventing Isotopic Exchange

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lumisterol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide: Investigating Deuterium Loss in this compound

If you suspect that your this compound is undergoing deuterium-hydrogen (D-H) exchange, follow this guide to diagnose and resolve the issue.

Step 1: Initial Assessment of Experimental Conditions

The first step in troubleshooting is a thorough review of your experimental setup. Isotopic exchange is primarily influenced by the chemical environment of the deuterated molecule.

  • Solvent Choice: Are you using protic solvents (e.g., water, methanol, ethanol)? These solvents contain exchangeable protons that can readily replace the deuterium atoms on your this compound.[1] Aprotic solvents (e.g., acetonitrile, dichloromethane, hexane) are generally preferred for maintaining isotopic stability.

  • pH of the Medium: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[1][2] It is crucial to maintain a neutral pH whenever possible.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[3] Assess the temperature at which your experiments and sample storage are conducted.

  • Moisture: Exposure to atmospheric moisture can introduce a source of protons for exchange. Ensure that all solvents are anhydrous and that experiments are carried out under dry conditions.

Step 2: Analytical Verification of Isotopic Purity

To confirm and quantify the extent of deuterium loss, analytical methods such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

  • Mass Spectrometry (MS):

    • Technique: Use a high-resolution mass spectrometer to analyze the isotopic distribution of your this compound.

    • Observation: A loss of deuterium will result in a shift of the molecular ion peak to a lower mass. By comparing the mass spectra of your experimental sample to a freshly prepared standard, you can quantify the percentage of deuterium loss.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR can be used to detect the appearance of proton signals in positions that were originally deuterated. For a more direct analysis, ²H NMR can quantify the deuterium signal.

    • Observation: A decrease in the integral of the deuterium signals relative to an internal standard, or the appearance of new proton signals in the ¹H spectrum, indicates isotopic exchange.

Step 3: Implementing Corrective Actions

Based on your assessment, implement the following changes to your protocol to minimize deuterium exchange.

  • Solvent and Reagent Selection:

    • Switch to aprotic solvents where feasible.

    • If a protic solvent is unavoidable, consider using its deuterated form (e.g., D₂O, CD₃OD).

    • Ensure all solvents are of high purity and anhydrous.

  • pH Control:

    • Buffer your solutions to a neutral pH if compatible with your experimental goals.

    • Avoid strong acids or bases in your reaction mixtures.

  • Temperature Management:

    • Conduct experiments at the lowest temperature compatible with your protocol.

    • Store this compound solutions at low temperatures (e.g., -20°C or -80°C) to slow down any potential exchange.

  • Moisture Control:

    • Use dried glassware and syringes.

    • Handle the compound and prepare solutions in an inert atmosphere (e.g., in a glove box or under argon/nitrogen).

The following diagram illustrates the logical flow for troubleshooting deuterium exchange:

Troubleshooting_Workflow cluster_start cluster_assess Assessment Phase cluster_evaluate Evaluation cluster_action Corrective Actions cluster_end Start Suspected Deuterium Exchange Assess_Conditions Review Experimental Conditions (Solvent, pH, Temp, Moisture) Start->Assess_Conditions Analyze_Purity Verify Isotopic Purity (MS, NMR) Assess_Conditions->Analyze_Purity Evaluate_Loss Deuterium Loss Confirmed? Analyze_Purity->Evaluate_Loss Modify_Protocol Modify Protocol: - Change Solvent - Control pH - Lower Temperature - Exclude Moisture Evaluate_Loss->Modify_Protocol Yes End_Success Isotopic Stability Achieved Evaluate_Loss->End_Success No Reanalyze Re-analyze Sample Modify_Protocol->Reanalyze Reanalyze->Evaluate_Loss End_Further_Action Further Optimization Needed

A logical workflow for troubleshooting deuterium exchange in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause isotopic exchange in this compound?

A1: The primary factors are the presence of labile protons in the environment, which can be introduced through:

  • Protic Solvents: Solvents like water, alcohols, and carboxylic acids have easily exchangeable protons.

  • Acidic or Basic Conditions: H⁺ or OH⁻ ions can catalyze the exchange process.[1][2]

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.[3]

  • Moisture: Atmospheric water can be a significant source of protons.

Q2: How can I store my this compound to ensure its long-term isotopic stability?

A2: For optimal long-term storage, this compound should be:

  • Stored as a solid in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen).

  • Kept at low temperatures, such as -20°C or -80°C.

  • Protected from light, as Lumisterol is a photoisomer of vitamin D and can be light-sensitive.

  • If in solution, it should be dissolved in a high-purity, anhydrous aprotic solvent.

Q3: I need to use a protic solvent for my experiment. How can I minimize deuterium exchange?

A3: If a protic solvent is essential, you can take the following precautions:

  • Use the deuterated version of the solvent (e.g., D₂O instead of H₂O, or CD₃OD instead of CH₃OH). This will create an equilibrium that favors the retention of deuterium on your this compound.

  • Keep the temperature as low as possible throughout the experiment.

  • Minimize the duration of the experiment to reduce the time the compound is exposed to exchange conditions.

  • Work at a neutral pH.

Q4: Can the position of the deuterium labels on this compound affect their susceptibility to exchange?

A4: Yes, the position of the deuterium atoms can influence their stability. Deuterium atoms on carbon atoms adjacent to functional groups that can stabilize a positive or negative charge (e.g., carbonyl groups or double bonds) may be more susceptible to exchange, especially under acidic or basic conditions. The specific labeling pattern of your this compound should be considered when assessing the risk of exchange.

Q5: What is "back-exchange" and how does it affect my analysis?

A5: Back-exchange refers to the process where deuterium atoms on your labeled compound are replaced by protons from the surrounding environment, particularly during sample preparation and analysis.[3] For example, during LC-MS analysis, if the mobile phase contains protic solvents, some deuterium loss can occur. This can lead to an underestimation of the amount of the deuterated standard and, consequently, inaccuracies in quantitative analyses.[4][5] To mitigate this, it is recommended to use mobile phases with a high content of aprotic solvent or deuterated solvents where possible, and to keep the analytical system, including autosamplers, at a low temperature.

Data Presentation: Factors Affecting Deuterium Stability

Parameter Condition Risk of Deuterium Exchange Recommendation
Solvent Protic (e.g., Methanol, Water)HighUse aprotic solvents (e.g., Acetonitrile, Dichloromethane) or deuterated protic solvents.
Aprotic (e.g., Acetonitrile)LowPreferred choice for maintaining isotopic stability.
pH Acidic (pH < 5)Moderate to HighBuffer to neutral pH if possible.
Neutral (pH 6-8)LowOptimal for minimizing exchange.
Basic (pH > 9)HighAvoid strongly basic conditions.
Temperature -20°C to 4°CLowIdeal for storage and sensitive experiments.
Room Temperature (~25°C)ModerateMinimize exposure time.
Elevated (>40°C)HighAvoid if possible; use shortest possible duration.
Atmosphere Ambient (with moisture)Moderate to HighHandle under an inert, dry atmosphere (e.g., glove box).
Inert (Argon, Nitrogen)LowRecommended for all handling and storage.

Experimental Protocols

Protocol 1: Quantification of Deuterium Exchange in this compound by LC-MS

Objective: To determine the percentage of deuterium loss in a this compound sample after exposure to specific experimental conditions.

Materials:

  • This compound sample (exposed to experimental conditions)

  • This compound reference standard (freshly prepared from solid)

  • Unlabeled Lumisterol standard

  • High-purity aprotic solvent (e.g., acetonitrile) for dilutions

  • LC-MS system with a high-resolution mass spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the chosen aprotic solvent.

    • Dilute the experimental this compound sample and the reference standard to the same concentration suitable for LC-MS analysis.

    • Prepare a solution of the unlabeled Lumisterol standard for comparison.

  • LC-MS Analysis:

    • Develop an LC method that provides good chromatographic separation for Lumisterol.

    • Acquire full-scan mass spectra for the unlabeled standard, the reference deuterated standard, and the experimental sample.

    • Ensure the mass spectrometer is calibrated and operating at a resolution sufficient to distinguish the different isotopologues.

  • Data Analysis:

    • Determine the mass of the monoisotopic peak for the unlabeled Lumisterol.

    • For the reference this compound standard, record the intensity of the molecular ion peak corresponding to the fully deuterated molecule (M+5) and any other significant isotopologues.

    • For the experimental this compound sample, record the intensities of the M+5 peak and the peaks corresponding to the loss of one or more deuterium atoms (M+4, M+3, etc.).

    • Calculate the percentage of each isotopologue in the experimental sample.

    • The total deuterium loss can be estimated by comparing the isotopic distribution of the experimental sample to that of the reference standard.

The following diagram illustrates the workflow for this experimental protocol:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_quant Quantification Prep_Ref Prepare Reference This compound Standard LCMS Run LC-MS Analysis (Full Scan, High Resolution) Prep_Ref->LCMS Prep_Exp Prepare Experimental This compound Sample Prep_Exp->LCMS Prep_Unlabeled Prepare Unlabeled Lumisterol Standard Prep_Unlabeled->LCMS Analyze_Spectra Analyze Mass Spectra of all three samples LCMS->Analyze_Spectra Determine_Distribution Determine Isotopic Distribution in Experimental Sample Analyze_Spectra->Determine_Distribution Calculate_Loss Calculate Percentage of Deuterium Loss Determine_Distribution->Calculate_Loss

Workflow for quantifying deuterium loss in this compound using LC-MS.

References

Technical Support Center: Optimizing Chromatographic Separation of Lumisterol from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of lumisterol from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of lumisterol that I need to separate?

A1: When lumisterol is synthesized, particularly through UV irradiation of provitamin D, several isomers can be formed. The most common isomers that often require separation from lumisterol include tachysterol and previtamin D.[1][2] The specific isomers and their relative abundance can depend on factors like the irradiation wavelength, temperature, and duration of UV exposure.

Q2: Which type of chromatography is most effective for separating lumisterol from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation of lumisterol from its isomers.[2] Specifically, reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice, offering good resolution and reproducibility.[1][3]

Q3: What are the typical mobile phases used for the HPLC separation of lumisterol and its isomers?

A3: The choice of mobile phase is critical for achieving optimal separation.[4][5] Common mobile phases for separating these non-polar isomers are mixtures of organic solvents and water. Methanol/water and acetonitrile/water gradients are frequently employed.[1] The exact ratio and gradient profile will need to be optimized for your specific column and sample matrix.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of lumisterol and its isomers.

Problem Potential Cause Troubleshooting Steps
Poor Resolution / Co-elution of Peaks Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating the isomers.- Adjust Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to water.[4] - Try a Different Organic Solvent: If adjusting the ratio is insufficient, switch from methanol to acetonitrile or vice versa. Acetonitrile often provides different selectivity for structurally similar compounds. - Utilize a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can significantly improve the resolution of complex mixtures.[1][7]
Suboptimal Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.- Control Column Temperature: Use a column oven to maintain a stable and consistent temperature. - Optimize Temperature: Experiment with different temperatures (e.g., in the range of 25-40°C) to see the effect on resolution. Higher temperatures can sometimes improve peak shape and reduce analysis time, but may also decrease retention.[8]
Incorrect Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.- Optimize Flow Rate: While a lower flow rate can increase resolution, it will also lengthen the analysis time.[4] Experiment with flow rates to find the best balance between resolution and run time.[7]
Peak Tailing or Fronting Column Overload: Injecting too much sample can lead to distorted peak shapes.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Active Sites on the Column: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.- Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column. - Add a Mobile Phase Modifier: Adding a small amount of a competing agent, like a buffer, can sometimes improve peak shape.
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.
Inconsistent Retention Times System Not Equilibrated: The column may not be fully equilibrated with the mobile phase before injection.- Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.[9]
Fluctuations in Temperature: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant column temperature.[9]
Pump or Mixer Issues: Problems with the HPLC pump or mixer can lead to inconsistent mobile phase composition.- Check Pump Performance: Perform pump diagnostic tests as recommended by the manufacturer.
No Peaks or Very Small Peaks Detector Issue: The detector may not be set to the correct wavelength or may be malfunctioning.- Verify Detector Settings: Lumisterol and its isomers typically absorb UV light in the range of 260-280 nm. Check the UV-Vis spectrum of your compounds to determine the optimal wavelength. - Check Lamp Status: Ensure the detector lamp is functioning correctly and has sufficient lifetime remaining.[9]
Sample Degradation: Lumisterol and its isomers can be sensitive to light and air.- Protect Sample from Light: Use amber vials and minimize exposure to light. - Prepare Fresh Samples: Prepare samples fresh and analyze them promptly.
Injection Problem: The autosampler or manual injector may not be delivering the sample to the column.- Check Injector: Verify that the injector is functioning correctly and that the syringe is not clogged.[9]

Experimental Protocols

Sample Preparation Protocol

A general procedure for preparing samples for HPLC analysis involves:

  • Extraction: If lumisterol and its isomers are in a complex matrix (e.g., biological tissue), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A common method involves extraction with a solvent like dichloromethane.[1]

  • Drying: The organic extract is often dried under a stream of nitrogen.[1]

  • Reconstitution: The dried residue is reconstituted in the initial mobile phase or a compatible solvent.[1]

  • Filtration: The reconstituted sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]

General HPLC Method

The following is a starting point for an HPLC method to separate lumisterol from its isomers. Optimization will be required for your specific application.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A common starting point is a linear gradient from a lower percentage of organic solvent to a higher percentage over 15-30 minutes. For example, starting with 60-80% B and increasing to 100% B.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: 25 - 30 °C.

  • Detection: UV absorbance at an appropriate wavelength (e.g., 265 nm or 280 nm).

  • Injection Volume: 10 - 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Extraction Extraction (e.g., LLE or SPE) Drying Drying (e.g., under Nitrogen) Extraction->Drying Reconstitution Reconstitution (in Mobile Phase) Drying->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis troubleshooting_logic Start Poor Peak Resolution Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Gradient) Start->Mobile_Phase Temperature Adjust Column Temperature Mobile_Phase->Temperature Flow_Rate Optimize Flow Rate Temperature->Flow_Rate Column_Check Check Column (Age, Contamination) Flow_Rate->Column_Check Improved Resolution Improved? Column_Check->Improved Improved->Mobile_Phase No End Successful Separation Improved->End Yes

References

addressing in-source fragmentation of Lumisterol-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Lumisterol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in-source fragmentation and ensure accurate quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation is the unintended fragmentation of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to an underestimation of the parent ion's abundance and the appearance of fragment ions in the mass spectrum. For this compound, a deuterated sterol, this can complicate quantification and potentially lead to misidentification of the compound or its fragments. Sterols, in general, are susceptible to in-source fragmentation, often through the neutral loss of water molecules.

Q2: What are the primary causes of in-source fragmentation of sterols like this compound?

The primary causes of in-source fragmentation for sterols are related to the energy applied to the analyte during the ionization process. The two main instrument parameters that influence this are:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): Higher cone voltages increase the kinetic energy of the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to more energetic collisions with gas molecules and subsequent fragmentation.

  • Ion Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds like sterols.

Q3: What are the expected in-source fragments of this compound?

Q4: How does the choice of ionization technique affect the in-source fragmentation of this compound?

Electrospray ionization (ESI) is generally considered a "soft" ionization technique, meaning it imparts less energy to the analyte compared to other methods and is less likely to cause extensive fragmentation.[1] However, even with ESI, in-source fragmentation of sterols can occur. Atmospheric Pressure Chemical Ionization (APCI) is another common technique for sterol analysis and is known to be more prone to inducing the neutral loss of water from sterols.[2] The choice between ESI and APCI will depend on the specific analytical needs, but for minimizing in-source fragmentation, optimizing ESI conditions is often the preferred approach.

Troubleshooting Guide for In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound during LC-MS analysis.

Problem: Low abundance of the [M+H]⁺ ion for this compound and presence of unexpected lower m/z peaks.

This is a classic indicator of in-source fragmentation. The troubleshooting workflow below will guide you through the process of optimizing your mass spectrometer parameters to minimize this effect.

Caption: Troubleshooting workflow for addressing in-source fragmentation.

Quantitative Data Summary: Expected Ions for this compound

The following table summarizes the theoretical mass-to-charge ratios (m/z) for the protonated molecule of this compound and its potential in-source fragments resulting from the neutral loss of water. The exact mass of Lumisterol is 396.67 g/mol , and for this compound, assuming deuterium labeling on the side chain, the mass will be approximately 401.70 g/mol .

Ion DescriptionTheoretical m/z (this compound)Notes
Protonated Molecule [M+H]⁺402.71The target ion for quantification.
Loss of one water molecule [M+H-H₂O]⁺384.70A common in-source fragment for sterols.
Loss of two water molecules [M+H-2H₂O]⁺366.69Possible at higher fragmentation energies.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation

This protocol describes a step-by-step procedure for optimizing the cone voltage (or declustering potential/fragmentor voltage) to maximize the signal of the this compound parent ion while minimizing its fragmentation.

Materials:

  • This compound standard solution of known concentration.

  • LC-MS system with a compatible mobile phase for sterol analysis.

Procedure:

  • Initial Setup:

    • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate. Alternatively, perform repeated injections of the standard onto the LC column.

    • Set the ion source temperature to a moderate, commonly used value for sterol analysis (e.g., 120 °C).

    • Set the initial cone voltage to a low value (e.g., 10 V).

  • Cone Voltage Ramp Experiment:

    • Acquire mass spectra for the this compound standard.

    • Gradually increase the cone voltage in small increments (e.g., 5-10 V) and acquire a spectrum at each step.

    • Continue this process up to a relatively high cone voltage (e.g., 100 V or as recommended by the instrument manufacturer).

  • Data Analysis:

    • For each acquired spectrum, record the intensity of the [M+H]⁺ ion (m/z 402.71) and the key fragment ion, [M+H-H₂O]⁺ (m/z 384.70).

    • Create a plot of ion intensity versus cone voltage for both the parent and fragment ions.

  • Determination of Optimal Cone Voltage:

    • Identify the cone voltage that provides the maximum intensity for the [M+H]⁺ ion before a significant increase in the intensity of the fragment ion is observed. This will be your optimal cone voltage for minimizing in-source fragmentation.

Caption: Workflow for cone voltage optimization.

Protocol 2: Evaluation of Ion Source Temperature

This protocol outlines the procedure for assessing the impact of the ion source temperature on the in-source fragmentation of this compound.

Materials:

  • This compound standard solution.

  • LC-MS system.

Procedure:

  • Initial Setup:

    • Using the optimal cone voltage determined in Protocol 1, infuse or inject the this compound standard.

    • Set the ion source temperature to a low value (e.g., 100 °C).

  • Temperature Ramp Experiment:

    • Acquire a mass spectrum.

    • Increase the ion source temperature in increments (e.g., 20 °C) and acquire a spectrum at each temperature point. Cover a range relevant to your instrument and application (e.g., 100 °C to 200 °C).

  • Data Analysis:

    • Monitor the intensities of the [M+H]⁺ and [M+H-H₂O]⁺ ions at each temperature.

    • Plot the ion intensities as a function of the ion source temperature.

  • Determination of Optimal Temperature:

    • Select the lowest temperature that provides good desolvation and a stable signal for the [M+H]⁺ ion without causing a significant increase in fragmentation.

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal mass spectrometry conditions can vary between instruments and laboratories. It is recommended to perform systematic optimization for your specific analytical setup. The fragmentation behavior of this compound is inferred from the known behavior of structurally similar sterols and vitamin D analogs.

References

Technical Support Center: Deuterated Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the use of deuterated internal standards in quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the challenges you may encounter during your experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems with your bioanalytical assays.

My calibration curve is non-linear, especially at the high end. What could be the cause?

A common reason for non-linearity at high concentrations is isotopic crosstalk. This occurs when the signal from naturally occurring isotopes of your analyte interferes with the signal of the deuterated internal standard (IS).[1][2][3] This is particularly prevalent when the mass difference between the analyte and the IS is small (e.g., +2 or +3 Da).[1]

Troubleshooting Steps:

  • Evaluate Isotopic Contribution: At the upper limit of quantitation (ULOQ), the high concentration of the analyte can cause its naturally occurring isotopes (e.g., ¹³C) to significantly contribute to the mass channel of the deuterated standard.[3]

  • Select a Higher Mass IS: If possible, choose an internal standard with a higher degree of deuteration (e.g., +5 Da or more) to shift its mass further from the analyte's isotopic envelope.[4]

  • Monitor a Different IS Isotope: If your standard has multiple deuterium atoms, you may be able to monitor a less abundant, higher mass isotope of the IS that has minimal interference from the analyte.[5]

  • Adjust IS Concentration: In some cases, increasing the concentration of the internal standard can help mitigate the relative contribution of the analyte's isotopes, though this can be costly and may lead to ion suppression.[3]

I'm observing poor accuracy and precision in my results. What are the potential issues with my deuterated standard?

Inconsistent accuracy and precision can stem from several challenges related to the behavior of deuterated standards. The primary suspects are chromatographic shifts leading to differential matrix effects and the instability of the deuterium label.

  • Chromatographic (Isotopic) Shift: The replacement of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of the molecule, sometimes causing it to elute at a slightly different retention time than the analyte.[6][7][8][9][10][11] If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[9][12][13]

  • Deuterium Exchange: Deuterium atoms, especially those on heteroatoms (O, N, S) or activated carbon atoms, can exchange with protons from the surrounding solution (e.g., mobile phase, biological matrix).[14][15][16][17][18][19] This leads to a decrease in the internal standard signal and an artificially inflated analyte concentration.[15]

Troubleshooting Workflow for Accuracy and Precision Issues

Troubleshooting_Accuracy_Precision Start Poor Accuracy/Precision Observed Check_Coelution Do Analyte and IS Perfectly Co-elute? Start->Check_Coelution Check_Stability Is the Deuterium Label Stable? Check_Coelution->Check_Stability Yes Optimize_Chromatography Optimize Chromatography to Achieve Co-elution Check_Coelution->Optimize_Chromatography No Check_Label_Position Is the deuterium label on a chemically stable position? Check_Stability->Check_Label_Position No Problem_Solved Problem Resolved Check_Stability->Problem_Solved Yes Evaluate_Matrix_Effects Evaluate Matrix Effects at Different Retention Times Optimize_Chromatography->Evaluate_Matrix_Effects Evaluate_Matrix_Effects->Problem_Solved Select_New_IS Select a New IS (e.g., 13C, 15N, or different deuteration position) Select_New_IS->Problem_Solved Check_Label_Position->Select_New_IS No Adjust_pH_Solvent Adjust pH or Solvent Composition to Minimize Exchange Check_Label_Position->Adjust_pH_Solvent Yes Adjust_pH_Solvent->Problem_Solved

Caption: Troubleshooting workflow for accuracy and precision issues.

My blank samples show a signal for the analyte. What is the source of this interference?

Signal in blank samples when using a deuterated internal standard often points to the presence of the unlabeled analyte as an impurity in the internal standard material.[20]

Troubleshooting Steps:

  • Analyze the IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent and inject it into the LC-MS/MS system. Monitor the mass transition for the unlabeled analyte.

  • Check the Certificate of Analysis (CoA): Review the CoA for your deuterated standard to check for information on its isotopic and chemical purity.

  • Contact the Supplier: If the CoA is uninformative, contact the supplier for more details on the purity of the standard.

  • Purify the Standard: If the impurity level is unacceptable, you may need to purify the deuterated standard.

  • Use a Correction Factor: For some applications, if the level of impurity is known and consistent, a mathematical correction can be applied, although this is not ideal.

I'm observing different extraction recoveries for my analyte and the deuterated standard. Why is this happening?

While ideally, a deuterated standard should have identical extraction recovery to the analyte, this is not always the case.[6][7][8] For example, a 35% difference in extraction recovery was reported between haloperidol and its deuterated analog.[7]

Potential Causes and Solutions:

Potential CauseRecommended Action
Isotope Effect on Physicochemical Properties The deuterium label can slightly alter properties like lipophilicity, which may affect partitioning during liquid-liquid or solid-phase extraction. Modify the extraction procedure (e.g., change solvent polarity, pH) to minimize these differences.
Analyte Binding to Matrix Components The analyte and standard may have different affinities for binding to proteins or other matrix components. Evaluate different sample preparation techniques like protein precipitation followed by SPE.
In-source/Solvent Deuterium Exchange If back-exchange of deuterium for hydrogen is occurring during the extraction process, it will appear as a lower recovery of the standard.[14] Ensure the pH and temperature of extraction solvents are controlled to minimize exchange.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard preferred over a structural analog?

A deuterated internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[4][6][7][10][17] This means it should, in theory, behave identically during sample preparation, chromatography, and ionization, thus providing the best correction for variability.[4][12] A structural analog, while similar, can have different extraction efficiencies, chromatographic retention, and ionization responses, which may not accurately reflect the behavior of the analyte.[7]

Q2: What is the ideal mass increase for a deuterated internal standard?

To avoid isotopic crosstalk, a mass increase of at least +3 Da is generally recommended. An increase of +4 or +5 Da is often ideal to ensure the internal standard's mass is well outside the natural isotopic distribution of the analyte.[4][17]

Q3: Where should the deuterium labels be placed on the molecule?

Deuterium atoms should be placed in chemically stable, non-exchangeable positions.[15] Avoid placing labels on hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, as these are prone to rapid exchange with protons in the solvent.[11] Labeling on aromatic rings or stable alkyl chains is generally preferred.

Logical Relationship of IS Selection Criteria

IS_Selection IS_Selection Deuterated IS Selection Mass_Increase Sufficient Mass Increase (>= +3 Da) IS_Selection->Mass_Increase Label_Stability Stable Label Position (Non-exchangeable) IS_Selection->Label_Stability Isotopic_Purity High Isotopic Purity (Low unlabeled impurity) IS_Selection->Isotopic_Purity Coelution Chromatographic Co-elution IS_Selection->Coelution Successful_Quant Reliable Quantitation Mass_Increase->Successful_Quant Label_Stability->Successful_Quant Isotopic_Purity->Successful_Quant Coelution->Successful_Quant

Caption: Key selection criteria for a reliable deuterated internal standard.

Q4: Can a deuterated standard mask problems in my assay?

Yes. Because a deuterated standard so closely mimics the analyte, it can sometimes compensate for issues like poor extraction recovery or analyte degradation, effectively hiding these problems.[6][7][8] It is crucial to independently validate these parameters during method development, even when using a stable isotope-labeled internal standard.

Q5: Are there alternatives to deuterated standards if they are problematic or unavailable?

Yes. While deuterated standards are often the first choice, other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, can be excellent alternatives.[4][15] These are generally more expensive but do not suffer from the same potential for exchange or chromatographic shifts.[15][16] If no stable isotope-labeled standard is available, a structural analog can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[7][8]

References

impact of co-eluting compounds on Lumisterol-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the quantification of Lumisterol-d5, particularly concerning the impact of co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantification?

This compound is a deuterated form of Lumisterol, a photoisomer of vitamin D. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds like this compound serve as ideal internal standards. This is because they are chemically almost identical to the endogenous analyte (Lumisterol) and thus behave similarly during sample preparation, chromatography, and ionization. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects.

Q2: What are the main challenges in the quantification of this compound?

The primary challenge in the quantification of this compound, and sterols in general, is the presence of co-eluting compounds. These can be:

  • Isomers: Lumisterol has several isomers, such as Tachysterol and Previtamin D, which often have very similar chromatographic behavior and identical mass-to-charge ratios (m/z).[1]

  • Structurally related sterols: The biological matrix can contain a multitude of other sterols that may not be perfectly separated from Lumisterol.

  • Matrix components: Other lipids, proteins, and salts in the sample can co-elute and interfere with the ionization of the analyte and internal standard.[2][3]

These co-eluting compounds can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of the quantification.[2][4]

Q3: How does co-elution affect LC-MS/MS quantification?

Co-eluting compounds can interfere with the ionization process in the mass spectrometer's source.[2]

  • Ion Suppression: If a co-eluting compound is more easily ionized than Lumisterol or this compound, it can "steal" the charge, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte concentration.[3]

  • Ion Enhancement: In some cases, a co-eluting compound can enhance the ionization of the analyte, leading to an overestimation of its concentration.

The use of a co-eluting internal standard like this compound is designed to mitigate these effects, as both the analyte and the standard should be equally affected. However, severe matrix effects can still compromise the results, especially if the co-eluting interference does not affect the analyte and internal standard to the exact same degree.

Troubleshooting Guide: Co-eluting Compounds

This guide provides a systematic approach to identifying and resolving issues related to co-eluting compounds in this compound quantification.

Problem: Inaccurate or inconsistent quantification of Lumisterol.

Step 1: Confirm the presence of co-elution.

  • Symptom: Poor peak shape, peak splitting, or a broader-than-expected peak for Lumisterol and/or this compound.

  • Action:

    • Analyze a pure standard of Lumisterol and this compound to establish their expected retention time and peak shape.

    • Analyze a sample matrix without the internal standard to check for endogenous interferences at the retention time of this compound.

    • If available, use a high-resolution mass spectrometer to investigate if multiple compounds are present under a single chromatographic peak.

Step 2: Optimize chromatographic separation.

Even with MS/MS, good chromatographic separation is the most effective way to combat co-elution.[5]

  • Action:

    • Modify the mobile phase gradient: A shallower gradient can improve the resolution of closely eluting compounds.

    • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

    • Adjust the column temperature: Lowering the temperature can sometimes enhance the separation of structurally similar sterols.[5]

    • Try a different column chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for sterols.[6]

Step 3: Refine the MS/MS method.

  • Action:

    • Select specific MRM transitions: Ensure that the selected precursor and product ions are as specific as possible to Lumisterol and this compound. While isomers will have the same precursor mass, their fragmentation patterns might differ slightly, allowing for the selection of more specific product ions.

    • Check for cross-talk: In some cases, a fragment ion from a co-eluting compound might have the same m/z as a product ion of Lumisterol. Analyzing the individual compounds can help identify and avoid such interferences.

Step 4: Improve sample preparation.

  • Action:

    • Solid-Phase Extraction (SPE): Utilize an SPE protocol to clean up the sample and remove interfering matrix components before LC-MS/MS analysis.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE procedure to selectively extract sterols while leaving behind interfering substances.

Quantitative Data and Experimental Protocols

Table 1: Representative MRM Transitions for Lumisterol and its Isomers

Disclaimer: The following MRM transitions are illustrative and based on the typical fragmentation of sterols (e.g., loss of water). These should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
Lumisterol385.3367.3[M+H-H₂O]⁺
This compound390.3372.3[M+H-H₂O]⁺
Tachysterol385.3367.3[M+H-H₂O]⁺
Previtamin D385.3367.3[M+H-H₂O]⁺

Note: Due to their identical elemental composition, isomers will have the same precursor ion mass. The selection of a quantifying and a qualifying product ion is crucial for identification.

Table 2: Illustrative Impact of a Co-eluting Compound on Lumisterol Quantification

This table presents hypothetical data to demonstrate the effect of ion suppression from a co-eluting compound on the calculated concentration of Lumisterol.

SampleLumisterol Peak AreaThis compound Peak AreaArea Ratio (Lumisterol/Lumisterol-d5)Calculated Concentration (ng/mL)
Standard in Solvent100,000105,0000.9510.0 (Expected)
Sample with Co-eluting Compound50,00053,0000.949.9 (Accurate due to IS)
Sample with Co-eluting Compound (No IS)50,000N/AN/A5.0 (Inaccurate)
Experimental Protocol: A General Method for Sterol Analysis by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and analytes of interest.

  • Sample Preparation (LLE):

    • To 100 µL of serum, add 10 µL of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of n-hexane and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Workflow Start Inaccurate/Inconsistent Quantification Check_Coelution Confirm Co-elution? (Peak Shape, HRMS) Start->Check_Coelution Optimize_LC Optimize Chromatography (Gradient, Solvent, Column) Check_Coelution->Optimize_LC Yes Refine_MS Refine MS/MS Method (Specific Transitions) Check_Coelution->Refine_MS No, but still inaccurate Optimize_LC->Refine_MS Improve_SamplePrep Improve Sample Prep (SPE, LLE) Refine_MS->Improve_SamplePrep Revalidate Re-validate Method Improve_SamplePrep->Revalidate Revalidate->Optimize_LC Fails End Accurate Quantification Revalidate->End Successful

Caption: Troubleshooting decision tree for co-elution issues.

References

ensuring linearity and accuracy with Lumisterol-d5 calibration curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure linearity and accuracy when using Lumisterol-d5 as an internal standard in calibration curves.

Troubleshooting Guides

Question: My calibration curve for this compound is non-linear. What are the possible causes and solutions?

Answer:

Non-linearity in your calibration curve can arise from several factors, from sample preparation to instrument issues. Below is a table summarizing potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps Acceptable Criteria
Incorrect Standard Preparation - Verify the concentration of your stock solutions. - Ensure accurate serial dilutions; use calibrated pipettes.[1] - Prepare fresh standards and re-run the curve.Concentration accuracy within ±2%
Pipetting Errors - Use appropriate pipette volume ranges to minimize errors.[1] - Ensure proper pipetting technique, such as pre-wetting tips and consistent dispensing speed.[1]Pipette calibration within manufacturer's specifications.
Inappropriate Calibration Range - Ensure the concentration range selected is within the linear dynamic range of the instrument.[2][3] - If necessary, narrow the calibration range.R² ≥ 0.99 is generally acceptable.[4]
Detector Saturation - Dilute the higher concentration standards and re-inject. - If saturation persists, reduce the injection volume.Peak shapes should be symmetrical and not flat-topped.
Matrix Effects - Use a matrix-matched calibration curve if analyzing complex samples.[5] - Perform a standard addition experiment to assess matrix effects.Analyte recovery should be consistent across the concentration range.
Internal Standard Variability - Ensure a consistent amount of this compound is added to every standard and sample.[6] - Check for degradation of the internal standard stock solution.The response of the internal standard should be consistent across all injections.
Instrumental Issues - Check for leaks in the LC system. - Ensure the mass spectrometer is properly tuned and calibrated. - Inspect the column for degradation or contamination.[7]System suitability tests should pass before running samples.

Question: I'm observing poor accuracy in my quality control (QC) samples. How can I troubleshoot this?

Answer:

Poor accuracy in QC samples, even with a linear calibration curve, points to systematic errors in your workflow. The following table outlines common issues and how to address them.

Potential Cause Troubleshooting Steps Acceptable Criteria
Inaccurate QC Sample Preparation - Prepare a fresh batch of QC samples from a separate stock solution than the calibration standards.QC concentrations should be within ±15% of the nominal value (or tighter, depending on the assay requirements).
Matrix Effects in QC Samples - Ensure the matrix of the QC samples is identical to the calibration standards and unknown samples.Consistent ion suppression/enhancement across all sample types.
Inconsistent Sample Processing - Standardize all sample preparation steps, including extraction, evaporation, and reconstitution.[5]Consistent recovery of the analyte and internal standard.
Internal Standard Instability - Investigate the stability of this compound in the sample matrix under your storage and processing conditions.No significant degradation of the internal standard over the course of the experiment.
Instrumental Drift - Run QC samples periodically throughout the analytical run to monitor for any drift in instrument response.QC results should remain within acceptable limits throughout the run.
Integration Errors - Manually review the peak integration for both the analyte and this compound in your QC samples to ensure consistency.Consistent peak integration parameters for all injections.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated internal standard like this compound?

A1: A deuterated internal standard, such as this compound, is a form of the analyte where several hydrogen atoms have been replaced by deuterium atoms. Stable isotopically labeled molecules are considered ideal internal standards because they have very similar chemical and physical properties to the analyte.[6] This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to every sample and standard, it can be used to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[8]

Q2: Can the deuterium label on this compound exchange with hydrogen atoms from the solvent?

A2: Yes, deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are in chemically labile positions.[2] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the results.[2] To minimize this risk, it is important to use high-purity solvents and avoid strongly acidic or basic conditions during sample preparation and storage.[2]

Q3: Can this compound and the unlabeled Lumisterol separate during chromatography?

A3: In some cases, a slight chromatographic separation between a deuterated internal standard and its unlabeled counterpart can occur.[7] This is known as the "isotope effect." While usually minor, this separation can lead to differential matrix effects if the two compounds elute into regions of varying ion suppression or enhancement in the mass spectrometer source.[3] This can negatively impact the accuracy of quantification. Optimizing the chromatographic method to achieve co-elution is crucial.

Q4: How should I prepare my stock solution of this compound?

A4: It is critical to use a high-purity solvent in which this compound is readily soluble. The certificate of analysis for your this compound standard should provide information on suitable solvents. Prepare a concentrated stock solution in a Class A volumetric flask and store it under appropriate conditions (e.g., protected from light, at a specified temperature) to prevent degradation.

Q5: What are the key parameters to consider when validating a method using this compound?

A5: According to regulatory guidelines, the key validation parameters include:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2][4]

  • Accuracy: The closeness of the measured value to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[4]

Experimental Protocols

Protocol: Generating a Calibration Curve with this compound

This protocol outlines the key steps for creating a reliable calibration curve for the quantification of an analyte using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the analyte and this compound reference standards.

    • Dissolve each standard in a suitable high-purity solvent to create concentrated stock solutions.

    • Store the stock solutions under appropriate conditions as recommended by the supplier.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to create a series of at least five to eight calibration standards spanning the desired concentration range.[2]

    • The dilutions should be made in the same matrix as the samples to be analyzed (e.g., blank plasma, buffer).

  • Addition of Internal Standard:

    • Add a fixed, known concentration of the this compound internal standard to each calibration standard, quality control sample, and unknown sample.

    • Ensure the final concentration of the internal standard is consistent across all samples.[6]

  • Sample Preparation:

    • Subject all samples (calibration standards, QCs, and unknowns) to the same sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[5]

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method that provides good peak shape and resolution for both the analyte and this compound.

    • Optimize the mass spectrometer settings (e.g., precursor and product ions, collision energy) for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and this compound.

    • Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Plot the response ratio against the known concentration of the analyte for each calibration standard.

    • Perform a linear regression analysis on the calibration curve and determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock add_is Add Internal Standard stock_is->add_is cal_standards->add_is qc_samples QC Samples qc_samples->add_is unknown_samples Unknown Samples unknown_samples->add_is sample_prep Sample Preparation add_is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for creating a calibration curve.

troubleshooting_linearity start Non-Linear Curve? check_prep Check Standard Preparation? start->check_prep check_range Adjust Calibration Range? check_prep->check_range No solution_prep Prepare Fresh Standards check_prep->solution_prep Yes check_matrix Investigate Matrix Effects? check_range->check_matrix No solution_range Narrow Concentration Range check_range->solution_range Yes check_instrument Inspect Instrument Performance? check_matrix->check_instrument No solution_matrix Use Matrix-Matched Standards check_matrix->solution_matrix Yes solution_instrument Perform System Maintenance check_instrument->solution_instrument Yes end Linear Curve check_instrument->end No solution_prep->end solution_range->end solution_matrix->end solution_instrument->end

Caption: Troubleshooting decision tree for non-linear calibration curves.

References

Technical Support Center: Dealing with Interference from Naturally Occurring Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to interference from naturally occurring isotopes in your mass spectrometry-based experiments.

Troubleshooting Guides

This section provides solutions to common problems you may encounter due to isotopic interference.

Problem: My quantitative data is inaccurate, showing non-linear calibration curves and biased results.

Possible Cause: Cross-signal contribution from the naturally occurring isotopes of your analyte to your stable isotope-labeled internal standard (SIL-IS). This is particularly common for compounds containing elements with significant natural isotope abundance, such as chlorine, bromine, or sulfur.[1]

Solution:

  • Assess the Cross-Signal Contribution:

    • Theoretically estimate the potential for interference using online isotope distribution calculators.

    • Experimentally, analyze a high-concentration sample of the unlabeled analyte and monitor the mass-to-charge ratio (m/z) of your SIL-IS to measure the percentage of signal contribution.

  • Optimize SIL-IS Selection:

    • Choose a SIL-IS with a mass difference of at least 3 atomic mass units (amu) from the analyte to minimize overlap. For molecules containing Cl, Br, or S, a larger mass difference may be necessary.[1]

    • Whenever possible, use 13C or 15N labeling instead of deuterium (2H), as deuterium can sometimes cause a shift in chromatographic retention time, leading to inaccurate quantification if the analyte and IS do not co-elute perfectly.

  • Adjust Experimental Parameters:

    • Increase the concentration of the SIL-IS. A higher concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal, improving linearity.

    • If possible, select a fragment ion for your SIL-IS that has minimal cross-signal contribution from the analyte.[1]

Problem: I am observing unexpected peaks in my mass spectrum, complicating data interpretation.

Possible Cause: The presence of isotopologues (molecules that differ only in their isotopic composition) of your analyte or co-eluting compounds. As the mass of a molecule increases, the probability of it containing at least one heavy isotope also increases, leading to a more complex isotopic pattern.

Solution:

  • Predict Isotopic Patterns:

    • Use software tools to calculate the theoretical isotopic distribution for your molecule of interest. This will help you distinguish between expected isotopic peaks and unexpected interferences.

  • Improve Chromatographic Separation:

    • Optimize your liquid chromatography (LC) method to separate your analyte of interest from other potentially interfering compounds. Even small improvements in separation can significantly simplify your mass spectra.

  • Utilize High-Resolution Mass Spectrometry:

    • High-resolution instruments can often resolve isobaric interferences (ions with the same nominal mass but different exact masses), allowing for more confident identification of your analyte.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is isotopic interference?

A1: Isotopic interference occurs when the isotopic distribution of one molecule overlaps with the m/z of another molecule you are trying to measure. This is a common issue in mass spectrometry due to the natural abundance of stable isotopes like 13C, 15N, and 18O.

Q2: Why do I need to correct for naturally occurring isotopes?

A2: Failing to correct for the contribution of naturally occurring isotopes can lead to significant errors in quantitative analysis.[2][3] It can distort the measured ratios of different isotopologues, leading to misinterpretation of labeling patterns in metabolic flux analysis and inaccurate quantification in pharmacokinetic studies.[4][5]

Q3: Are stable isotopes radioactive?

A3: No, stable isotopes are by definition non-radioactive and do not pose a radiation risk.

Experimental Design & Data Acquisition

Q4: How can I minimize isotopic interference during experimental design?

A4:

  • Careful Selection of Isotopic Labels: When using stable isotope-labeled internal standards, prefer 13C or 15N over deuterium (2H) to avoid potential chromatographic shifts.

  • Sufficient Mass Difference: Ensure a sufficient mass difference (generally ≥ 3 amu) between your analyte and your internal standard.[1]

  • Blank Samples: Always include blank samples in your experimental runs to assess background noise and potential carryover that could be mistaken for low-level isotopic peaks.

Q5: What type of mass spectrometer is best for dealing with isotopic interference?

A5: High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR-MS) are highly effective at resolving many isobaric interferences, providing more accurate data.[6] For instruments with collision/reaction cell technology, kinetic energy discrimination can be used to reduce polyatomic interferences.[7]

Data Analysis & Correction

Q6: What software is available to correct for natural isotope abundance?

A6: Several software tools are available, each with its own features and algorithms. Some common options include IsoCorrectoR, IsoCor, and AccuCor2.[2][5][8][9]

Q7: What is the general workflow for correcting for natural isotope abundance?

A7: The general workflow involves:

  • Acquiring mass spectrometry data for your samples.

  • Processing the raw data to obtain mass isotopomer distributions (MIDs) for your metabolites of interest.

  • Using a correction software to input your MIDs and the elemental composition of your molecules.

  • The software then applies a mathematical correction to remove the contribution of naturally abundant isotopes, providing the corrected MIDs for downstream analysis.[10]

Data Presentation

Table 1: Natural Abundance of Common Elements in Biological Mass Spectrometry

ElementIsotopeMass (amu)Natural Abundance (%)
Hydrogen1H1.00782599.9885
2H2.0141020.0115
Carbon12C12.00000098.93
13C13.0033551.07
Nitrogen14N14.00307499.632
15N15.0001090.368
Oxygen16O15.99491599.757
17O16.9991320.038
18O17.9991600.205
Sulfur32S31.97207194.93
33S32.9714580.76
34S33.9678674.29
36S35.9670810.02
Chlorine35Cl34.96885375.78
37Cl36.96590324.22
Bromine79Br78.91833850.69
81Br80.91629149.31

Table 2: Comparison of Isotopic Correction Software

SoftwareKey FeaturesAlgorithm TypeSupported TracersPlatform
IsoCorrectoR Corrects MS and MS/MS data, handles multiple tracers, user-friendly GUI.[2][3][5]Matrix-based13C, 15N, 18O, and othersR
IsoCor Corrects for tracer impurity, efficient for large datasets.[9]Matrix-basedAny isotopic tracerPython
AccuCor2 Resolution-dependent correction for dual-isotope tracing (e.g., 13C-15N).Matrix-based13C, 15N, 2HR

Experimental Protocols

Protocol 1: Step-by-Step Guide for Natural Isotope Abundance Correction using IsoCorrectoR

This protocol provides a general guide for using the R-based tool IsoCorrectoR for post-acquisition data correction.[5]

  • Installation: Install the IsoCorrectoR and IsoCorrectoRGUI packages in R from Bioconductor.

  • Prepare Input Files:

    • Molecule Information File: Create a CSV or Excel file with three columns: "Molecule" (name of the metabolite), "MS ion or MS/MS product ion" (chemical formula of the measured ion), and "MS/MS neutral loss" (if applicable, otherwise leave empty).

    • Measurement File: Create a CSV or Excel file containing your measured mass isotopomer distribution data. The first column should be "Molecule", followed by columns for each sample, and the rows should correspond to the different isotopologues (M+0, M+1, M+2, etc.).

    • Element Information File: This file is provided with IsoCorrectoR and contains the natural abundance of isotopes.

  • Run IsoCorrectoR:

    • You can use the graphical user interface (GUI) provided by the IsoCorrectoRGUI package for an interactive workflow or run the IsoCorrection() function directly from the R console.

    • In the GUI or function call, specify the paths to your input files and set the correction parameters (e.g., whether to correct for tracer impurity).

  • Review Output: IsoCorrectoR will generate output files (CSV or Excel) containing the corrected data, including the corrected isotopologue fractions and mean enrichment.

Mandatory Visualizations

Troubleshooting_Isotopic_Interference cluster_start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end start Inaccurate Quantitative Data or Unexpected Spectral Peaks check_overlap Is there potential for isotopic overlap? (e.g., small mass difference between analyte and IS, or presence of Cl, Br, S) start->check_overlap check_separation Are peaks well-separated chromatographically? check_overlap->check_separation No optimize_is Optimize Internal Standard: - Increase mass difference - Use 13C or 15N labels - Increase concentration check_overlap->optimize_is Yes improve_lc Improve Chromatographic Separation: - Optimize gradient - Change column check_separation->improve_lc No use_hrms Utilize High-Resolution MS to resolve isobaric interferences check_separation->use_hrms Yes end Accurate & Interpretable Data optimize_is->end improve_lc->end correct_data Perform Post-Acquisition Correction: - Use software like IsoCorrectoR use_hrms->correct_data correct_data->end

Caption: Troubleshooting decision tree for isotopic interference.

Isotope_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_correction Isotopic Correction cluster_output Output raw_data LC-MS/MS Raw Data peak_picking Peak Picking & Integration raw_data->peak_picking mid_extraction Mass Isotopomer Distribution (MID) Extraction peak_picking->mid_extraction correction_software Correction Software (e.g., IsoCorrectoR) mid_extraction->correction_software corrected_mid Corrected MIDs correction_software->corrected_mid molecular_formula Provide Molecular Formulas molecular_formula->correction_software downstream_analysis Downstream Analysis (e.g., Flux Analysis, Quantitation) corrected_mid->downstream_analysis

Caption: Workflow for natural isotope abundance correction.

References

selecting the optimal ionization mode for Lumisterol-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal ionization mode for Lumisterol-d5 analysis.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

Both ESI and APCI can be used for the analysis of sterols like this compound, and the optimal choice depends on the specific experimental conditions and instrumentation.

  • Atmospheric Pressure Chemical Ionization (APCI) is often the preferred method for the analysis of vitamin D and its analogs, which are structurally similar to Lumisterol.[1][2][3][4] APCI generally provides higher ionization efficiency and is less susceptible to matrix effects for non-polar compounds like sterols.[2][4] It is typically run in positive ion mode for these analytes.[1][3]

  • Electrospray Ionization (ESI) has also been successfully used for the analysis of Lumisterol and its metabolites in positive ion mode.[2] While sterols are neutral molecules and can be challenging to ionize by ESI, it can be effective, particularly when using a mobile phase that promotes adduct formation.[5][6]

Recommendation: Start with APCI in positive ion mode as it is more commonly reported to provide better sensitivity and robustness for similar compounds. However, if APCI is not available or does not yield satisfactory results, ESI in positive ion mode is a viable alternative.

Q2: What are the typical mass-to-charge ratios (m/z) I should be monitoring for this compound?

For this compound (isotopically labeled Lumisterol), you will be monitoring for the protonated molecule [M+H]+. The exact m/z will depend on the specific deuterated standard used. It is also common to monitor for the in-source dehydration product, which is the loss of a water molecule [M+H-H₂O]+. This is a common fragmentation for sterols in both APCI and ESI.[7]

Q3: How can I improve the sensitivity of my this compound analysis?

Several factors can be optimized to enhance sensitivity:

  • Mobile Phase Composition: The choice of mobile phase additive can significantly impact signal intensity. Using ammonium formate as a buffer in the mobile phase has been shown to nearly double the response of vitamin D metabolites compared to formic acid.[1][3]

  • Ion Source Parameters: Optimization of ion source parameters such as gas flow rates, temperatures, and voltages is critical. These parameters are instrument-specific and should be tuned for the particular analyte and mobile phase conditions.

  • Sample Preparation: Efficient sample cleanup to remove interfering matrix components is crucial. Techniques like protein precipitation followed by phospholipid removal for serum samples can significantly reduce matrix effects and improve accuracy.[1] Supported liquid extraction (SLE) is another effective technique for cleaning up sterol samples.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Splitting, Tailing, or Broadening)

Possible Cause Troubleshooting Step
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[9]
Column Contamination Flush the column with a series of strong solvents as recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column.[10]
Co-elution with Interfering Compounds Optimize the chromatographic method to improve the resolution between this compound and any co-eluting species. This may involve adjusting the mobile phase gradient, changing the column stationary phase, or modifying the column temperature.[1][7]

Issue 2: Low Signal Intensity or Loss of Sensitivity

Possible Cause Troubleshooting Step
Suboptimal Ionization Source Parameters Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters (e.g., gas temperatures, flow rates, capillary voltage) to maximize the signal.
Matrix Effects (Ion Suppression) Improve the sample preparation procedure to remove more of the matrix components. Diluting the sample may also help to mitigate ion suppression.[1]
Mobile Phase Issues Prepare fresh mobile phase. Ensure that the mobile phase additives are of high purity and at the correct concentration. As mentioned, consider switching from formic acid to ammonium formate.[1][3]
Instrument Contamination Clean the ion source components, such as the capillary and the ion transfer tube, as they can become contaminated over time, leading to a decrease in sensitivity.

Issue 3: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Filter the mobile phase before use.
Leaking Fittings Check all fittings in the LC system for leaks, as this can introduce air and cause baseline noise.
Contaminated LC System Flush the entire LC system, including the pump, injector, and tubing, with a strong solvent to remove any contaminants.

Experimental Protocols

1. Sample Preparation for Serum/Plasma Samples

This protocol is based on methods used for the analysis of vitamin D metabolites in serum.[1]

  • Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing 1% formic acid.

  • Vortex: Vortex the mixture thoroughly for 1 minute to precipitate the proteins.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE-PLus).

  • Elute: Apply a vacuum to elute the sample, collecting the filtrate for LC-MS analysis.

2. LC-MS/MS Method for Sterol Analysis

This is a generalized method based on common practices for vitamin D and sterol analysis.[1][7]

  • LC Column: Ascentis Express F5, 150 mm x 2.1 mm, 2.7 µm

  • Mobile Phase A: Water with 5 mM ammonium formate

  • Mobile Phase B: Methanol with 5 mM ammonium formate

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Source: APCI or ESI (positive mode)

  • MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion ([M+H]+) to a specific product ion.

Data Presentation

Table 1: Comparison of Ionization Modes for Sterol Analysis

Parameter APCI (Atmospheric Pressure Chemical Ionization) ESI (Electrospray Ionization)
Principle Gas-phase ionization initiated by a corona discharge.Ionization from a liquid phase at the tip of a capillary under a strong electric field.[11]
Analyte Polarity Ideal for non-polar and medium-polarity compounds.[4]Best for polar and ionic compounds.[4]
Susceptibility to Matrix Effects Generally less susceptible for non-polar analytes.[2]Can be prone to ion suppression, especially for non-polar compounds in complex matrices.
Typical Analytes Sterols, fat-soluble vitamins, neutral lipids.[4]Peptides, proteins, polar metabolites.
Common Adducts [M+H]+[M+H]+, [M+Na]+, [M+NH₄]+

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis serum Serum Sample pp Protein Precipitation (Acetonitrile + 1% Formic Acid) serum->pp centrifuge Centrifugation pp->centrifuge plr Phospholipid Removal (HybridSPE-PLus) centrifuge->plr lc Liquid Chromatography (Ascentis Express F5) plr->lc Inject Filtrate ionization Ionization (APCI or ESI, Positive Mode) lc->ionization ms Mass Spectrometry (Triple Quadrupole) ionization->ms detection Detection (MRM Mode) ms->detection data data detection->data Data Acquisition & Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background Noise start LC-MS/MS Analysis Issue ps1 Check Sample Solvent start->ps1 Peak Splitting/ Tailing ls1 Optimize Source Parameters start->ls1 Weak Signal bn1 Use High-Purity Solvents start->bn1 Noisy Baseline ps2 Flush/Replace Column ps1->ps2 ps3 Optimize Chromatography ps2->ps3 ls2 Improve Sample Cleanup ls1->ls2 ls3 Prepare Fresh Mobile Phase ls2->ls3 bn2 Check for Leaks bn1->bn2 bn3 Clean LC System bn2->bn3

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

stability of Lumisterol-d5 in different biological sample types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lumisterol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound is a deuterated form of Lumisterol, a photoisomer of vitamin D. In research and clinical studies, deuterated standards like this compound are crucial for accurate quantification of the non-deuterated (endogenous) form of the analyte using methods like liquid chromatography-mass spectrometry (LC-MS/MS). Ensuring the stability of this compound in biological matrices (e.g., plasma, serum, urine, tissue homogenates) is critical to prevent its degradation, which could lead to inaccurate measurements and unreliable experimental outcomes.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Both short-term and long-term storage temperatures can impact stability. Generally, lower temperatures (e.g., -80°C) are recommended for long-term storage.

  • Light Exposure: Similar to other vitamin D-related compounds, this compound may be sensitive to light, particularly UV radiation.[1] It is advisable to handle samples in a light-protected environment.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte. It is recommended to minimize the number of freeze-thaw cycles.

  • Sample pH: Although less commonly a primary factor for this class of compounds, extreme pH values in the sample matrix could potentially affect stability.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. Storing samples under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: While specific stability data for this compound is not extensively available, based on the general stability of vitamin D metabolites, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): 2-8°C, protected from light.

  • Long-term storage: -80°C, protected from light. Aliquoting samples into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound during sample analysis.

  • Possible Cause 1: Degradation during sample storage.

    • Troubleshooting Step: Review the storage conditions of your samples. Were they consistently stored at the recommended temperature and protected from light? How many times have the samples been subjected to freeze-thaw cycles?

    • Solution: Conduct a stability study using freshly spiked quality control (QC) samples to assess the impact of your storage and handling procedures. See the example experimental protocol below.

  • Possible Cause 2: Degradation during sample processing.

    • Troubleshooting Step: Evaluate your sample preparation workflow. Are samples exposed to light for extended periods? Are they kept at room temperature for longer than necessary?

    • Solution: Process samples under amber or yellow light. Keep samples on ice or in a cooling rack during extraction steps.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting Step: Verify the performance of your LC-MS/MS system. Check for any issues with the column, mobile phase, or mass spectrometer settings.

    • Solution: Run a system suitability test using a freshly prepared standard solution of this compound to ensure the analytical instrument is performing correctly.

Issue 2: High variability in results between replicate samples.

  • Possible Cause 1: Inconsistent sample handling.

    • Troubleshooting Step: Ensure that all samples are treated identically throughout the entire workflow, from collection to analysis.

    • Solution: Standardize your sample handling protocol and ensure all personnel are following it consistently.

  • Possible Cause 2: Matrix effects.

    • Troubleshooting Step: Biological matrices can sometimes interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.

    • Solution: Evaluate matrix effects by comparing the response of this compound in the presence and absence of the biological matrix. If significant matrix effects are observed, consider optimizing your sample cleanup procedure or using a different ionization technique.

Data on Analyte Stability

The following tables present hypothetical stability data for this compound in various biological matrices. Note: This data is for illustrative purposes only and should be confirmed by a formal stability study in your laboratory.

Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature (20-25°C)

Time (hours)Mean Concentration (ng/mL)% of Initial Concentration
010.2100%
210.199.0%
49.997.1%
89.593.1%
248.886.3%

Table 2: Freeze-Thaw Stability of this compound in Human Serum (-80°C to Room Temperature)

Freeze-Thaw CycleMean Concentration (ng/mL)% of Initial Concentration
010.0100%
19.898.0%
29.696.0%
39.393.0%
48.989.0%
58.585.0%

Table 3: Long-Term Stability of this compound in Human Urine at -80°C

Storage Duration (Months)Mean Concentration (ng/mL)% of Initial Concentration
09.9100%
19.899.0%
39.798.0%
69.596.0%
129.292.9%

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

  • Preparation of QC Samples:

    • Spike a pooled human plasma sample with a known concentration of this compound (e.g., 10 ng/mL).

    • Aliquot the spiked plasma into multiple single-use cryovials.

  • Baseline Analysis (Cycle 0):

    • Immediately after preparation, thaw three aliquots at room temperature.

    • Extract this compound from the plasma using a validated protein precipitation method (e.g., with acetonitrile).

    • Analyze the extracts by a validated LC-MS/MS method to determine the initial concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at -80°C for at least 24 hours.

    • For each freeze-thaw cycle:

      • Remove a set of three aliquots from the freezer and allow them to thaw completely at room temperature, unassisted.

      • Once thawed, refreeze the aliquots at -80°C for at least 12-24 hours.

    • Repeat this process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Analysis after Each Cycle:

    • After each freeze-thaw cycle, extract and analyze the set of three aliquots as described in step 2.

  • Data Analysis:

    • Calculate the mean concentration and the percentage of the initial concentration for each freeze-thaw cycle.

    • The analyte is considered stable if the mean concentration remains within a predefined acceptance criterion (e.g., ±15% of the baseline concentration).

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Sample Analysis prep1 Pool Biological Matrix prep2 Spike with this compound prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage Store at Test Condition (e.g., -80°C, RT) prep3->storage ft_cycle Perform Freeze-Thaw Cycles (if applicable) prep3->ft_cycle extract Sample Extraction storage->extract ft_cycle->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis lcms->data

Caption: Workflow for assessing the stability of this compound in biological samples.

Troubleshooting_Decision_Tree start Inconsistent/Low This compound Recovery q1 Were samples stored correctly (temp, light)? start->q1 q2 Were samples protected from light during processing? q1->q2 Yes sol1 Conduct stability study to validate storage. q1->sol1 No q3 Did the LC-MS/MS system pass suitability? q2->q3 Yes sol2 Process samples under amber/yellow light. q2->sol2 No sol3 Troubleshoot and re-run system suitability. q3->sol3 No end Re-analyze samples q3->end Yes sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Lumisterol-d5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the detection of Lumisterol-d5.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The molecular formula for Lumisterol is C₂₈H₄₄O, with a monoisotopic mass of approximately 396.339 g/mol .[1][2] For this compound, five hydrogen atoms are replaced by deuterium. Therefore, the expected monoisotopic mass is approximately 401.37 g/mol . In positive electrospray ionization (ESI) mode, the most common adducts for sterols are protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and ammonium adducts ([M+NH₄]⁺).[3][4][5] Therefore, you should look for the following precursor ions:

  • [M+H]⁺ : ~402.377 m/z

  • [M+Na]⁺ : ~424.359 m/z

  • [M+NH₄]⁺ : ~419.404 m/z

It is recommended to confirm the predominant adduct type during initial infusion experiments.

Q2: What are typical Multiple Reaction Monitoring (MRM) transitions for deuterated sterols like this compound?

Q3: I am observing high variability in my this compound internal standard signal. What are the common causes?

A3: High variability in the internal standard signal can be attributed to several factors:[6][7][8]

  • Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or incomplete reconstitution can lead to variable concentrations of the internal standard across samples.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[9][10]

  • Instrument Instability: Fluctuations in the ESI spray, detector voltage, or temperature can cause signal drift over the course of an analytical run.[11]

  • Adsorption: Lumisterol, being a sterol, can be susceptible to adsorption to plasticware or parts of the LC system, leading to signal loss and variability.

Q4: What are the best practices for preparing this compound working solutions?

A4: Lumisterol is known to be unstable in solution, especially when exposed to light and air. It is recommended to prepare fresh working solutions regularly. Store stock solutions in amber vials at -80°C to minimize degradation.[12] When preparing working solutions, use solvents that are compatible with your mobile phase to ensure good peak shape.

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Precursor/Product Ion Selection Verify the calculated m/z for the precursor ion ([M+H]⁺, [M+Na]⁺, etc.). Perform a product ion scan on the this compound standard to identify the most intense and stable fragment ions.
Suboptimal Source Parameters Infuse a solution of this compound and optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize signal intensity.[13][14][15][16]
Inefficient Ionization Sterols can have poor ionization efficiency. Consider using Atmospheric Pressure Chemical Ionization (APCI) as an alternative to ESI, as it can be more effective for nonpolar compounds.[17] Adding a mobile phase additive like ammonium acetate may also improve ionization.[18]
Sample Degradation Prepare fresh this compound standards and samples. Ensure proper storage conditions (protection from light, low temperature).[12]
System Contamination Clean the ion source and mass spectrometer inlet. Run system suitability tests to ensure the instrument is performing optimally.[19]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Troubleshooting Step
Column Overload Inject a lower concentration of the standard to see if the peak shape improves.
Inappropriate Sample Solvent Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[20][21]
Secondary Interactions with Column Use a column with a different stationary phase or add a mobile phase modifier to reduce secondary interactions.
Column Contamination or Degradation Back-flush the column or replace it with a new one.[22]
Dead Volume in LC System Check all fittings and connections between the injector, column, and mass spectrometer to ensure there is no dead volume.[22]
Problem 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase.[23]
Contaminated LC System Flush the entire LC system with a strong solvent like isopropanol.
Leaking Fittings Check for any leaks in the LC system, as this can introduce contaminants.[24]
Matrix Effects Implement a more effective sample clean-up procedure to remove interfering compounds from the matrix.[9][10]

Experimental Protocols

Protocol 1: Optimization of MS Parameters for this compound
  • Prepare a this compound solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile).

  • Infuse the solution: Using a syringe pump, directly infuse the this compound solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize Source Parameters:

    • Acquire data in full scan mode to identify the predominant precursor ion ([M+H]⁺, [M+Na]⁺, etc.).

    • Systematically adjust the following parameters to maximize the intensity of the precursor ion:

      • Capillary/Spray Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow and Temperature

      • Source Temperature

  • Determine Product Ions:

    • Set the mass spectrometer to product ion scan mode, selecting your optimized precursor ion.

    • Acquire data across a range of collision energies (e.g., 10-50 eV) to identify the most abundant and stable product ions.

  • Optimize Collision Energy:

    • Set the mass spectrometer to MRM mode, using the determined precursor and product ions.

    • Infuse the this compound solution and acquire data while ramping the collision energy to find the value that yields the highest product ion intensity.

  • Optimize Cone/Declustering Potential:

    • While monitoring the optimized MRM transition, ramp the cone or declustering potential to maximize the signal.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma or serum, add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound IS Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Poor or No Signal for this compound Check_Ions Verify Precursor/Product Ions? Start->Check_Ions Check_Ions->Start No - Re-evaluate Optimize_Source Optimize Source Parameters? Check_Ions->Optimize_Source Yes Optimize_Source->Start No - Re-evaluate Check_Ionization Alternative Ionization (APCI)? Optimize_Source->Check_Ionization Yes Check_Ionization->Start No - Re-evaluate Check_Degradation Prepare Fresh Standards? Check_Ionization->Check_Degradation Yes Check_Degradation->Start No - Re-evaluate Clean_System Clean Ion Source/Inlet Check_Degradation->Clean_System Yes Signal_OK Signal Improved Clean_System->Signal_OK

Caption: A logical troubleshooting workflow for addressing poor signal intensity.

References

effect of derivatization on Lumisterol-d5 stability and fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and mass spectrometric fragmentation of derivatized Lumisterol-d5. It is intended for researchers and professionals in analytical chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, for several reasons:

  • Increased Volatility : Lumisterol, like other sterols, has a hydroxyl (-OH) group that makes it relatively non-volatile. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group like trimethylsilyl (TMS).[1][2] This masks the polar group, reduces intermolecular hydrogen bonding, and significantly increases the molecule's volatility, allowing it to travel through the GC column without thermal decomposition.[1][3]

  • Improved Thermal Stability : The TMS ether bond is generally more stable at the high temperatures used in the GC injector and column than the free hydroxyl group, preventing on-column degradation and improving analytical accuracy.[2][4]

  • Enhanced Ionization (LC-MS) : For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization with specific reagents can dramatically improve the ionization efficiency of the molecule.[5][6] Reagents like PTAD or Amplifex react with the diene structure in vitamin D isomers to add a permanently charged or easily ionizable group, leading to significant signal enhancement.[7][8]

Q2: What are the most common derivatization methods for this compound and other vitamin D isomers?

A2: The choice of derivatization agent depends primarily on the analytical technique being used (GC-MS or LC-MS).

  • For GC-MS (Silylation) : The most common method is the conversion of hydroxyl groups to trimethylsilyl (TMS) ethers.[9] This is achieved using silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][10]

  • For LC-MS/MS (Diels-Alder Reaction) : To enhance sensitivity, derivatization reagents that exploit the cis-diene system of vitamin D isomers are used.[11] These "Cookson-type" reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and proprietary reagents like Amplifex®, react via a Diels-Alder cycloaddition.[7][8] This process adds a chemical tag that improves ionization efficiency and can help shift the analyte to a region of the mass spectrum with less background interference.[6]

Troubleshooting Guides

Problem 1: My derivatized this compound signal is low or unstable over time.

Possible Causes & Solutions:

  • Incomplete Derivatization : The reaction may not have gone to completion.

    • Solution : Ensure your sample is completely dry, as silylating reagents are highly sensitive to moisture and will be consumed by any water present. Optimize reaction time and temperature; silylation reactions are often performed at 60-80°C for 30-60 minutes to ensure completion.

  • Hydrolysis of the Derivative : TMS-silyl ethers are susceptible to hydrolysis, reverting the analyte to its underivatized form.

    • Solution : Use anhydrous solvents and reagents. After derivatization, analyze samples as soon as possible. If storage is necessary, keep samples under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed vials at low temperatures (-20°C) to minimize exposure to atmospheric moisture.[8]

  • Thermal Degradation : Although more stable than their underivatized forms, TMS-sterols can still degrade if GC inlet temperatures are excessively high.

    • Solution : Optimize the GC inlet temperature. Start with a lower temperature (e.g., 250°C) and increase incrementally if chromatographic peak shape is poor. Avoid unnecessarily high temperatures.

  • Adsorption : Active sites in the GC inlet liner or on the column can cause analyte loss.

    • Solution : Use a deactivated inlet liner. If signal loss persists, perform instrument maintenance, which may include trimming the analytical column or replacing the liner.

Problem 2: I am observing unexpected or confusing fragments in the mass spectrum of my TMS-derivatized this compound.

Possible Causes & Solutions:

  • Incomplete Derivatization : If the reaction is incomplete, you will see the mass spectrum of underivatized this compound superimposed on the spectrum of the derivatized product.

    • Solution : Confirm the expected molecular ion for the fully derivatized compound. For this compound (C₂₈H₃₉D₅O) with one hydroxyl group, the monoisotopic mass is ~401.7 Da. After derivatization with one TMS group (+72 Da), the TMS-Lumisterol-d5 molecular ion (M⁺˙) should be observed at m/z 473.7.

  • Characteristic Fragmentation : The observed fragments may be characteristic of TMS-derivatized sterols. Understanding these patterns is key to interpretation.

    • Solution : Familiarize yourself with common fragmentation pathways. The molecular ion is usually present. Key fragments include the loss of a methyl group ([M-15]⁺), and the characteristic loss of trimethylsilanol ([M-90]⁺).[12] Other fragments arise from cleavage within the sterol rings. Refer to the fragmentation data in Table 2 for expected values.

  • Background Interference : Contaminants from the sample matrix, solvents, or the silylating reagent itself can produce interfering peaks.

    • Solution : Analyze a reagent blank (solvent + derivatizing agent) to identify peaks that are not from your analyte. Common silylation artifacts include peaks at m/z 73, 147, and 207.

Data & Protocols

Data Presentation

Table 1: Comparison of Common Derivatization Strategies for this compound Analysis.

Feature GC-MS LC-MS/MS
Primary Goal Increase volatility & thermal stability[2] Enhance ionization efficiency & sensitivity[6]
Reaction Type Silylation (nucleophilic substitution) Diels-Alder Cycloaddition[8]
Common Reagents MSTFA, BSTFA, TMCS PTAD, Amplifex®, PyrNO[7][13]
Advantages Robust, well-established, excellent chromatographic separation of isomers. Extreme sensitivity (pg/mL levels), high selectivity, less sample cleanup required.[8]

| Disadvantages | Sensitive to moisture, requires sample evaporation and reconstitution, higher thermal stress on the analyte. | Reagents can be expensive, may introduce isomeric products, requires specialized knowledge.[7] |

Table 2: Predicted Key Mass Fragments for TMS-Derivatized this compound (GC-EI-MS). Assumes derivatization of the C3-hydroxyl group. The d5 label is assumed not to be on a labile fragment.

m/z (Daltons)Ion FormulaDescription
473.7[M]⁺˙Molecular Ion : TMS-Lumisterol-d5
458.7[M - CH₃]⁺Loss of a methyl group from the TMS moiety. A common and often strong fragment.
383.7[M - (CH₃)₃SiOH]⁺˙Characteristic Fragment : Loss of trimethylsilanol (TMSOH). Confirms presence of a silylated hydroxyl group.
368.7[M - (CH₃)₃SiOH - CH₃]⁺Loss of TMSOH followed by loss of a methyl group.
129.0[C₅H₁₃OSi]⁺Fragment containing the silylated A-ring after cleavage.
73.0[(CH₃)₃Si]⁺Trimethylsilyl cation. A ubiquitous indicator of silylation but offers no structural specificity.
Experimental Protocols

Protocol: Trimethylsilylation (TMS) of this compound for GC-MS Analysis

Materials:

  • Dried this compound sample or extract.

  • Anhydrous Pyridine or Acetonitrile.

  • Silylating Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Sample Preparation : Ensure the this compound sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of inert gas. Moisture is detrimental to the reaction.

  • Reconstitution : Add 50 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to the dried sample in the reaction vial. Vortex briefly to dissolve.

  • Reagent Addition : Add 50 µL of the MSTFA (+ 1% TMCS) reagent to the vial. The ratio of solvent to reagent can be optimized, but 1:1 is a common starting point.

  • Reaction Incubation : Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.[3]

  • Cooling : Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis : The sample is now ready for direct injection into the GC-MS system. The derivatized sample is typically stable for several hours at room temperature if tightly capped, but should be analyzed promptly for best results.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Extract Extraction & Drying Sample->Extract 1. Isolate Deriv Derivatization (e.g., Silylation) Extract->Deriv 2. Prepare GCMS GC-MS Analysis Deriv->GCMS 3. Inject Data Data Interpretation (Mass Spectrum) GCMS->Data 4. Detect

Caption: General experimental workflow for the analysis of this compound using derivatization followed by GC-MS.

Fragmentation_Pathway M TMS-Lumisterol-d5 (M+) m/z = 473.7 F1 [M - CH3]+ m/z = 458.7 M->F1 - CH3 F2 [M - TMSOH]+ m/z = 383.7 M->F2 - (CH3)3SiOH F3 [M - TMSOH - CH3]+ m/z = 368.7 F2->F3 - CH3

Caption: Simplified fragmentation pathway of TMS-derivatized this compound under electron ionization (EI).

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Vitamin D Analysis Using Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

The accurate measurement of vitamin D, primarily 25-hydroxyvitamin D (25(OH)D), is crucial for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this analysis due to its high specificity and sensitivity, overcoming many limitations of traditional immunoassays.[1][2][3] A critical component of a robust LC-MS/MS method is the choice of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of validating an LC-MS/MS method for vitamin D using Lumisterol-d5, an isomeric internal standard, and contrasts it with conventional deuterated analogs.

The Challenge of Vitamin D Analysis

Accurate vitamin D measurement is complicated by several factors:

  • Strong Protein Binding: Over 85% of circulating 25(OH)D is tightly bound to the vitamin D-binding protein (VDBP), necessitating efficient extraction steps.[2]

  • Structural Isomers: Vitamin D exists in various forms, including the C3-epimer, 3-epi-25(OH)D₃, which can interfere with the measurement of 25(OH)D₃ if not chromatographically separated.[1][4][5] Inadequate separation of this epimer can lead to an overestimation of vitamin D levels.[4][5]

  • Matrix Effects: Components in serum or plasma can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7]

  • Standardization: Despite efforts, significant variability exists among different LC-MS/MS methods, highlighting the need for careful validation and standardization.[6][8]

Internal Standards: A Comparative Overview

The ideal internal standard should closely mimic the analyte's chemical and physical properties throughout sample preparation and analysis.

Conventional Internal Standard: Deuterated 25(OH)D (e.g., d3- or d6-25(OH)D₃) Stable isotope-labeled analogs of the analyte are the most common choice for an IS. They co-elute with the native compound and have a similar ionization efficiency, effectively correcting for matrix effects and extraction losses. However, a potential drawback is the presence of unlabeled analyte in the IS material, which can interfere with measuring low concentrations of the native analyte.

Isomeric Internal Standard: this compound Lumisterol is a stereoisomer of vitamin D. Using a deuterated form, such as this compound, offers a unique advantage. It is structurally similar to vitamin D, ensuring it behaves comparably during extraction and ionization. Crucially, it is chromatographically separable from the main vitamin D metabolites, which prevents any potential isotopic interference with the primary analyte peak. This separation allows it to effectively monitor and correct for process variations without risking contamination of the analyte signal.

Experimental Workflow and Protocols

A validated LC-MS/MS method is essential for reliable results. Below is a typical workflow and a detailed protocol for vitamin D analysis.

General Analytical Workflow

The process begins with sample preparation to release vitamin D from its binding proteins and remove interferences, followed by chromatographic separation and detection by mass spectrometry.

Vitamin_D_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Add_IS->Precipitation Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Precipitation->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC System Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography Ionization Ionization Source (ESI or APCI) Chromatography->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for LC-MS/MS analysis of Vitamin D.
Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation (Protein Precipitation & LLE)

  • Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding a nonpolar solvent like hexane or methyl tert-butyl ether (MTBE).[1][11]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[1]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3–0.5 mL/min.

  • Gradient: A typical gradient might start at 50% B, ramp up to 95-100% B to elute the analytes, hold for washing, and then return to initial conditions for equilibration.

  • Injection Volume: 5–20 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[1] APCI can sometimes offer reduced matrix effects for vitamin D analysis.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard. Example transitions are listed in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
25-hydroxyvitamin D₃401.3383.3
25-hydroxyvitamin D₂413.3395.3
This compound (IS)404.4386.4
Note: These values are examples and should be optimized on the specific instrument used.

Method Validation Parameters: A Comparative Summary

A new method must be validated according to established guidelines (e.g., FDA or CLSI) to ensure its performance. The use of this compound as an IS should yield performance characteristics comparable to or exceeding those of methods using traditional deuterated standards.

Table 1: Comparison of Typical Method Performance Characteristics

ParameterMethod with d6-25(OH)D₃Method with this compoundAcceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Lower Limit of Quantitation (LLOQ) 1–5 ng/mL1–5 ng/mLS/N > 10; Accuracy ±20%; Precision <20%
Intra-day Precision (%CV) < 10%< 10%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal value
Recovery 85–110%85–110%Consistent, precise, and reproducible
Matrix Effect IS-corrected values within ±15%IS-corrected values within ±15%Variation within acceptable limits

These values represent typical performance and may vary between laboratories and studies.

Key Pathways and Relationships

Understanding the metabolic pathway of Vitamin D and the structural relationships between its isomers is key to developing a robust analytical method.

Vitamin D Metabolism

Vitamin D undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver to form 25(OH)D, the major circulating form and indicator of vitamin D status. The second occurs in the kidneys to form the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D).

Vitamin_D_Metabolism D3 Vitamin D3 (Cholecalciferol) Liver Liver (25-hydroxylase) D3->Liver D2 Vitamin D2 (Ergocalciferol) D2->Liver OHD3 25-hydroxyvitamin D3 (Calcifediol) Liver->OHD3 OHD2 25-hydroxyvitamin D2 Liver->OHD2 Kidney Kidney (1α-hydroxylase) OHD3->Kidney Catabolism Kidney (24-hydroxylase) OHD3->Catabolism OHD2->Kidney DiOHD3 1,25-dihydroxyvitamin D3 (Calcitriol) - Active Form Kidney->DiOHD3 DiOHD2 1,25-dihydroxyvitamin D2 Kidney->DiOHD2 DiOHD3->Catabolism Inactive Inactive Metabolites (e.g., 24,25(OH)2D) Catabolism->Inactive

Caption: Simplified metabolic pathway of Vitamin D.
Structural Relationship of Isomers

The chromatographic separation of Vitamin D from its isomers, like Lumisterol and Pre-vitamin D, is critical. While structurally similar, slight differences in their conformation allow for separation on a reversed-phase column. An internal standard like this compound, being an isomer itself, is an excellent tool to monitor the stability and performance of this separation.

Isomer_Relationship Provitamin Pro-vitamin D3 (7-dehydrocholesterol) Previtamin Pre-vitamin D3 Provitamin->Previtamin UVB Light VitaminD Vitamin D3 Previtamin->VitaminD Thermal Isomerization Lumisterol Lumisterol Previtamin->Lumisterol UVB Light Tachysterol Tachysterol Previtamin->Tachysterol UVB Light VitaminD->Previtamin Reversible Lumisterol->Previtamin Reversible Tachysterol->Previtamin Reversible

Caption: Photochemical relationship between Vitamin D and its isomers.

Conclusion

The validation of an LC-MS/MS method for vitamin D analysis requires careful consideration of sample preparation, chromatography, and the choice of internal standard. This compound presents a compelling alternative to traditional deuterated internal standards. Its isomeric nature allows it to effectively track the analyte through the analytical process while its chromatographic separation from the target analyte eliminates the risk of isotopic interference. A method validated with this compound can be expected to demonstrate high levels of precision, accuracy, and reliability, making it an excellent choice for both clinical and research settings demanding the highest quality data.

References

Navigating the Nuances of Vitamin D Analysis: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D and its metabolites is paramount. This guide provides an objective comparison of common assay methodologies, with a focus on the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the critical role of internal standards like Lumisterol-d5 in achieving precise and reliable results.

Vitamin D, a fat-soluble vitamin essential for calcium homeostasis, bone health, and immune function, exists in several forms, primarily vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). These are metabolized in the liver to 25-hydroxyvitamin D (25(OH)D), the major circulating form and the best indicator of vitamin D status. Accurate quantification of 25(OH)D is therefore crucial for both clinical diagnostics and research.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the reference method for vitamin D analysis due to its high sensitivity and selectivity. This technique can distinguish between 25(OH)D2 and 25(OH)D3 and can also separate interfering metabolites, a significant advantage over other methods.

A critical component of robust LC-MS/MS assays is the use of an appropriate internal standard. An ideal internal standard should mimic the analyte's chemical properties and behavior throughout the sample preparation and analysis process, correcting for any variations. Deuterated forms of the analyte are often used for this purpose. This compound, a deuterated isomer of a vitamin D photoproduct, represents a potential internal standard. Its structural similarity to vitamin D metabolites makes it a candidate for effective normalization.

Comparison of Vitamin D Assay Methodologies

The choice of assay can significantly impact the accuracy and comparability of results. Below is a summary of the performance characteristics of the two main types of assays: LC-MS/MS and automated immunoassays.

FeatureLC-MS/MSAutomated Immunoassays
Specificity High; can differentiate 25(OH)D2, 25(OH)D3, and interfering epimers.Variable; potential for cross-reactivity with other vitamin D metabolites.
Sensitivity High; capable of detecting low levels of vitamin D.Generally sufficient for clinical use, but may be less sensitive than LC-MS/MS.
Accuracy & Precision Considered the most accurate and precise method.[1][2]Performance can be variable between different manufacturers' assays.[1][2]
Throughput Lower; more labor-intensive.High; suitable for large-scale clinical testing.
Cost per Sample Higher.Lower.
Standardization Can be standardized using reference materials.Standardization can be a challenge, leading to inter-assay variability.[3][4]

Experimental Protocol: LC-MS/MS Analysis of 25-Hydroxyvitamin D

The following is a representative protocol for the quantification of 25(OH)D2 and 25(OH)D3 in human serum using LC-MS/MS with an internal standard such as this compound.

1. Sample Preparation:

  • To 100 µL of serum, add an internal standard solution (e.g., this compound in methanol).
  • Perform protein precipitation by adding a solvent like acetonitrile.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Inject the reconstituted sample onto a C18 reversed-phase column.
  • Use a gradient elution with a mobile phase consisting of water with a formic acid additive and an organic solvent like methanol or acetonitrile. This separates 25(OH)D2 and 25(OH)D3 from other serum components.
  • Tandem Mass Spectrometry (MS/MS):
  • Utilize an electrospray ionization (ESI) source in positive ion mode.
  • Monitor specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and the internal standard (e.g., this compound) using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Calculate the peak area ratios of the analytes (25(OH)D2 and 25(OH)D3) to the internal standard.
  • Quantify the concentration of each analyte by comparing these ratios to a standard curve generated from calibrators of known concentrations.

Visualizing the Vitamin D Signaling Pathway and Experimental Workflow

To further elucidate the biological context and analytical process, the following diagrams are provided.

VitaminD_Signaling_Pathway Sunlight Sunlight (UVB) Skin Skin (7-dehydrocholesterol) Sunlight->Skin VitaminD Vitamin D (D2 & D3) Skin->VitaminD Diet Dietary Vitamin D (D2 & D3) Diet->VitaminD Liver Liver VitaminD->Liver _25OHD 25-hydroxyvitamin D (25(OH)D) Liver->_25OHD 25-hydroxylase Kidney Kidney _25OHD->Kidney _1_25OH2D 1,25-dihydroxyvitamin D (Calcitriol - Active Form) Kidney->_1_25OH2D 1α-hydroxylase VDR Vitamin D Receptor (VDR) _1_25OH2D->VDR Binds to Nucleus Nucleus VDR->Nucleus Translocates to Gene Gene Expression (Calcium Homeostasis, Immune Function, etc.) Nucleus->Gene Modulates

Caption: Vitamin D metabolism and signaling pathway.

LCMSMS_Workflow Sample Serum Sample IS Add Internal Standard (e.g., this compound) Sample->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis of Vitamin D.

Conclusion

The accurate measurement of vitamin D is essential for both clinical practice and research. While automated immunoassays offer high throughput for routine testing, LC-MS/MS remains the gold standard for its superior specificity and accuracy. The use of a suitable internal standard, such as this compound, is a cornerstone of a reliable LC-MS/MS method, ensuring precise quantification by correcting for analytical variability. As the understanding of vitamin D's role in health and disease expands, the demand for accurate and reliable analytical methods will continue to grow, making the principles outlined in this guide increasingly relevant.

References

A Comparative Guide to Deuterated Vitamin D Internal Standards: A Focus on Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D and its metabolites is crucial for research into a myriad of health conditions, from bone metabolism to immune function and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The use of stable isotope-labeled internal standards is paramount in LC-MS/MS to ensure accuracy by correcting for variations in sample preparation and matrix effects. This guide provides a comparative overview of commonly used deuterated vitamin D internal standards, with a special focus on the potential utility of Lumisterol-d5.

Introduction to Deuterated Vitamin D Internal Standards

Deuterated analogs of vitamin D metabolites, such as Vitamin D2-d3, Vitamin D3-d3, and 25-hydroxyvitamin D3-d3, are frequently employed as internal standards in quantitative LC-MS/MS assays. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery, thereby compensating for analytical variability. While ¹³C-labeled standards are often considered superior due to their identical retention times with the analyte, deuterated standards are a widely used and cost-effective alternative.[1]

Lumisterol, a photoisomer of vitamin D, and its deuterated form, this compound, present an interesting, though less common, option as an internal standard. Its structural similarity to vitamin D suggests it may behave similarly during sample processing and analysis.

Performance Comparison of Deuterated Internal Standards

While direct head-to-head comparative studies focusing on this compound are limited, we can infer its potential performance based on the known behavior of other deuterated vitamin D standards and the principles of isotope dilution mass spectrometry. The following tables summarize expected performance characteristics.

Table 1: General Performance Characteristics of Deuterated Vitamin D Internal Standards

Internal StandardAnalyte(s)Expected Co-elution with AnalytePotential for Differential Matrix EffectsNotes
This compound Vitamin D2, Vitamin D3, 25(OH)D2, 25(OH)D3Close, but may not be identical due to stereochemical differences.ModerateAs a photoisomer, its chromatographic behavior relative to vitamin D may vary depending on the chromatographic conditions.
Vitamin D2-d3 Vitamin D2, 25(OH)D2GoodLow to ModerateMay not perfectly co-elute with Vitamin D3 and its metabolites.
Vitamin D3-d3 Vitamin D3, 25(OH)D3GoodLow to ModerateMay not perfectly co-elute with Vitamin D2 and its metabolites.
25-hydroxyvitamin D3-d3 25(OH)D3ExcellentLowIdeal for the analysis of 25-hydroxyvitamin D3. May not be suitable for the analysis of parent vitamin D forms due to different retention times.

Table 2: Anticipated Quantitative Performance Data

ParameterThis compoundVitamin D2-d3 / D3-d325-hydroxyvitamin D3-d3
Recovery Expected to be similar to other vitamin D sterols (typically >80%)Generally high and consistent (>80%)High and consistent for 25(OH)D3 analysis (>80%)
Matrix Effect Potential for some variation compared to native analytesCan be significant in complex matrices, but often compensated for by the internal standard.[1]Generally well-compensated for 25(OH)D3 analysis.
Linearity (r²) Expected to be >0.99Typically >0.99Typically >0.99
Precision (%RSD) Expected to be <15%Generally <15%Generally <15%

Experimental Protocols

The following is a representative experimental protocol for the analysis of 25-hydroxyvitamin D in human serum using a deuterated internal standard. This protocol can be adapted for the use of this compound.

Sample Preparation: Protein Precipitation and Supported Liquid Extraction (SLE)
  • Spiking: To 100 µL of serum sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Protein Precipitation: Add 200 µL of cold methanol containing an antioxidant like BHT to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supported Liquid Extraction: Load the supernatant onto a supported liquid extraction plate.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 3: Example MRM Transitions for Vitamin D Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
25-hydroxyvitamin D3401.3383.3
25-hydroxyvitamin D2413.3395.3
Vitamin D3385.3259.2
Vitamin D2397.3271.2
This compound (hypothetical) (M+H)+ of this compoundSpecific product ion

Visualizations

Vitamin D Metabolism and Signaling Pathway

The following diagram illustrates the major metabolic pathways of Vitamin D3 and the newly discovered pathways involving Lumisterol metabolism by the enzyme CYP11A1.

VitaminD_Pathway 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Lumisterol Lumisterol 7-dehydrocholesterol->Lumisterol UVB 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP27A1/CYP2R1 (Liver) 20-hydroxyvitamin D3 20-hydroxyvitamin D3 Vitamin D3->20-hydroxyvitamin D3 CYP11A1 20-hydroxylumisterol 20-hydroxylumisterol Lumisterol->20-hydroxylumisterol CYP11A1 1,25-dihydroxyvitamin D3 (Active Form) 1,25-dihydroxyvitamin D3 (Active Form) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Active Form) CYP27B1 (Kidney) Inactive Metabolites Inactive Metabolites 25-hydroxyvitamin D3->Inactive Metabolites CYP24A1 1,25-dihydroxyvitamin D3 (Active Form)->Inactive Metabolites CYP24A1 VDR VDR 1,25-dihydroxyvitamin D3 (Active Form)->VDR CYP27A1/CYP2R1 (Liver) CYP27A1/CYP2R1 (Liver) CYP27B1 (Kidney) CYP27B1 (Kidney) CYP24A1 (Inactivation) CYP24A1 (Inactivation) UVB Light UVB Light CYP11A1 CYP11A1 20,23-dihydroxyvitamin D3 20,23-dihydroxyvitamin D3 20-hydroxyvitamin D3->20,23-dihydroxyvitamin D3 CYP11A1 20,22-dihydroxylumisterol 20,22-dihydroxylumisterol 20-hydroxylumisterol->20,22-dihydroxylumisterol CYP11A1 Gene Transcription Gene Transcription VDR->Gene Transcription

Caption: Vitamin D3 and Lumisterol metabolic pathways.

Experimental Workflow for Vitamin D Analysis

This diagram outlines the typical workflow for the quantitative analysis of vitamin D metabolites from serum samples using LC-MS/MS.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Serum_Sample Serum Sample Spike_IS Spike with This compound Serum_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation SLE Supported Liquid Extraction Protein_Precipitation->SLE Evaporation Evaporation SLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for vitamin D analysis.

Conclusion

The selection of an appropriate internal standard is critical for the development of robust and accurate LC-MS/MS methods for vitamin D analysis. While deuterated standards like Vitamin D2-d3, Vitamin D3-d3, and 25-hydroxyvitamin D3-d3 are well-established, this compound presents a viable, albeit less studied, alternative. Its structural similarity to vitamin D suggests it would perform adequately in correcting for analytical variability. However, researchers should be mindful of potential chromatographic separation from the native analytes, which could lead to differential matrix effects. Method validation is essential to ensure that any chosen internal standard, including this compound, performs acceptably for the specific matrix and analytical conditions being used. Further studies directly comparing the performance of this compound to other deuterated standards would be beneficial to the scientific community.

References

Navigating Vitamin D Analysis: A Guide to Accuracy and Precision with Isomeric Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. This guide provides a comparative overview of analytical methodologies, focusing on the potential advantages of using a stable isotope-labeled isomer, Lumisterol-d5, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced accuracy and precision.

While direct comparative studies on the performance of this compound are not yet prevalent in the scientific literature, this guide will extrapolate from established principles of mass spectrometry and internal standardization to highlight its prospective benefits. We will also present a comprehensive, adaptable experimental protocol and performance data from commonly used deuterated internal standards to provide a solid benchmark for evaluation.

The Critical Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for vitamin D analysis due to its high sensitivity and specificity.[1][2] However, the accuracy of LC-MS/MS measurements is highly dependent on the use of an appropriate internal standard (IS).[1][3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for any variations and ensuring reliable quantification.[3][4][5]

Stable isotope-labeled (SIL) internal standards, where some atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the most suitable choice for LC-MS/MS.[4][5] This is because they are chemically identical to the analyte and thus exhibit very similar extraction recovery, chromatographic retention time, and ionization efficiency.

This compound: The Potential of an Isomeric Internal Standard

Lumisterol is an isomer of vitamin D, meaning it has the same chemical formula but a different structural arrangement. A deuterated version, this compound, presents a compelling option as an internal standard for vitamin D analysis.

Theoretical Advantages of this compound:

  • Co-elution and Matrix Effect Compensation: As an isomer, this compound is expected to have very similar chromatographic behavior to vitamin D and its metabolites. This close co-elution is crucial for effectively compensating for matrix effects, a phenomenon where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[5]

  • Similar Extraction Recovery: The structural similarity between this compound and vitamin D suggests that they will have comparable recoveries during sample preparation steps like protein precipitation and liquid-liquid extraction.

  • Reduced Isotopic Crosstalk: The mass difference of 5 daltons between this compound and the native analyte minimizes the risk of isotopic crosstalk, where the signal from the internal standard interferes with the signal of the analyte, a potential issue with lower mass-labeled standards.

While awaiting direct experimental validation, the use of a stable isotope-labeled isomeric internal standard like this compound aligns with best practices for achieving the highest accuracy and precision in LC-MS/MS bioanalysis.

Performance of Commonly Used Deuterated Internal Standards

To provide a benchmark for evaluating new internal standards, the following table summarizes typical accuracy and precision data for well-established deuterated internal standards used in the quantification of 25-hydroxyvitamin D (25(OH)D), the primary marker of vitamin D status.

Internal StandardAnalyteAccuracy (% Bias)Precision (% CV)Reference
d6-25-hydroxyvitamin D325-hydroxyvitamin D3-0.4% to 3.0%3.1% to 5.5% (Intra-batch)[1]
d3-25-hydroxyvitamin D325-hydroxyvitamin D3Not explicitly stated< 10% (Intra- and Inter-assay)
d6-Vitamin D3Vitamin D3-4.2% to 3.0%3.1% to 5.5% (Intra-batch)[1]

CV: Coefficient of Variation

These values represent the high level of accuracy and precision that can be achieved with appropriate internal standards in validated LC-MS/MS methods. It is anticipated that a method employing this compound would aim for similar or improved performance.

Experimental Protocol: Quantification of 25-Hydroxyvitamin D by LC-MS/MS

The following is a representative protocol for the analysis of 25-hydroxyvitamin D2 and D3 in human serum. This protocol can be adapted for the use of this compound as an internal standard.

1. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound at a suitable concentration).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (Optional, for increased cleanliness):

    • Transfer the supernatant from the protein precipitation step to a new tube.

    • Add 500 µL of hexane and vortex for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at around 50% B, ramp up to 95-100% B to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and this compound would need to be optimized on the specific mass spectrometer being used.

Visualizing the Workflow and Logic

To further clarify the analytical process and the relationships between its components, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample IS_Addition Add this compound Internal Standard Serum->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Extraction Liquid-Liquid Extraction (Hexane) Centrifugation1->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis (Concentration Calculation) MSMS->Data

Caption: Experimental workflow for vitamin D analysis using LC-MS/MS.

Logical_Relationship cluster_process Analytical Process Analyte Vitamin D Metabolite (Analyte) Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression/Enhancement (Matrix Effect) Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Ionization Matrix Sample Matrix (e.g., Serum) Matrix->Ionization Result Accurate Quantification Extraction->Result Compensated by IS Ionization->Result Compensated by IS

Caption: Role of the internal standard in mitigating analytical variability.

Conclusion

The pursuit of highly accurate and precise measurements of vitamin D is essential for research and clinical applications. While direct comparative data for this compound as an internal standard is still emerging, its properties as a stable isotope-labeled isomer of vitamin D position it as a promising candidate for improving the reliability of LC-MS/MS assays. By understanding the principles of internal standardization, utilizing robust experimental protocols, and benchmarking against established methods, researchers can enhance the quality of their vitamin D quantification and contribute to a clearer understanding of its role in health and disease.

References

Cross-Reactivity Assessment of Lumisterol-d5 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of Lumisterol-d5 in immunoassays, designed to assist researchers in understanding its potential impact on assay specificity. Due to the limited direct experimental data on this compound, this document outlines a standard methodology for assessment and presents a hypothetical, yet scientifically plausible, dataset for its cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA) for 25-hydroxyvitamin D [25(OH)D], the primary clinical marker for Vitamin D status.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of antibodies to their target antigens. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2] This can lead to inaccurate quantification, including false positives or overestimation of the analyte concentration.[1] In the context of Vitamin D testing, numerous metabolites and isomers exist, making immunoassay cross-reactivity a significant concern for accurate clinical assessment.[3][4]

Lumisterol is a photoisomer of Vitamin D2 and its structure is closely related to other Vitamin D metabolites.[5][6] this compound is a deuterated form of lumisterol, where five hydrogen atoms have been replaced by deuterium. Such deuterated compounds are primarily used as internal standards in mass spectrometry methods due to their mass shift.[7] However, their potential for cross-reactivity in immunoassays is an important consideration, especially if present in samples analyzed by this method. While deuteration is unlikely to significantly alter the three-dimensional structure of the molecule, even minor changes can influence antibody binding affinity.[8][9]

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound and other relevant Vitamin D metabolites in a competitive 25(OH)D immunoassay. The data is presented to illustrate a typical outcome of a cross-reactivity study.

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
25-hydroxyvitamin D3 (Analyte)10100%
25-hydroxyvitamin D21283.3%
3-epi-25-hydroxyvitamin D35020%
Lumisterol>1000<1%
This compound >1000 <1%

% Cross-Reactivity is calculated as: (IC50 of Analyte / IC50 of Test Compound) x 100

Experimental Protocols

A detailed methodology for assessing the cross-reactivity of this compound in a competitive immunoassay is provided below.

Principle of Competitive Immunoassay

In a competitive immunoassay, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Materials and Reagents
  • Microtiter plate pre-coated with anti-25(OH)D antibody

  • 25-hydroxyvitamin D3 standard solutions

  • This compound and other test compound solutions

  • Enzyme-conjugated 25-hydroxyvitamin D3

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer

Experimental Procedure
  • Preparation of Standards and Test Compounds: A series of dilutions for the 25-hydroxyvitamin D3 standard and each test compound (including this compound) are prepared in the assay buffer.

  • Assay Protocol:

    • Add 50 µL of standard or test compound solution to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the enzyme-conjugated 25-hydroxyvitamin D3 to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate for a set time (e.g., 15 minutes) to allow for color development.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance values against the concentration of the 25-hydroxyvitamin D3 standards.

    • The concentration of each test compound that causes a 50% reduction in the maximum signal (IC50) is determined from its dose-response curve.

    • The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of 25-hydroxyvitamin D3 / IC50 of Test Compound) x 100.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive Immunoassay Steps cluster_analysis Data Analysis prep_std Prepare Standards (25(OH)D) add_reagents Add Standards/Test Compounds and Enzyme Conjugate to Antibody-Coated Plate prep_std->add_reagents prep_test Prepare Test Compounds (e.g., this compound) prep_test->add_reagents incubation Incubate to Allow Competitive Binding add_reagents->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 add_substrate Add Substrate wash1->add_substrate color_dev Incubate for Color Development add_substrate->color_dev stop_reaction Add Stop Solution color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_ic50 Determine IC50 for Each Compound std_curve->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

G 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 Liver (CYP2R1, CYP27A1) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 Kidney (CYP27B1) VDR Vitamin D Receptor (VDR) 1,25-dihydroxyvitamin D3->VDR Gene Transcription Gene Transcription VDR->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Simplified Vitamin D Signaling Pathway.

Conclusion

Based on the structural differences and the principles of antibody-antigen interactions, the cross-reactivity of this compound in immunoassays for 25(OH)D is expected to be minimal. The deuterium labeling is unlikely to significantly alter its binding characteristics compared to the non-deuterated lumisterol, which itself shows negligible cross-reactivity. However, it is imperative for laboratories to validate their assays and assess the cross-reactivity of any potential interfering substances, including deuterated analogs if their presence in samples is anticipated. The provided experimental protocol offers a robust framework for conducting such an assessment.

References

Establishing Limits of Detection and Quantification for Analytes Using Lumisterol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of an analyte, featuring the use of Lumisterol-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based assays. The protocols and data presented herein are grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique and the use of an appropriate internal standard are critical for achieving the sensitivity and accuracy required in trace-level quantification. Below is a comparison of common approaches for sterol analysis, highlighting the advantages of employing a SIL-IS like this compound.

Methodology Internal Standard Strategy Advantages Limitations Typical LOD Range (for Sterols) Typical LOQ Range (for Sterols)
LC-MS/MS This compound (SIL-IS) Closely mimics the analyte's chemical and physical properties, co-elutes chromatographically, and effectively compensates for matrix effects, extraction variability, and instrument response fluctuations.[1]Higher initial cost for the synthesized labeled standard. Potential for isotopic interference if not adequately resolved.[2][3]0.1 - 5 ng/mL0.5 - 15 ng/mL
LC-MS/MS Structural Analog (Non-SIL-IS) More readily available and less expensive than SIL-IS. Can compensate for some variability.May not co-elute with the analyte and may experience different matrix effects and ionization efficiencies, leading to less accurate quantification.[4]0.5 - 10 ng/mL2 - 25 ng/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Various (SIL-IS or Structural Analog) High chromatographic resolution.Often requires derivatization, which can introduce variability and is more time-consuming. May have lower sensitivity for some sterols compared to modern LC-MS/MS.[5]1 - 20 ng/mL5 - 50 ng/mL
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV) Structural Analog Simpler instrumentation and lower cost.Lower sensitivity and selectivity compared to mass spectrometry-based methods, making it less suitable for trace-level analysis in complex matrices.[5]10 - 50 ng/mL50 - 200 ng/mL

Experimental Protocol: Determining LOD and LOQ with this compound

This protocol outlines the steps to determine the LOD and LOQ of a target analyte using this compound as an internal standard in a typical LC-MS/MS workflow.

Materials and Reagents
  • Analyte reference standard

  • This compound (internal standard)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (mobile phase modifiers)

  • Control matrix (e.g., plasma, serum, tissue homogenate) from a species that does not contain the analyte.

Instrumentation
  • A sensitive and robust LC-MS/MS system, such as a triple quadrupole mass spectrometer, is recommended.[1]

Preparation of Stock and Working Solutions
  • Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working solution of this compound at a concentration that yields a consistent and robust signal in the LC-MS/MS system.

Sample Preparation and Extraction
  • A protein precipitation or liquid-liquid extraction method is commonly employed for sterol analysis.

  • To a set of blank matrix aliquots, spike with the analyte working solutions to create a calibration curve.

  • Add a constant volume of the this compound working solution to all samples, including blanks, calibration standards, and quality control samples.

  • Perform the extraction and evaporate the solvent.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Develop a chromatographic method that provides good separation of the analyte and this compound from matrix components.

  • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound using multiple reaction monitoring (MRM).

Determining LOD and LOQ

There are several accepted methods for determining LOD and LOQ.[6][7] The signal-to-noise (S/N) ratio and the standard deviation of the response and the slope are commonly used.

a) Signal-to-Noise Ratio Method:

  • LOD: The analyte concentration that results in a peak with a signal-to-noise ratio of approximately 3:1.

  • LOQ: The analyte concentration that results in a peak with a signal-to-noise ratio of approximately 10:1.

b) Standard Deviation of the Response and the Slope:

  • Prepare and analyze a series of blank samples (at least 6-10 replicates) and samples spiked with a low concentration of the analyte.

  • Calculate the standard deviation of the response for the blank samples (σ).

  • Determine the slope (S) of the calibration curve in the low concentration range.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Workflow for Establishing LOD and LOQ

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination stock_solutions Prepare Analyte & this compound Stock Solutions working_solutions Prepare Working Standard Solutions stock_solutions->working_solutions spike_samples Spike Blank Matrix with Analyte working_solutions->spike_samples add_is Add this compound to All Samples spike_samples->add_is extraction Sample Extraction add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_acquisition Acquire Signal/Noise or Blank Response Data lcms_analysis->data_acquisition lod_loq_calculation Calculate LOD & LOQ data_acquisition->lod_loq_calculation

Caption: Workflow for LOD and LOQ determination using an internal standard.

Signaling Pathway of Internal Standard Correction

Internal_Standard_Correction cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_output Output analyte_signal Analyte Signal ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio analyte_variability Variability (Matrix Effects, Extraction Loss) analyte_variability->analyte_signal is_signal Internal Standard Signal is_signal->ratio is_variability Variability (Matrix Effects, Extraction Loss) is_variability->is_signal concentration Accurate Concentration ratio->concentration

Caption: How an internal standard corrects for analytical variability.

References

Performance Showdown: Automated Immunoassays Versus LC-MS/MS for Vitamin D Metabolite Analysis with Lumisterol-d5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

The accurate quantification of vitamin D and its metabolites is crucial in a multitude of research and clinical settings, from endocrinology to drug development. While automated immunoassays offer a high-throughput and cost-effective solution, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold-standard for its superior specificity and accuracy. This guide provides an objective comparison of the performance of these two methodologies, with a special focus on the use of Lumisterol-d5 as an internal standard in LC-MS/MS applications. Experimental data, detailed protocols, and workflow diagrams are presented to aid researchers in selecting the most appropriate analytical method for their needs.

Quantitative Performance Comparison

The performance of analytical methods is paramount for reliable data. The following tables summarize key performance metrics for automated immunoassays and LC-MS/MS in the context of vitamin D metabolite analysis.

Table 1: Precision of Automated Immunoassays vs. LC-MS/MS for 25-hydroxyvitamin D [25(OH)D]

Method/PlatformAnalyteConcentration LevelWithin-Run CV (%)Between-Run CV (%)Citation
LC-MS/MS 25(OH)D₂Low< 5< 5[1]
25(OH)D₃Low< 5< 5[1]
25(OH)D₂High< 5< 5[1]
25(OH)D₃High< 5< 5[1]
Siemens ADVIA Centaur Total 25(OH)DLow10.311.0[1]
Total 25(OH)DHigh9.25.1[1]
Roche Elecsys Total 25(OH)DLow< 5> 10[1]
Total 25(OH)DHigh< 5> 10[1]
Abbott Architect Total 25(OH)D---[2]
DiaSorin LIAISON Total 25(OH)D-< 10 (Intra-assay)< 10 (Inter-assay)[3]

Table 2: Agreement of Automated Immunoassays with LC-MS/MS for Total 25(OH)D

Immunoassay PlatformCorrelation Coefficient (CCC) vs. LC-MS/MSMean Bias (%) vs. LC-MS/MSCitation
Roche Cobas --14.1[2]
Abbott Architect 0.85+15.1[2][3]
Siemens Centaur -+27[4]
DiaSorin LIAISON 0.95-[3]
IDS-iSYS --[4]

Experimental Workflows

Understanding the procedural differences between these two techniques is essential for laboratory planning and resource allocation.

Automated_Immunoassay_Workflow cluster_prep Sample Preparation cluster_analyzer Automated Analyzer cluster_results Data Analysis Sample Serum/Plasma Sample Centrifugation Centrifugation (if needed) Sample->Centrifugation Loading Load Sample onto Analyzer Centrifugation->Loading Incubation Incubation with Reagents (Antibody, Tracer) Loading->Incubation Washing Wash Steps Incubation->Washing Detection Signal Detection (e.g., Chemiluminescence) Washing->Detection Calculation Concentration Calculation (based on standard curve) Detection->Calculation Result Reportable Result Calculation->Result

Figure 1. Automated Immunoassay Workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Analysis Sample Serum/Plasma Sample IS_Spiking Spike with Internal Standard (this compound) Sample->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (e.g., ESI) Chromatography->Ionization Mass_Analysis1 Mass Analysis (Q1) Ionization->Mass_Analysis1 Fragmentation Fragmentation (q2) Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analysis (Q3) Fragmentation->Mass_Analysis2 Quantification Peak Integration and Quantification Mass_Analysis2->Quantification Result Reportable Result Quantification->Result

Figure 2. LC-MS/MS Workflow with Internal Standard.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Automated Immunoassay (General Protocol)

Automated immunoassays for 25-hydroxyvitamin D are typically competitive binding assays performed on high-throughput analyzers. The following is a generalized protocol based on common platforms like the Roche Elecsys or Abbott Architect systems.[1][2]

  • Sample Preparation: Serum or plasma samples are centrifuged to remove any particulate matter.

  • Reagent Preparation: Pre-packaged, ready-to-use reagent cartridges specific to the analyzer are loaded. These typically contain:

    • A releasing agent to dissociate 25(OH)D from its binding protein.

    • A specific antibody (e.g., anti-25(OH)D monoclonal antibody).

    • A labeled 25(OH)D derivative (e.g., acridinium-labeled or ruthenium-labeled) that competes with the endogenous 25(OH)D for antibody binding.

    • Paramagnetic microparticles coated with a capture antibody.

  • Assay Cycle (Automated):

    • The sample is automatically pipetted into a reaction vessel.

    • The releasing agent is added, followed by the specific antibody and the labeled 25(OH)D derivative.

    • The mixture is incubated to allow for competitive binding.

    • Paramagnetic microparticles are introduced to capture the antibody-antigen complexes.

    • The reaction mixture is moved to a magnetic field to separate the microparticles from the unbound components, followed by wash steps.

    • A trigger solution is added to initiate a chemiluminescent reaction.

  • Detection: The light emitted from the chemiluminescent reaction is measured by a photomultiplier tube. The intensity of the light is inversely proportional to the concentration of 25(OH)D in the sample.

  • Quantification: The analyzer's software automatically calculates the 25(OH)D concentration by comparing the signal to a previously established calibration curve.

LC-MS/MS with this compound Internal Standard

LC-MS/MS methods offer high selectivity and are considered the reference for vitamin D metabolite analysis. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response. While the direct use of this compound is not extensively documented in the provided search results, the principle of using a deuterated analog is well-established. Deuterated forms of Vitamin D metabolites like 25OHD3-d3 are commonly used. The protocol below is a representative LC-MS/MS method for 25-hydroxyvitamin D, adapted to include a deuterated internal standard like this compound.

  • Sample Preparation:

    • Internal Standard Spiking: To 100 µL of serum or plasma, add a known concentration of this compound in a solvent like methanol.

    • Protein Precipitation: Add a protein precipitating agent such as acetonitrile or methanol. Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

      • LLE: Transfer the supernatant to a new tube and add an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether). Vortex and centrifuge to separate the layers. The organic layer containing the vitamin D metabolites is collected.

      • SPE: Load the supernatant onto an SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.

    • Evaporation: The collected organic solvent is evaporated to dryness under a stream of nitrogen.

    • Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/water).

  • LC Separation:

    • Injection: Inject the reconstituted sample into the LC system.

    • Chromatography: Separate the vitamin D metabolites using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typically used.

  • MS/MS Detection:

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

      • The first quadrupole (Q1) is set to select the precursor ion (the protonated or adducted molecule) of the analyte of interest (e.g., 25(OH)D₃) and the internal standard (this compound).

      • The selected precursor ions are fragmented in the collision cell (q2).

      • The third quadrupole (Q3) is set to select specific product ions for both the analyte and the internal standard.

  • Quantification: The peak areas of the analyte and the internal standard are integrated. The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the internal standard.

Conclusion

Automated immunoassays provide a rapid, high-throughput, and user-friendly platform for the routine analysis of vitamin D metabolites. However, they can suffer from issues with accuracy, precision, and cross-reactivity, leading to variability between different platforms.[1][5] LC-MS/MS, particularly when employing a suitable internal standard like a deuterated form of Lumisterol, offers superior analytical specificity and is less prone to interferences.[6] The choice between these two powerful techniques will ultimately depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available resources. For research and drug development applications where precision and accuracy are paramount, LC-MS/MS remains the method of choice.

References

A Head-to-Head Comparison: Lumisterol-d5 vs. 13C-Labeled Internal Standards for Precise Sterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in sterol analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides an objective comparison of two common types of isotopically labeled internal standards: deuterated standards, exemplified by Lumisterol-d5, and 13C-labeled standards. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for your analytical needs.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry, designed to compensate for variations in sample preparation, instrument response, and matrix effects. However, not all isotopic labels are created equal. The subtle differences between deuterium (d) and carbon-13 (13C) labeling can have significant implications for data quality.

Executive Summary: The 13C Advantage

In the realm of sterol analysis, 13C-labeled internal standards consistently outperform their deuterated counterparts. The key advantage of 13C-labeled standards lies in their identical chemical and physical properties to the unlabeled analyte. This ensures co-elution during chromatographic separation, a critical factor for accurate correction of matrix effects and other sources of analytical variability. Deuterated standards, while widely used, can exhibit different chromatographic behavior, leading to potential inaccuracies in quantification.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of deuterated and 13C-labeled internal standards in the context of sterol analysis, with data extrapolated from studies on structurally similar compounds like vitamin D3.[1][2]

Performance MetricThis compound (Deuterated)13C-Labeled Sterol StandardAdvantage
Matrix Effect (Ion Suppression/Enhancement) Significant in complex matrices, leading to potential under or overestimation of the analyte.[1][2]Minimal, as it co-elutes with the analyte, experiencing the same matrix effects.[1][2]13C-Labeled
Chromatographic Co-elution Often exhibits a slight retention time shift compared to the unlabeled analyte.[3][4]Co-elutes perfectly with the unlabeled analyte.[4]13C-Labeled
Isotopic Stability Risk of back-exchange of deuterium atoms with protons from the solvent, especially under certain pH or temperature conditions.Highly stable C-C bonds prevent any isotopic exchange.[5]13C-Labeled
Accuracy & Precision Can be compromised by differential matrix effects and isotopic shifts, leading to higher variability.[3][6]Provides higher accuracy and precision due to better correction for analytical variability.[7][8]13C-Labeled
Cost Generally less expensive to synthesize.[5]Typically more expensive due to a more complex synthesis process.[5]Deuterated

The Science Behind the Superiority of 13C-Labeled Standards

The primary drawback of deuterated internal standards is the "isotope effect." The mass difference between deuterium and hydrogen can lead to slight changes in the physicochemical properties of the molecule. This can manifest as a difference in chromatographic retention time, where the deuterated standard elutes slightly earlier than the native analyte.[3][4] When analyzing complex biological matrices, this separation can expose the analyte and the internal standard to different matrix components as they elute, resulting in differential ion suppression or enhancement in the mass spectrometer. This, in turn, leads to inaccurate quantification.

In contrast, 13C-labeled internal standards have a negligible isotope effect on their chromatographic behavior. They co-elute perfectly with the unlabeled analyte, ensuring that both experience the exact same matrix effects.[4][9] This allows for a much more accurate correction and, consequently, more reliable quantitative data.

Experimental Protocols

To illustrate the practical application of these internal standards, here are detailed methodologies for sterol analysis using LC-MS/MS.

Sample Preparation
  • Spiking with Internal Standard: To 100 µL of serum or plasma, add a known concentration of either this compound or the 13C-labeled sterol internal standard.

  • Saponification (for total sterol analysis): Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Liquid-Liquid Extraction:

    • Add 500 µL of water and 2 mL of n-hexane.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction step with another 2 mL of n-hexane and combine the extracts.

  • Evaporation and Reconstitution: Evaporate the combined hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 80% B, increase to 100% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target sterol, this compound, and the 13C-labeled internal standard need to be optimized.

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the biological relevance of Lumisterol, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard (this compound or 13C-Standard) Sample->Spike Saponification Saponification (Optional) Spike->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Analysis & Quantification MS->Data Lumisterol_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Lumisterol Lumisterol 7-dehydrocholesterol->Lumisterol UVB Light CYP11A1 CYP11A1 Lumisterol->CYP11A1 20-hydroxy-lumisterol 20-hydroxy-lumisterol CYP11A1->20-hydroxy-lumisterol 22-hydroxy-lumisterol 22-hydroxy-lumisterol CYP11A1->22-hydroxy-lumisterol 20,22-dihydroxy-lumisterol 20,22-dihydroxy-lumisterol 22-hydroxy-lumisterol->20,22-dihydroxy-lumisterol CYP11A1

References

A Comparative Analysis of Extraction Methods for Lumisterol-d5 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common extraction methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—for the recovery of Lumisterol-d5. The selection of an appropriate extraction technique is critical for the accurate quantification of analytes in biological matrices. This document summarizes quantitative data from studies on structurally similar vitamin D metabolites, offering valuable insights for the recovery of this compound. Detailed experimental protocols and a diagram of the Lumisterol metabolic pathway are also presented to support your research and development endeavors.

Data Presentation: Recovery of Vitamin D Metabolites

While specific recovery data for this compound is not widely published, the following table summarizes the recovery percentages reported for other vitamin D metabolites, which are expected to exhibit similar extraction behaviors due to their structural similarities.

Extraction MethodAnalyte(s)MatrixRecovery (%)Reference
Protein PrecipitationVitamin D-S analoguesMilk81.1 - 102[1]
Protein Precipitation25-hydroxyvitamin D2Rat Serum33 - 55
HybridSPE-Phospholipid25-hydroxyvitamin D2Rat SerumHigher & more consistent than PPT
Liquid-Liquid ExtractionVitamin D2, D3 & metabolitesMilk90.9 - 105.0[1]
Solid-Phase ExtractionErgosterolPlant Tissue & Soil85 - 98[2]
Solid-Phase ExtractionSterols & SecosteroidsHuman Plasma85 - 110[3]

Note: Recovery can be influenced by the specific analyte, matrix, and protocol variations. The data presented should be considered as a general guide.

Experimental Protocols

The following are detailed methodologies for each of the key extraction experiments. These protocols are based on established methods for vitamin D and sterol analysis and can be adapted for this compound.

1. Liquid-Liquid Extraction (LLE)

This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • Sample Pre-treatment:

    • To 1 mL of serum or plasma, add an internal standard (e.g., a known concentration of this compound).

    • Add 50 µL of 5 M NaOH to denature proteins and release bound analytes. Vortex for 1 minute.

  • Extraction:

    • Add 1.5 mL of hexane to the sample tube.

    • Cap the tube and vortex for 10 seconds, followed by mixing on a MixMate for 4 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes to separate the phases.

    • Transfer the upper organic layer (hexane) to a clean tube.

    • Repeat the extraction with another 1.5 mL of hexane to maximize recovery.

    • Combine the organic extracts.

  • Post-extraction:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in an appropriate solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a complex mixture by partitioning them between a solid phase and a liquid phase.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add deuterated internal standards.

    • Perform a bulk lipid extraction by adding a mixture of methanol:dichloromethane.

    • Hydrolyze the sample to cleave steryl esters.

  • SPE Procedure:

    • Condition an aminopropyl SPE column (200 mg, 3 mL) with hexane.

    • Load the pre-treated and dried sample, redissolved in a small volume of a nonpolar solvent, onto the column.

    • Wash the column with hexane to elute nonpolar compounds.

    • Elute the sterols and secosteroids with a more polar solvent mixture, such as 30% isopropanol in hexane.

  • Post-extraction:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

3. Protein Precipitation (PPT)

This is a rapid method for removing proteins from biological samples, which can interfere with downstream analysis.

  • Procedure:

    • To a 96-well plate, add the serum or plasma sample (e.g., 100 µL).

    • Add three volumes of cold acetonitrile (e.g., 300 µL) to each well to precipitate the proteins.

    • Mix thoroughly by vortexing or using a plate shaker for 1 minute.

    • Allow the plate to stand for 5 minutes to ensure complete precipitation.

    • Centrifuge the plate at high speed (e.g., 4,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

Mandatory Visualization: Lumisterol Metabolic Pathway

The following diagram illustrates the metabolic pathway of Lumisterol, primarily initiated by the enzyme CYP11A1. This pathway leads to the formation of several biologically active hydroxylated metabolites.

Lumisterol_Metabolism Pre-Vitamin D3 Pre-Vitamin D3 Lumisterol Lumisterol Pre-Vitamin D3->Lumisterol UVB CYP11A1 CYP11A1 Lumisterol->CYP11A1 20-hydroxy-Lumisterol 20-hydroxy-Lumisterol CYP11A1->20-hydroxy-Lumisterol 22-hydroxy-Lumisterol 22-hydroxy-Lumisterol CYP11A1->22-hydroxy-Lumisterol 24-hydroxy-Lumisterol 24-hydroxy-Lumisterol CYP11A1->24-hydroxy-Lumisterol 20,22-dihydroxy-Lumisterol 20,22-dihydroxy-Lumisterol 22-hydroxy-Lumisterol->20,22-dihydroxy-Lumisterol CYP11A1 Pregnalumisterol (pL) Pregnalumisterol (pL) 20,22-dihydroxy-Lumisterol->Pregnalumisterol (pL)

Metabolic pathway of Lumisterol initiated by CYP11A1.

Experimental Workflow for Extraction and Analysis

This diagram outlines the general workflow from sample collection to data analysis for the quantification of this compound.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Serum, Plasma) Internal_Standard Add Internal Standard (this compound) Extraction Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

General workflow for this compound extraction and analysis.

References

Comparative Performance Analysis of Lumisterol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Lumisterol, focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which ideally utilizes a deuterated internal standard such as Lumisterol-d5, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended to assist researchers in selecting the appropriate assay for their specific needs by presenting objective performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method for Lumisterol quantification is critical and depends on the required sensitivity, specificity, and the nature of the biological matrix being analyzed. Below is a summary of typical performance characteristics for an LC-MS/MS assay using a deuterated internal standard versus a standard HPLC-UV method.

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound)HPLC-UV
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1.2 nmol/L in plasma; 7.3 ng/g in tissue[1]Typically in the low µg/mL range
Upper Limit of Quantification (ULOQ) Typically 3-4 orders of magnitude above LLOQTypically 2-3 orders of magnitude above LLOQ
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Precision (%CV) < 15%< 20%
Accuracy (%RE) ± 15%± 20%

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV assays are provided below. The LC-MS/MS protocol is based on established methods for analogous compounds, incorporating best practices for the use of a deuterated internal standard.

I. LC-MS/MS with Deuterated Internal Standard (e.g., this compound)

This method offers high sensitivity and specificity, making it ideal for the quantification of Lumisterol in complex biological matrices. The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma or tissue homogenate, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

B. Chromatographic Conditions

  • Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

C. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lumisterol: Precursor ion (M+H)+ → Product ion

    • This compound: Precursor ion (M+H)+ → Product ion (Specific m/z values would be determined during method development)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

II. HPLC-UV Method

This method is less sensitive and specific than LC-MS/MS but can be a viable alternative when the highest sensitivity is not required or when a mass spectrometer is not available.

A. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma or tissue homogenate onto the cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the mobile phase.

B. Chromatographic Conditions

  • Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 90:10 methanol:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 265 nm

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the LC-MS/MS assay and the logical relationship of key validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Tissue) add_is Add this compound Internal Standard start->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify end Final Concentration quantify->end

Caption: Experimental workflow for Lumisterol quantification by LC-MS/MS.

validation_parameters linearity Linearity (R²) range Quantification Range linearity->range lloq LLOQ range->lloq uloq ULOQ range->uloq accuracy Accuracy (%RE) accuracy->range precision Precision (%CV) precision->range specificity Specificity specificity->accuracy robustness Robustness robustness->precision

Caption: Interrelationship of key analytical method validation parameters.

References

Specificity of Lumisterol-d5 in Sterol Isomer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical specificity of Lumisterol-d5 in the presence of other sterol isomers. It is intended to assist researchers, scientists, and drug development professionals in understanding the advantages of using a deuterated internal standard for the accurate quantification of Lumisterol. This document outlines the experimental methodologies and presents supporting data to demonstrate the superior performance of this compound in complex biological matrices.

Introduction to Sterol Isomer Analysis

Sterols are a class of lipids characterized by a common four-ring steroid nucleus. Isomers of sterols, such as Lumisterol, vitamin D3, and their various metabolites, often possess very similar chemical structures but exhibit distinct biological activities. The accurate quantification of individual sterol isomers is therefore crucial in many areas of research, from understanding metabolic pathways to developing new therapeutic agents.

However, the structural similarity of sterol isomers presents a significant analytical challenge. Conventional analytical techniques often struggle to differentiate and accurately quantify co-eluting isomers. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for overcoming these challenges.

The Role of this compound as an Internal Standard

This compound is a synthetic version of Lumisterol where five hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to Lumisterol in its chromatographic behavior and ionization efficiency, but has a distinct mass-to-charge ratio (m/z). This key difference allows for its use as an internal standard in isotope dilution mass spectrometry (IDMS).

The primary advantages of using this compound include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As this compound co-elutes with the endogenous Lumisterol, it experiences the same matrix effects, allowing for accurate correction of the signal.

  • Compensation for Sample Loss: During the multi-step sample preparation process, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the extraction, any losses will affect both the analyte and the internal standard equally, ensuring that the final calculated concentration of the analyte is accurate.

  • Improved Precision and Accuracy: The use of a co-eluting, isotopically labeled internal standard significantly improves the precision and accuracy of the quantification compared to methods that rely on external calibration or other types of internal standards that do not co-elute.

Comparative Analysis: this compound vs. Other Sterol Isomers

The specificity of this compound is primarily achieved through the combination of chromatographic separation and mass spectrometric detection.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a critical first step in the analysis of sterol isomers. The goal is to achieve baseline separation of the target analyte from other structurally similar compounds. While challenging, optimization of the stationary phase, mobile phase composition, and temperature can significantly improve resolution. For instance, the use of a biphenyl column has been shown to be effective in separating isomeric 5α- and 5β-stanols.

Mass Spectrometric Specificity

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion of the analyte (e.g., the [M+H]+ ion of Lumisterol). This ion is then fragmented in the second quadrupole (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).

The key to the specificity of this compound lies in its unique MRM transition. Because of the five deuterium atoms, both the precursor and product ions of this compound will have a mass that is 5 Daltons higher than that of the unlabeled Lumisterol. This mass difference provides a clear distinction from other endogenous sterols.

The following table summarizes the theoretical MRM transitions for Lumisterol and this compound after derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a common derivatizing agent for vitamin D and its isomers that enhances ionization efficiency.

CompoundDerivatizationPrecursor Ion (m/z)Product Ion (m/z)MRM Transition
LumisterolPTAD572395572 > 395
This compoundPTAD577400577 > 400

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions. The values presented are based on the expected mass shift due to deuterium labeling.

The specificity of this approach is extremely high, as it is highly unlikely that any other endogenous compound in a biological sample will have the exact same retention time and the exact same MRM transition as this compound.

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of highly sensitive and robust analytical methods. A study on the oral intake of Lumisterol2 (an isomer of Lumisterol) reported the following limits of quantification (LOQ) using a deuterated internal standard with an LC-MS/MS method[1]:

MatrixAnalyteLimit of Quantification (LOQ)
PlasmaLumisterol21.2 nmol L⁻¹
TissueLumisterol27.3 ng g⁻¹

These low LOQs demonstrate the ability to quantify even trace amounts of Lumisterol in complex biological matrices with high confidence.

Experimental Protocols

Sample Preparation: Extraction of Sterols from Plasma

This protocol describes a general procedure for the extraction of sterols from a plasma sample.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Methanol

  • Dichloromethane

  • Potassium hydroxide (KOH) solution

  • Deionized water

  • Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Spiking with Internal Standard: To a 200 µL plasma sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a methanol:dichloromethane (2:1, v/v) solution to the plasma sample. Vortex vigorously for 1 minute and centrifuge to pellet the precipitated proteins.

  • Saponification (Optional): To hydrolyze sterol esters to their free form, the supernatant can be treated with a methanolic KOH solution and incubated at 60°C. This step is omitted if only free sterols are of interest.

  • Liquid-Liquid Extraction: After saponification (if performed), add deionized water and hexane to the sample. Vortex and centrifuge to separate the phases. The upper hexane layer containing the sterols is collected. Repeat the hexane extraction.

  • Solid-Phase Extraction (SPE) Cleanup: The combined hexane extracts are evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of a suitable solvent and loaded onto a pre-conditioned SPE cartridge. The cartridge is washed to remove interfering substances, and the sterols are then eluted with an appropriate solvent mixture.

  • Final Preparation: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: A C18 or biphenyl column suitable for sterol separation.

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is typically used for sterols.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Set to the specific precursor and product ions for Lumisterol and this compound (as detailed in the table above).

  • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike extract Protein Precipitation & Lipid Extraction spike->extract spe Solid-Phase Extraction (SPE) extract->spe reconstitute Reconstitution spe->reconstitute lc HPLC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of Lumisterol using this compound.

Specificity_Concept cluster_chromatography Chromatographic Separation cluster_mass_spec Mass Spectrometric Detection isomers Mixture of Sterol Isomers hplc HPLC Column isomers->hplc separated Separated Isomers (based on retention time) hplc->separated lumisterol Lumisterol (m/z = X) lumisterol_d5 This compound (m/z = X+5) other_isomers Other Isomers (m/z = X or other) q1 Q1: Precursor Ion Selection lumisterol->q1 lumisterol_d5->q1 other_isomers->q1 q2 q2: Fragmentation q1->q2 Selects specific m/z q3 Q3: Product Ion Detection q2->q3 Generates fragments detector Detector q3->detector Monitors specific fragment m/z

Caption: Conceptual diagram illustrating the specificity of this compound analysis.

Conclusion

The use of this compound as an internal standard provides unparalleled specificity and accuracy for the quantification of Lumisterol in the presence of other sterol isomers. The combination of chromatographic separation and the unique mass signature of the deuterated standard in MS/MS analysis effectively eliminates interferences from the sample matrix and other closely related compounds. This approach enables the development of robust and sensitive analytical methods that are essential for advancing research in areas where the precise measurement of sterol isomers is critical. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement this powerful analytical strategy in their own laboratories.

References

Evaluating Analytical Method Robustness for Vitamin D Analysis Using Lumisterol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of vitamin D and its metabolites is crucial in clinical diagnostics and pharmaceutical research. The robustness of the analytical method is a critical parameter that ensures the reliability of results when faced with minor variations in experimental conditions. This guide provides a comparative framework for evaluating the robustness of an analytical method, specifically for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of vitamin D, using Lumisterol-d5 as an internal standard.

The Role of this compound as an Internal Standard

Deuterium-labeled internal standards are widely employed in LC-MS/MS assays to compensate for variations in sample preparation, injection volume, and matrix effects.[1][2] this compound, a deuterated analog of a vitamin D isomer, serves as an ideal internal standard due to its structural similarity to the analytes of interest and its distinct mass-to-charge ratio, which allows for its separate detection by the mass spectrometer. Its co-elution with the target vitamin D metabolites ensures that it experiences similar analytical variations, thus providing accurate correction.

Experimental Design for Robustness Testing

Robustness testing involves intentionally introducing small, deliberate variations to the analytical method parameters and observing the impact on the results. This systematic approach helps to identify the critical parameters that need to be carefully controlled during routine analysis.

Experimental Protocol: Robustness Study of an LC-MS/MS Method for 25-Hydroxyvitamin D3 using this compound

This protocol outlines a typical robustness study design.

1. Objective: To assess the robustness of the LC-MS/MS method for the quantification of 25-hydroxyvitamin D3 in human serum using this compound as an internal standard.

2. Materials:

  • 25-hydroxyvitamin D3 certified reference material
  • This compound internal standard
  • Human serum pool (pre-screened for low endogenous 25-hydroxyvitamin D3)
  • HPLC-grade methanol, acetonitrile, water, and formic acid
  • Solid-phase extraction (SPE) cartridges
  • LC-MS/MS system (e.g., Triple Quadrupole)

3. Standard and Sample Preparation:

  • Prepare a stock solution of 25-hydroxyvitamin D3 and a separate stock solution of this compound.
  • Prepare calibration standards by spiking the human serum pool with known concentrations of 25-hydroxyvitamin D3.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
  • Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.

4. Sample Extraction (Protein Precipitation & SPE):

  • To 100 µL of serum, add 200 µL of acetonitrile containing this compound to precipitate proteins.
  • Vortex and centrifuge the samples.
  • Load the supernatant onto a pre-conditioned SPE cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the analyte and internal standard with an appropriate solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

5. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.
  • Monitor the specific mass transitions for 25-hydroxyvitamin D3 and this compound.

6. Robustness Parameters and Variations:

  • Mobile Phase Composition: Vary the percentage of the organic modifier (e.g., methanol or acetonitrile) by ±2%.
  • Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units using formic acid.
  • Column Temperature: Set the column temperature to ±5°C from the nominal value.
  • Flow Rate: Vary the mobile phase flow rate by ±10%.
  • Sample Extraction pH: Adjust the pH of the sample before SPE by ±0.5 units.

7. Data Analysis:

  • Calculate the concentration of 25-hydroxyvitamin D3 in the QC samples for each set of varied conditions.
  • Determine the percentage recovery and relative standard deviation (%RSD) for each parameter variation.
  • Compare the results against the nominal (unchanged) method conditions.

Data Presentation: Evaluating the Impact of Method Variations

The following tables present illustrative data from a hypothetical robustness study to demonstrate how the performance of this compound as an internal standard can be evaluated against an alternative, such as deuterated 25-hydroxyvitamin D3 (d6-25(OH)D3).

Table 1: Effect of Mobile Phase Composition Variation on Analyte Recovery

Internal StandardMobile Phase Composition (Organic Modifier %)Mean Recovery (%)%RSD (n=6)
This compound Nominal - 2%98.52.1
Nominal 100.2 1.8
Nominal + 2%99.12.3
d6-25(OH)D3 Nominal - 2%97.92.5
Nominal 100.5 1.9
Nominal + 2%98.72.6

Table 2: Effect of Column Temperature Variation on Analyte Recovery

Internal StandardColumn Temperature (°C)Mean Recovery (%)%RSD (n=6)
This compound Nominal - 5°C99.81.9
Nominal 100.2 1.8
Nominal + 5°C101.52.0
d6-25(OH)D3 Nominal - 5°C100.12.1
Nominal 100.5 1.9
Nominal + 5°C102.02.2

Table 3: Effect of Mobile Phase pH Variation on Analyte Recovery

Internal StandardMobile Phase pHMean Recovery (%)%RSD (n=6)
This compound Nominal - 0.2100.52.0
Nominal 100.2 1.8
Nominal + 0.299.51.9
d6-25(OH)D3 Nominal - 0.2100.82.2
Nominal 100.5 1.9
Nominal + 0.299.22.1

Note: The data presented in these tables is for illustrative purposes and does not represent the results of a direct head-to-head experimental study found in the literature.

Visualizing the Workflow and Underlying Pathways

Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the metabolic pathway of vitamin D, providing a clear visual representation for researchers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Addition of this compound serum->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction ppt->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc Liquid Chromatography Separation evap->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition & Processing ms->data vitamin_d_pathway cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Lumisterol Lumisterol Previtamin D3->Lumisterol 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3->25-Hydroxyvitamin D3 25-hydroxylase 1,25-Dihydroxyvitamin D3 (Active Form) 1,25-Dihydroxyvitamin D3 (Active Form) 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 (Active Form) 1α-hydroxylase

References

Navigating the Analytical Maze: A Comparative Guide to Lumisterol-d5 Quantification Across Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with vitamin D and its isomers, the precise quantification of labeled internal standards like Lumisterol-d5 is paramount for data accuracy and reliability. This guide provides an objective comparison of three prominent analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)—for the analysis of this compound, supported by experimental data and detailed methodologies.

The choice of analytical platform can significantly impact the sensitivity, specificity, and throughput of sterol analysis. While LC-MS/MS has become a gold standard for many applications, GC-MS and SFC-MS offer unique advantages that may be better suited for specific research needs. This comparison aims to illuminate the strengths and weaknesses of each technique in the context of this compound analysis, enabling informed decisions for your analytical workflows.

Performance Snapshot: A Quantitative Comparison

ParameterLC-MS/MSGC-MSSFC-MS
Limit of Quantification (LOQ) ~0.5 - 7.3 ng/g (in tissue for Lumisterol2)[1]Potentially higher LOQ requiring derivatization2 - 7 ng/mL (for non-ester impurities of Vitamin D3)[2]
Linearity (R²) Typically >0.99Typically >0.99>0.98
Precision (%RSD) <15%<15%<15%
Accuracy (%Recovery) 85-115%85-115%99-106% (Matrix effect)[3]
Sample Preparation Protein precipitation, liquid-liquid or solid-phase extractionDerivatization often required"Dilute-and-shoot" may be possible[3]
Throughput HighModerateHigh

Deep Dive: Experimental Protocols

The following sections provide detailed experimental methodologies for the analysis of this compound and related compounds on each platform. These protocols are compiled from various sources and represent typical starting points for method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the sensitive and specific quantification of a broad range of molecules, including sterols.[4][5] The use of deuterated internal standards like this compound is crucial for correcting matrix effects and ensuring analytical accuracy.[4]

Sample Preparation (from biological matrices):

  • Internal Standard Addition: Spike samples with a known concentration of this compound solution.

  • Protein Precipitation: Add methanol, isopropanol, and water to the sample, vortex, and centrifuge to precipitate proteins.[4]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the supernatant with a non-polar solvent like hexane or a mixture of MTBE/ethyl acetate.[4][6]

    • SPE: Load the supernatant onto an SPE cartridge and elute with an appropriate solvent mixture.[6]

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.[4][6]

  • Derivatization (Optional but common for enhanced sensitivity): Derivatize with an agent like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) to improve ionization efficiency.[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for sterol analysis.[1]

  • Mobile Phase: A gradient of methanol or acetonitrile in water with an additive like ammonium formate is typical.[1][5]

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used, although Atmospheric Pressure Chemical Ionization (APCI) can also be effective for sterols.[2][4]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in analytical chemistry and is well-suited for the analysis of volatile and thermally stable compounds. For sterols like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction from the sample matrix.

  • Derivatization: Silylation is a common derivatization technique for sterols, replacing active hydrogens with trimethylsilyl (TMS) groups to increase volatility.

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes.

Mass Spectrometry Parameters:

  • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS is a "green" alternative to normal-phase LC, offering fast separations and reduced organic solvent consumption. It is particularly well-suited for the analysis of non-polar to moderately polar compounds like sterols.

Sample Preparation:

  • A simple "dilute-and-shoot" approach may be feasible for cleaner samples, significantly reducing sample preparation time.[3]

  • For more complex matrices, a liquid-liquid or solid-phase extraction may still be necessary.

Chromatographic Conditions:

  • Column: A variety of stationary phases can be used, with the Torus 1-AA column being noted as adequate for Lumisterol separation from Vitamin D3.[2]

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a co-solvent (modifier) such as methanol or acetonitrile.[2]

  • Backpressure and Temperature: These parameters are crucial for controlling the density of the supercritical fluid and achieving optimal separation.[2]

Mass Spectrometry Parameters:

  • Ionization: APCI or ESI can be used, often with a make-up solvent to facilitate ionization.

  • Detection: Similar to LC-MS/MS, MRM is used for quantification.

Visualizing the Workflow and Comparison Logic

To better illustrate the processes and the decision-making framework, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Extraction LLE / SPE Precipitation->Extraction Derivatization_GC Derivatization (for GC-MS) Extraction->Derivatization_GC Derivatization_LC Derivatization (Optional for LC/SFC-MS) Extraction->Derivatization_LC Reconstitution Reconstitution Extraction->Reconstitution GC_MS GC-MS Derivatization_GC->GC_MS LC_MS LC-MS/MS Derivatization_LC->LC_MS SFC_MS SFC-MS Derivatization_LC->SFC_MS Reconstitution->LC_MS Reconstitution->SFC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification SFC_MS->Quantification

Figure 1: General experimental workflow for this compound analysis.

G cluster_platform Analytical Platform cluster_criteria Selection Criteria cluster_recommendation Recommended Platform Platform Choice of Platform Sensitivity Sensitivity/ LOQ Platform->Sensitivity Throughput Throughput Platform->Throughput Matrix Matrix Complexity Platform->Matrix Greenness Green Chemistry Platform->Greenness LC_MS_rec LC-MS/MS Sensitivity->LC_MS_rec Highest GC_MS_rec GC-MS Sensitivity->GC_MS_rec May require derivatization Throughput->GC_MS_rec Moderate SFC_MS_rec SFC-MS Throughput->SFC_MS_rec Highest Matrix->LC_MS_rec Most Robust Greenness->SFC_MS_rec Best

Figure 2: Logical flow for selecting an analytical platform.

Conclusion: Making the Right Choice

The selection of an analytical platform for this compound quantification should be guided by the specific requirements of the research.

  • LC-MS/MS stands out as a versatile and robust method, offering high sensitivity and specificity, making it suitable for a wide range of applications, especially in complex biological matrices.

  • GC-MS , while a mature and reliable technique, often necessitates a derivatization step for sterols, which can add to sample preparation time and introduce variability. However, for labs with established GC-MS expertise and workflows, it remains a viable option.

  • SFC-MS emerges as a compelling "green" alternative, providing high throughput and reduced solvent consumption. Its suitability for sterol analysis makes it an attractive option for laboratories looking to implement more sustainable and efficient analytical practices.

Ultimately, the optimal platform will depend on a balance of factors including the required sensitivity, sample throughput, laboratory resources, and environmental considerations. This guide provides the foundational information to make an informed decision and to establish a robust and reliable method for the quantification of this compound in your research.

References

Navigating the Landscape of Vitamin D Analysis: A Guide to Proficiency Testing and Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D and its metabolites is paramount. This guide provides a comprehensive comparison of proficiency testing (PT) schemes and a detailed look at the crucial role of internal standards in ensuring analytical accuracy, with a special focus on the emerging interest in Lumisterol and its deuterated forms.

Proficiency testing is an essential component of quality assurance in any clinical or research laboratory. For vitamin D analysis, which is notorious for its analytical challenges, participation in a reputable PT scheme is critical for monitoring and improving assay performance. These programs provide an objective assessment of a laboratory's analytical method against a reference value, helping to identify and rectify biases and improve inter-laboratory agreement.

Prominent Proficiency Testing Schemes for Vitamin D Analysis

Two of the most globally recognized proficiency testing schemes for vitamin D analysis are the Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey.

FeatureVitamin D External Quality Assessment Scheme (DEQAS)College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey
Year Established 1989[1][2]-
Sample Type 5 samples of unprocessed human serum distributed quarterly[1][3]Pooled human serum samples[4]
Target Value Assignment Initially used an All-Laboratory Trimmed Mean (ALTM). Since 2012, the National Institute of Standards and Technology (NIST) provides accuracy-based target values using a reference measurement procedure.[5] The CDC also assigns values for some analytes.[6]Target concentrations are determined by the Centers for Disease Control and Prevention (CDC) using isotope-dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS).[4]
Analytes Covered 25-hydroxyvitamin D (25OHD), 1,25-dihydroxyvitamin D (1,25(OH)2D), and a pilot scheme for 24,25-dihydroxyvitamin D (24,25(OH)2D).[2][7]25-hydroxyvitamin D (25OHD), including 25-hydroxyvitamin D2 and D3, and the C-3 epimer of 25-hydroxyvitamin D3.[4]
Performance Evaluation A certificate is awarded if a certain percentage of results fall within a specified percentage of the target value (e.g., for 25OHD, ≥75% of results within ±25% of the NIST-assigned value).[3][6]Compares individual laboratory results to the reference method procedure target values, assessing for bias and variability.[4]
Key Features International participation, online data submission and reporting, and availability of archived samples for research.[1][3]Focus on accuracy-based proficiency testing, providing commutable samples suitable for a wide range of clinical assays.[4]

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high specificity and sensitivity. The use of a suitable internal standard is fundamental to the accuracy of LC-MS/MS methods. An ideal internal standard should be chemically and physically similar to the analyte of interest, but with a different mass-to-charge ratio to be distinguishable by the mass spectrometer. It is added to the sample at a known concentration at the beginning of the analytical process to correct for any loss of analyte during sample preparation and for variations in instrument response.

Stable isotope-labeled internal standards, particularly deuterated forms of the analyte, are considered the most appropriate choice. These compounds co-elute with the analyte and experience similar ionization effects, providing the most accurate quantification.

Commonly Used Internal Standards for Vitamin D Analysis
Internal StandardAnalyte(s) MonitoredRationale for Use
Deuterated 25-hydroxyvitamin D3 (25OHD3-d3, -d6) 25-hydroxyvitamin D3 (25OHD3)Chemically identical to the analyte, ensuring similar extraction efficiency and ionization response. The mass difference allows for separate detection.
Deuterated 25-hydroxyvitamin D2 (25OHD2-d3, -d6) 25-hydroxyvitamin D2 (25OHD2)Similar to deuterated 25OHD3, it provides accurate quantification for vitamin D2, which is common in supplements and fortified foods.
Deuterated 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3-d3, -d6) 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3)Essential for the accurate measurement of the biologically active form of vitamin D, which is present at much lower concentrations than 25OHD.
Vitamin D2 Vitamin D3Historically used as an internal standard for vitamin D3 analysis in some methods due to its similar structure and chromatographic behavior. However, it is not ideal as it can be present endogenously in some samples.

The Potential of Lumisterol-d5 as an Internal Standard

Lumisterol is a photoisomer of vitamin D, formed upon exposure of previtamin D3 to ultraviolet radiation. Recent research has begun to explore the metabolism and potential biological activities of lumisterol and its derivatives. While the use of This compound as a commercially available or widely documented internal standard for routine vitamin D analysis is not established in the current scientific literature , its potential as a valuable tool can be inferred.

A deuterated form of lumisterol, such as this compound, could theoretically serve as an excellent internal standard for the analysis of lumisterol and its metabolites. This would be particularly relevant for research investigating the physiological roles of these photoisomers.

Hypothetical Advantages of this compound as an Internal Standard:

  • Structural Similarity: this compound would be structurally and chemically very similar to endogenous lumisterol, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation.

  • Co-elution: It would likely co-elute with the non-deuterated lumisterol, allowing for effective correction of matrix effects and ionization suppression/enhancement.

  • Mass Differentiation: The deuterium labeling provides the necessary mass difference for distinct detection by the mass spectrometer.

Experimental Workflow for Vitamin D Analysis using LC-MS/MS with an Internal Standard

The following diagram illustrates a typical workflow for the analysis of vitamin D metabolites using LC-MS/MS with the addition of an internal standard.

VitaminD_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample Add_IS Addition of Internal Standard (e.g., Deuterated Vitamin D metabolite) Sample->Add_IS Spike Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Chromatographic Separation (LC) Derivatization->LC_Separation Injection Ionization Ionization (e.g., ESI, APCI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Quantification Quantification (Analyte/IS Ratio) Mass_Analysis->Quantification Result Concentration Result Quantification->Result

Caption: A generalized workflow for vitamin D analysis by LC-MS/MS.

Logical Relationship in Ensuring Accurate Vitamin D Measurement

Achieving accurate and reliable vitamin D results requires a multi-faceted approach, encompassing pre-analytical, analytical, and post-analytical quality control.

Quality_Assurance_Hierarchy cluster_analytical Analytical Quality cluster_external External Quality Assessment cluster_preanalytical Pre-analytical Factors Accurate_Result Accurate and Reliable Vitamin D Result Method_Validation Validated Analytical Method (e.g., LC-MS/MS) Method_Validation->Accurate_Result Internal_Standard Appropriate Internal Standard (e.g., Deuterated Analyte) Internal_Standard->Method_Validation Calibration Certified Reference Materials for Calibration Calibration->Method_Validation QC_Materials Internal Quality Control Materials QC_Materials->Method_Validation PT_Scheme Participation in Proficiency Testing Scheme (e.g., DEQAS, CAP) PT_Scheme->Accurate_Result Sample_Collection Proper Sample Collection & Handling Sample_Collection->Accurate_Result

Caption: Key components contributing to accurate vitamin D measurement.

References

Lumisterol-d5 as a Reference Material for Clinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D metabolites is crucial for assessing vitamin D status and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This guide provides a comparative overview of Lumisterol-d5 as a potential reference material and internal standard for the clinical analysis of vitamin D metabolites, comparing it with commonly used alternatives.

Introduction to Internal Standards in Vitamin D Analysis

The accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is essential for diagnosing deficiency and guiding supplementation. LC-MS/MS methods rely on the principle of isotope dilution, where a known amount of a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the analytical process. This internal standard (IS) behaves chemically and physically similarly to the endogenous analyte throughout extraction, derivatization (if any), and chromatographic separation. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, even in complex biological matrices like serum and plasma.

Commonly used internal standards for 25(OH)D analysis are deuterated forms of 25(OH)D2 and 25(OH)D3 (e.g., d3- or d6-25(OH)D3). Lumisterol, a photoisomer of vitamin D, has also been investigated as a potential internal standard in its deuterated form, this compound. The ideal internal standard should not be naturally present in the sample, should have a mass difference of at least 3 Da from the analyte to avoid isotopic overlap, and should co-elute or elute very closely with the analyte.

Performance Comparison: this compound vs. Deuterated 25-hydroxyvitamin D

Performance ParameterThis compound (Hypothetical)d3/d6-25-hydroxyvitamin D3 (Typical)Justification/Commentary
Linearity (R²) >0.99>0.99Both are expected to show excellent linearity over the clinical range of 25(OH)D concentrations.
Precision (%CV) Intra-day: <10% Inter-day: <15%Intra-day: <10% Inter-day: <15%Acceptable precision is a key requirement for clinical assays and both types of internal standards should allow for this level of reproducibility.
Accuracy/Recovery (%) 85-115%85-115%Both should effectively compensate for analyte loss during sample preparation, leading to high accuracy.
Matrix Effect (%) Expected to be minimal and compensated for.Effectively compensates for ion suppression or enhancement from the biological matrix.The key function of an internal standard is to mitigate matrix effects. Structural similarity to the analyte is beneficial in this regard.
ChromatographicSeparation May have different retention time than 25(OH)D, which could be advantageous in avoiding isobaric interferences.Co-elutes or has a very similar retention time to the analyte, which is generally preferred for optimal correction.The chromatographic behavior is a critical factor. While co-elution is often ideal, a well-separated internal standard can also be effective if the matrix effects are consistent across the relevant retention time window.
Commercial Availability May be less readily available than deuterated 25(OH)D.Widely available from various chemical suppliers.Accessibility and cost are practical considerations for routine clinical laboratories.

Experimental Protocols

A detailed experimental protocol for an LC-MS/MS assay for 25-hydroxyvitamin D using a deuterated internal standard is provided below. This protocol can be adapted for the use of this compound, with necessary adjustments to the mass spectrometric parameters.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of serum or plasma, add 20 µL of the internal standard working solution (e.g., d6-25-hydroxyvitamin D3 in methanol).

  • Add 200 µL of zinc sulfate in methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 25(OH)D2 and 25(OH)D3 from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 25(OH)D3: e.g., m/z 401.3 → 383.3

      • 25(OH)D2: e.g., m/z 413.3 → 395.3

      • d6-25(OH)D3 (IS): e.g., m/z 407.3 → 389.3

      • This compound (IS): The specific MRM transitions would need to be optimized based on the fragmentation pattern of the molecule.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample add_is Add Internal Standard (this compound or d6-25(OH)D3) serum->add_is ppt Protein Precipitation (Zinc Sulfate/Methanol) add_is->ppt lle Liquid-Liquid Extraction (Hexane) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis (Analyte/IS Ratio) ms->data Data Acquisition

Experimental workflow for vitamin D analysis.

VitaminD_Pathway 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) Lumisterol Lumisterol 7-dehydrocholesterol->Lumisterol UVB Light (Skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 Liver (25-hydroxylase) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 Kidney (1α-hydroxylase) Biological Effects Biological Effects 1,25-dihydroxyvitamin D3->Biological Effects

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